Orforglipron
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
An oral, non-peptide glucagon-like peptide-1 receptor agonist
Properties
IUPAC Name |
3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48F2N10O5/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44/h8-11,15-16,18-21,24,27-28,30H,12-14,17,22-23H2,1-7H3,(H,52,54,62)/t27-,28-,30-,48-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUWIEBBBWHKNI-KHIFEHGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C2=NOC(=O)N2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7C6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]1(C2=NOC(=O)N2)N3C4=C(C=C(C=C4)[C@H]5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7[C@@H]6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48F2N10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212020-52-3 | |
| Record name | Orforglipron | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZW40D021M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Orforglipron: A Technical Guide to a Novel Oral GLP-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orforglipron (also known as LY3502970) is an investigational, orally bioavailable, non-peptide small molecule that acts as a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] Developed by Eli Lilly and Company, it represents a significant advancement in the therapeutic landscape for type 2 diabetes and obesity by offering a convenient oral administration route without the food and water restrictions associated with other oral GLP-1 receptor agonists.[2][3] This technical guide provides a comprehensive overview of the IUPAC name, chemical properties, mechanism of action, and relevant experimental data for this compound.
Chemical Identity and Properties
This compound is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one[4] |
| CAS Number | 2212020-52-3[4] |
| Molecular Formula | C₄₈H₄₈F₂N₁₀O₅[4] |
| Synonyms | LY3502970, OWL833[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 882.97 g/mol | [6] |
| Appearance | White to light yellow solid powder | [7] |
| LogP | 6.8 | [7] |
| Solubility | Soluble in DMSO (125 mg/mL) and Methanol | [8][9] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 10 | [7] |
| Rotatable Bonds | 7 | [10] |
| Topological Polar Surface Area | 144 Ų | [4][10] |
Mechanism of Action: Biased Agonism of the GLP-1 Receptor
This compound is a partial agonist of the GLP-1 receptor, exhibiting a bias towards the G-protein signaling pathway over β-arrestin recruitment.[11][12][13] This biased agonism is a key feature of its pharmacological profile.
Upon binding to the GLP-1 receptor, primarily expressed in pancreatic β-cells, the brain, and the gastrointestinal tract, this compound preferentially activates the Gαs subunit. This initiates a downstream signaling cascade involving the production of cyclic adenosine monophosphate (cAMP) and the activation of Protein Kinase A (PKA).[1][14] This pathway is central to the therapeutic effects of GLP-1 receptor agonists, including glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[15][16]
The reduced recruitment of β-arrestin is hypothesized to contribute to a favorable side-effect profile and may play a role in mitigating receptor desensitization and internalization.[11][17]
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol outlines a general procedure for measuring intracellular cAMP levels following GLP-1 receptor activation by this compound.
1. Cell Culture:
-
Culture HEK293 cells stably expressing the human GLP-1 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
2. Assay Procedure:
-
Seed cells into 96-well plates at a density of 20,000-30,000 cells per well and incubate overnight.
-
On the day of the assay, replace the culture medium with an assay buffer (e.g., Opti-MEM).
-
Prepare serial dilutions of this compound and a reference agonist (e.g., GLP-1) in the assay buffer.
-
Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
3. Data Analysis:
-
Plot the concentration-response curves and determine the EC₅₀ values for cAMP accumulation.
β-Arrestin Recruitment Assay
This protocol describes a method to assess the recruitment of β-arrestin to the GLP-1 receptor upon agonist stimulation, often using a technology like DiscoverX's PathHunter.[7]
1. Cell Line:
-
Utilize a cell line (e.g., CHO-K1 or HEK293) engineered to co-express the GLP-1 receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
2. Assay Protocol:
-
Plate the cells in a 384-well microplate and incubate overnight.[11]
-
Prepare dilutions of this compound and a reference agonist.
-
Add the compounds to the cells and incubate for 90 minutes at 37°C.[18]
-
Add the detection reagents, which contain a substrate for the complemented β-galactosidase enzyme.
-
Incubate at room temperature for 60 minutes and measure the chemiluminescent signal.
3. Data Analysis:
-
Generate concentration-response curves and calculate the EC₅₀ values for β-arrestin recruitment.
Clinical Development and Efficacy
This compound has undergone extensive clinical evaluation in Phase 1, 2, and 3 trials for the treatment of type 2 diabetes and obesity.
Table 3: Summary of Key Clinical Trial Findings
| Trial Phase | Population | Key Findings | Source |
| Phase 1 | Healthy Volunteers | Well-tolerated with a half-life supporting once-daily dosing. Showed dose-dependent reductions in glucose and body weight. | [19] |
| Phase 2 | Adults with Obesity | Demonstrated significant, dose-dependent weight loss. At 36 weeks, the highest dose led to a mean weight reduction of 14.7%. | [2][5] |
| Phase 2 | Adults with Type 2 Diabetes | Showed superior glycemic control compared to placebo and dulaglutide, with significant reductions in HbA1c and body weight. | [17][20] |
| Phase 3 (ACHIEVE-1) | Adults with Early Type 2 Diabetes | Met primary endpoint of superior HbA1c reduction compared to placebo at 40 weeks. Also demonstrated significant weight loss. | [21][22][23] |
| Phase 3 (ATTAIN-1) | Adults with Obesity/Overweight | Met primary and all key secondary endpoints at 72 weeks, showing clinically meaningful weight loss. | [8] |
| Phase 3 (ATTAIN-2) | Adults with Obesity/Overweight and Type 2 Diabetes | Met primary and all key secondary endpoints at 72 weeks, with significant weight loss and A1C reductions. |
The most common adverse events reported in clinical trials were gastrointestinal in nature, including nausea, vomiting, diarrhea, and constipation, which were generally mild to moderate in severity and often occurred during dose escalation.[2][21]
Conclusion
This compound is a promising oral, non-peptide GLP-1 receptor agonist with a unique mechanism of biased agonism. Its chemical and pharmacological properties, combined with compelling clinical trial data, suggest its potential as a valuable therapeutic option for the management of type 2 diabetes and obesity. Further research and the outcomes of ongoing and future clinical trials will continue to delineate its full therapeutic profile and place in clinical practice.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C48H48F2N10O5 | CID 137319706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rxagentai.com [rxagentai.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. β-Arrestin-1 mediates glucagon-like peptide-1 signaling to insulin secretion in cultured pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EMEA-003299-PIP01-22 - paediatric investigation plan | European Medicines Agency (EMA) [ema.europa.eu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound, an Oral Small-Molecule GLP-1 Receptor Agonist, in Early Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 22. static.poder360.com.br [static.poder360.com.br]
- 23. drugs.com [drugs.com]
The Discovery and Development of Orforglipron: A Technical Guide
An In-depth Exploration of the First Oral, Non-Peptide GLP-1 Receptor Agonist
Introduction
Orforglipron (formerly known as LY3502970 and OWL833) represents a significant advancement in the therapeutic landscape for type 2 diabetes (T2D) and obesity. As an orally available, non-peptide, small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist, it offers a convenient alternative to the injectable peptide-based GLP-1 receptor agonists that have become a cornerstone of metabolic disease management.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, with a focus on the experimental methodologies and quantitative data that underpin its development.
Discovery and Licensing
This compound was first discovered by Chugai Pharmaceutical Co., Ltd. under the code name OWL833.[3][4][5] In 2018, Eli Lilly and Company licensed the compound for worldwide development and commercialization.[1][3][4][5] This partnership leveraged Chugai's expertise in small-molecule drug discovery with Lilly's extensive experience in the development and commercialization of diabetes and obesity therapeutics. The preclinical pharmacology data for this compound was subsequently published jointly by both companies.[3][5][6]
Mechanism of Action: A Biased Agonist Approach
This compound is a potent and selective partial agonist of the GLP-1 receptor.[1] Unlike endogenous GLP-1 and its peptide analogues, which are balanced agonists, this compound exhibits a strong bias towards the Gs protein-coupled signaling pathway, which leads to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[2] This Gs-biased agonism is a key feature of its molecular design and is thought to contribute to its favorable efficacy and tolerability profile.
The activation of the cAMP-protein kinase A (PKA) signaling cascade in pancreatic β-cells is a primary mechanism through which GLP-1 receptor agonists enhance glucose-dependent insulin secretion. By preferentially activating this pathway, this compound effectively mimics the glucoregulatory effects of native GLP-1.
Crucially, this compound demonstrates minimal recruitment of β-arrestin to the GLP-1 receptor.[1] The β-arrestin pathway is involved in receptor desensitization and internalization, and its reduced activation by this compound may lead to more sustained receptor signaling and potentially a lower incidence of certain adverse effects, such as tachyphylaxis (a rapid decrease in response to a drug).
The structural basis for this compound's interaction with the GLP-1 receptor has been elucidated through cryo-electron microscopy (cryo-EM). These studies reveal that this compound, as a small molecule, binds to a distinct pocket within the transmembrane domain of the receptor, in contrast to the binding of larger peptide agonists which also interact with the extracellular domain. This unique binding mode is responsible for the conformational changes in the receptor that favor Gs protein coupling over β-arrestin recruitment.
Below is a diagram illustrating the Gs-biased signaling pathway of this compound.
Preclinical Development
The preclinical evaluation of this compound was conducted in various in vitro and in vivo models to assess its potency, selectivity, and pharmacological effects.
In Vitro Assays
-
cAMP Accumulation Assays: These assays were fundamental in determining the potency and efficacy of this compound as a GLP-1 receptor agonist.
-
Experimental Protocol:
-
HEK293 cells stably expressing the human GLP-1 receptor are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well plates and incubated.
-
Following incubation, cells are treated with varying concentrations of this compound or a reference agonist (e.g., native GLP-1).
-
After a defined incubation period, cell lysates are prepared, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).
-
Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of this compound.
-
-
-
β-Arrestin Recruitment Assays: These assays were crucial for characterizing the biased agonism of this compound.
-
Experimental Protocol:
-
CHO-K1 or HEK293 cells co-expressing the GLP-1 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) are used.
-
Cells are plated and treated with different concentrations of this compound or a balanced agonist.
-
Agonist binding induces the recruitment of β-arrestin to the receptor, leading to the complementation of the enzyme fragments and the generation of a detectable signal (e.g., chemiluminescence).
-
Dose-response curves are generated to quantify the extent of β-arrestin recruitment.
-
-
In Vivo Animal Models
Due to the poor activity of small-molecule GLP-1 receptor agonists on the rodent GLP-1 receptor, humanized mouse models were developed.[7] These models, created using CRISPR-Cas9 gene editing to replace the murine receptor with the human form, were instrumental in the preclinical pharmacodynamic assessment of this compound.[7] Non-human primates (cynomolgus monkeys) were also used to evaluate the efficacy and safety of this compound in a species with a GLP-1 receptor more homologous to humans.
-
Key Preclinical Studies and Methodologies:
-
Oral Glucose Tolerance Test (OGTT) in Humanized GLP-1R Mice:
-
Experimental Protocol:
-
Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
A baseline blood glucose measurement is taken from the tail vein.
-
This compound or vehicle is administered orally at a predetermined time before the glucose challenge.
-
A bolus of glucose (typically 2 g/kg) is administered orally via gavage.
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
The area under the curve (AUC) for glucose is calculated to assess improvements in glucose tolerance.
-
-
-
Food Intake and Body Weight Reduction in Diet-Induced Obese (DIO) Humanized GLP-1R Mice and Cynomolgus Monkeys:
-
Experimental Protocol:
-
Animals are fed a high-fat diet to induce obesity.
-
Baseline food intake and body weight are recorded.
-
Animals are treated daily with oral doses of this compound or vehicle.
-
Food consumption is measured daily, and body weight is recorded at regular intervals.
-
Changes in body composition (fat mass and lean mass) may be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).
-
-
-
Preclinical Results Summary
In preclinical studies, this compound demonstrated robust, dose-dependent reductions in food intake and body weight in both DIO humanized GLP-1R mice and cynomolgus monkeys.[8] It also showed significant improvements in glucose tolerance in the OGTT model. These promising preclinical data provided a strong rationale for advancing this compound into clinical development.
| Preclinical Model | Endpoint | Key Findings |
| Humanized GLP-1R Mice | Glucose Tolerance | Significant improvement in glucose clearance after an oral glucose challenge. |
| Diet-Induced Obese Humanized GLP-1R Mice | Body Weight and Food Intake | Dose-dependent reductions in body weight, whole-body fat mass, and food intake with chronic treatment.[7] |
| Cynomolgus Monkeys | Body Weight and Food Intake | Dose-dependent reductions in daily food intake and progressive weight loss over a 28-day treatment period.[9] |
Clinical Development
The clinical development of this compound has been extensive, encompassing Phase 1, 2, and 3 trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in individuals with T2D and obesity.
Phase 1 Studies
Phase 1 studies were designed to assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of this compound in healthy volunteers and in patients with T2D.
-
Key Methodologies:
-
Study Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies.
-
Pharmacokinetic Assessments: Blood samples were collected at various time points to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Safety and Tolerability: Assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
-
Key Findings:
-
This compound was generally well-tolerated, with a safety profile consistent with the GLP-1 receptor agonist class.[10]
-
The most common adverse events were gastrointestinal in nature (nausea, diarrhea, vomiting) and were typically mild to moderate in severity.[10]
-
This compound exhibited a long half-life of 29-49 hours, supporting once-daily dosing.[1][10]
-
Importantly, the pharmacokinetics of this compound were not significantly affected by food or water intake, allowing for more convenient dosing without restrictions.[6]
-
Phase 2 Studies
Phase 2 trials were conducted to evaluate the dose-response relationship of this compound for efficacy and safety in larger populations of individuals with T2D and obesity.
-
Study in Type 2 Diabetes:
-
Design: A 26-week, randomized, double-blind, placebo- and active-controlled (dulaglutide) study.[11]
-
Participants: Adults with T2D.[11]
-
Primary Endpoint: Change in HbA1c from baseline.[11]
-
Key Results: this compound demonstrated statistically significant and clinically meaningful reductions in HbA1c and body weight compared to placebo. At the highest doses, HbA1c was reduced by up to 2.1 percentage points from a baseline of 8.1%.[8][11]
-
-
Study in Obesity:
-
Design: A 36-week, randomized, double-blind, placebo-controlled study.[11][12]
-
Participants: Adults with obesity or overweight with at least one weight-related comorbidity (excluding diabetes).[11][12]
-
Primary Endpoint: Percent change in body weight from baseline at 26 weeks.[12]
-
Key Results: this compound treatment resulted in a dose-dependent weight loss of up to 14.7% at 36 weeks.[13] A significant proportion of participants achieved weight reductions of ≥10% and ≥15%.[14]
-
| Phase 2 Study | Population | Duration | Primary Endpoint | Key Efficacy Outcome |
| T2D Study | Adults with Type 2 Diabetes | 26 Weeks | Change in HbA1c from baseline | Up to 2.1% reduction in HbA1c[8][11] |
| Obesity Study | Adults with Obesity/Overweight | 36 Weeks | Percent change in body weight at 26 weeks | Up to 14.7% mean weight reduction at 36 weeks[13] |
Phase 3 Clinical Trial Programs: ACHIEVE and ATTAIN
The efficacy and safety of this compound are being further evaluated in two large-scale Phase 3 programs: the ACHIEVE program for T2D and the ATTAIN program for obesity and overweight.[11]
-
ACHIEVE Program (Type 2 Diabetes): This program has enrolled over 6,000 participants across five global registration trials.[6]
-
ACHIEVE-1 (NCT05971940): A 40-week, randomized, double-blind, placebo-controlled study evaluating this compound as monotherapy in adults with T2D inadequately controlled with diet and exercise.[2]
-
ACHIEVE-2 (NCT06192108): A 40-week, randomized, open-label, active-controlled study comparing this compound to dapagliflozin in adults with T2D inadequately controlled on metformin.[6][15]
-
ACHIEVE-3: A 52-week, randomized, open-label trial comparing this compound to oral semaglutide in adults with T2D inadequately controlled with metformin.[12]
-
ACHIEVE-5 (NCT06109311): A 40-week, randomized, double-blind, placebo-controlled study assessing this compound in adults with T2D with inadequate glycemic control on insulin glargine.[6]
-
-
ATTAIN Program (Obesity/Overweight):
-
ATTAIN-2 (NCT05872620): A 72-week, randomized, double-blind, placebo-controlled study in adults with obesity or overweight and T2D.[17]
Below is a workflow diagram for a typical Phase 3 clinical trial in these programs.
Phase 3 Clinical Trial Results Summary
| Trial | Population | Comparator | Duration | Primary Endpoint | Key Results |
| ACHIEVE-1 | T2D (monotherapy) | Placebo | 40 Weeks | A1C Reduction | Superior A1C reduction (1.3% to 1.6% vs. placebo)[3] |
| ACHIEVE-2 | T2D on Metformin | Dapagliflozin | 40 Weeks | A1C Reduction | Superior A1C reduction (up to 1.7% vs. 0.8%)[6] |
| ACHIEVE-3 | T2D on Metformin | Oral Semaglutide | 52 Weeks | A1C Reduction | Superior A1C reduction (1.9-2.2% vs. 1.1-1.4%)[12] |
| ACHIEVE-5 | T2D on Insulin | Placebo | 40 Weeks | A1C Reduction | Superior A1C reduction (up to an additional 2.1% vs. 0.8%)[6] |
| ATTAIN-1 | Obesity/Overweight (no T2D) | Placebo | 72 Weeks | Weight Loss | Up to 12.4% weight loss vs. 0.9% with placebo[18][19] |
| ATTAIN-2 | Obesity/Overweight with T2D | Placebo | 72 Weeks | Weight Loss | Up to 10.5% weight loss vs. 2.2% with placebo[20] |
Safety and Tolerability
Across the clinical development program, this compound has demonstrated a safety profile consistent with the GLP-1 receptor agonist class.[10][14] The most frequently reported adverse events have been gastrointestinal in nature, including nausea, diarrhea, vomiting, and constipation.[10][14] These events were generally mild to moderate in severity and tended to occur during the dose-escalation phase.[10][14] Importantly, no significant hepatic safety signals have been observed.[6][21]
Conclusion and Future Directions
The discovery and development of this compound mark a significant milestone in the treatment of T2D and obesity. As the first oral, non-peptide GLP-1 receptor agonist to successfully complete Phase 3 trials, it has the potential to become a new standard of care, offering a convenient and effective treatment option for a broad patient population.[3][6] Its unique Gs-biased mechanism of action, favorable pharmacokinetic profile, and robust clinical efficacy and safety data position it as a promising therapeutic agent. Eli Lilly plans to submit this compound for regulatory approval for the treatment of obesity and T2D.[6] Further research is also underway to explore its potential in other related conditions, such as obstructive sleep apnea and hypertension.[6][17]
References
- 1. innoprot.com [innoprot.com]
- 2. Lilly's oral GLP-1, this compound, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. A Master Protocol for this compound (LY3502970) in Participants With Obesity or Overweight With and Without Type 2 Diabetes | MedPath [trial.medpath.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Lilly's phase 2 results published in the New England Journal of Medicine show this compound, a once-daily oral nonpeptide GLP-1 receptor agonist, achieved up to 14.7% mean weight reduction at 36 weeks in adults with obesity or overweight [prnewswire.com]
- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP Hunter™ GLP-1 RA Bioassay Kit [discoverx.com]
- 10. sochob.cl [sochob.cl]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Daily Oral GLP-1 Receptor Agonist this compound for Adults with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. PathHunter® eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay [discoverx.com]
- 16. Chugai and Lilly Enter into a License Agreement for Oral GLP-1 Agonist, OWL833 - BioSpace [biospace.com]
- 17. gertitashkomd.com [gertitashkomd.com]
- 18. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 19. This compound (LY3502970), a novel, oral non-peptide glucagon-like peptide-1 receptor agonist: A Phase 1b, multicentre, blinded, placebo-controlled, randomized, multiple-ascending-dose study in people with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. meliordiscovery.com [meliordiscovery.com]
Orforglipron's Preclinical Mechanism of Action: A Technical Guide
Introduction
Orforglipron (formerly LY3502970) is an investigational, orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist being developed for the treatment of type 2 diabetes and obesity.[1][2][3] Unlike traditional injectable peptide-based GLP-1RAs, this compound is a small molecule designed to withstand degradation in the gastrointestinal tract, allowing for once-daily oral administration without restrictions on food or water intake.[4][5] This guide provides an in-depth overview of the preclinical studies that have elucidated its core mechanism of action, focusing on its interaction with the GLP-1R and the subsequent physiological effects observed in vitro and in vivo.
Core Mechanism: GLP-1 Receptor Activation
The primary molecular target of this compound is the GLP-1 receptor, a class B G-protein coupled receptor (GPCR).[6] Preclinical research has demonstrated that this compound acts as a potent and selective agonist at this receptor.
Molecular Binding and Interaction
Structural biology studies have revealed that this compound binds to a distinct pocket within the transmembrane domain of the GLP-1 receptor.[7][8] This allosteric binding site is different from that of the native GLP-1 peptide.[8] The binding of this compound induces a conformational change in the receptor, which is essential for initiating downstream intracellular signaling cascades.[6][8] This non-peptide binding mechanism is a key innovation, enabling the molecule to effectively trigger GLP-1R signaling.[7]
Signal Transduction: Biased Agonism
Upon binding to the GLP-1R, this compound stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylate cyclase.[6] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] Increased intracellular cAMP levels activate Protein Kinase A (PKA) and other downstream effectors, which mediate the therapeutic effects of GLP-1R activation.[7]
Notably, this compound is characterized as a partial and biased agonist.[7][9] It preferentially activates the G-protein/cAMP signaling pathway while causing minimal recruitment of β-arrestin.[1][7][9] This biased signaling is significant because β-arrestin is involved in receptor desensitization and internalization. By minimizing β-arrestin recruitment, this compound may lead to more sustained receptor activation.[7]
Quantitative Preclinical Data
In Vitro Pharmacology
In vitro studies were crucial for establishing the fundamental pharmacological properties of this compound. These experiments confirmed its high affinity and selective binding to the human GLP-1 receptor and quantified its potency in activating downstream signaling.
| Parameter | Value | Cell Line/System | Description |
| Binding Affinity (Ki) | 1 nM | Human GLP-1R | Measured via competition binding experiments using radiolabeled ligands.[1] |
| Signaling Potency | Partial Agonist | CHO-K1 cells expressing human GLP-1R | Stimulates cAMP production with lower intrinsic efficacy compared to native GLP-1.[1][7] |
| Signaling Bias | G-protein biased | Not Specified | Demonstrates negligible recruitment of β-arrestin compared to G-protein activation.[1][9] |
Experimental Protocols
Competition Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the human GLP-1 receptor.
-
Methodology:
-
Membranes were prepared from cells engineered to express the human GLP-1R.
-
These membranes were incubated with a constant concentration of a radiolabeled ligand, either [¹²⁵I]GLP-1(7-36)NH₂ or [³H]this compound.[1]
-
Increasing concentrations of unlabeled this compound were added to compete with the radiolabeled ligand for binding to the receptor.
-
After incubation, the bound and free radioligand were separated via filtration.
-
The amount of bound radioactivity was measured, and the data were used to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value was then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Signal Transduction Assays (cAMP Production)
-
Objective: To measure the functional potency of this compound in activating the GLP-1R signaling pathway.
-
Methodology:
-
Cells expressing the human GLP-1R (e.g., CHO-K1 cells) were cultured.
-
The cells were treated with varying concentrations of this compound.
-
Following incubation, the cells were lysed to release intracellular components.
-
The concentration of cyclic AMP (cAMP) in the cell lysates was quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Dose-response curves were generated to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
-
In Vivo Preclinical Efficacy
The therapeutic potential of this compound was evaluated in various animal models, which were essential for bridging the gap between in vitro findings and clinical application. A key challenge was that small-molecule GLP-1RAs like this compound exhibit poor activity on rodent receptors.[10] To overcome this, specialized animal models were developed.
Key Animal Models and Findings
-
Humanized GLP-1R Mice: These mice were genetically engineered using CRISPR-Cas9 to replace the murine GLP-1R with the human version.[10] In this model, this compound demonstrated efficacy comparable to the injectable peptide agonist semaglutide in reducing body weight, food intake, and improving glucose tolerance.[10] Importantly, this compound had no effect in wild-type mice, confirming its mechanism is dependent on the human GLP-1R.[10]
-
Sensitized GLP-1R Rats (Glp1rS33W): In a similar gene-editing approach, rats were modified to express a GLP-1R that is sensitized to non-peptide agonists.[1][11] In diet-induced obese models of these rats, oral administration of this compound led to significant weight loss.[1]
-
Cynomolgus Monkeys: Preclinical studies in obese cynomolgus monkeys, a non-human primate model, showed that once-daily oral administration of this compound and structurally related compounds resulted in dose-dependent reductions in food intake and progressive weight loss over a 28-day period.[12][13][14]
Summary of In Vivo Preclinical Results
| Animal Model | Key Effects Observed |
| Humanized GLP-1R Mice (DIO) | Significant reduction in body weight, whole-body fat mass, and food intake.[10] Improved glucose tolerance.[10] Activation of canonical appetite-regulating brain regions.[10] |
| Sensitized GLP-1R Rats (DIO) | Weight loss with oral administration.[1] Target engagement in the pancreas and brain consistent with peptide agonists.[1][11] |
| Cynomolgus Monkeys (Obese) | Dose-dependent reductions in daily food intake.[12][13][14] Progressive and continuous body weight loss over 28 days.[12][13][14] |
Experimental Workflow: In Vivo Efficacy in Humanized Mice
The following diagram illustrates a typical experimental workflow for assessing the chronic effects of this compound in a diet-induced obesity (DIO) model using humanized GLP-1R mice.
Preclinical studies have robustly characterized this compound as a high-affinity, selective, and orally active non-peptide agonist of the human GLP-1 receptor. Its mechanism of action is defined by a G-protein biased signaling profile that translates to potent, dose-dependent effects on glycemic control and body weight in relevant animal models.[1][7][10] These foundational studies have demonstrated a clear and sound pharmacological basis for its clinical development as a convenient, oral therapeutic option for managing type 2 diabetes and obesity.[7]
References
- 1. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What diseases does this compound treat? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Lilly's oral GLP-1, this compound, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 5. This compound: The New Oral GLP-1 Drug Explained | BodySpec [bodyspec.com]
- 6. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. investing.com [investing.com]
- 13. Biomea Fusion Announces First Patient Dosed in Phase I [globenewswire.com]
- 14. Biomea Fusion Announces First Patient Dosed in Phase I Study of BMF-650 a Next-Generation Oral GLP-1 Receptor Agonist - BioSpace [biospace.com]
Orforglipron: A Deep Dive into its GLP-1 Receptor Binding Affinity and Selectivity Profile
For Immediate Release
Indianapolis, IN – October 28, 2025 – Orforglipron (LY3502970), an investigational, orally administered, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist, is distinguished by its high-affinity binding to the human GLP-1 receptor and a signaling profile biased towards G-protein activation. This technical guide provides a comprehensive overview of this compound's binding characteristics and selectivity, compiled for researchers, scientists, and professionals in drug development.
Core Binding and Signaling Characteristics
This compound demonstrates potent and selective binding to the human GLP-1 receptor. Competition binding assays have established its high affinity, with reported inhibition constant (Ki) values of approximately 1 nM to 3.22 nM.[1][2][3] This strong binding affinity translates into robust activation of the GLP-1R signaling cascade, primarily through the G-protein-coupled pathway leading to cyclic adenosine monophosphate (cAMP) production. The half-maximal effective concentration (EC50) for cAMP stimulation has been reported to be approximately 600 nM.
A key feature of this compound's pharmacological profile is its pronounced biased agonism. Signal transduction assays have revealed that it has low intrinsic efficacy for β-arrestin recruitment, with studies indicating negligible engagement of this pathway.[1][2][3] This preferential activation of the G-protein signaling pathway over β-arrestin recruitment is a distinguishing characteristic among GLP-1R agonists.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's binding affinity and functional potency at the human GLP-1 receptor.
Table 1: GLP-1R Binding Affinity of this compound
| Parameter | Value | Notes |
| Ki | ~1 - 3.22 nM | Determined by radioligand competition binding assays using human GLP-1R.[1][2][3] |
Table 2: GLP-1R Functional Potency of this compound
| Signaling Pathway | Parameter | Value | Notes |
| cAMP Production | pEC50 | 6.22 | Corresponds to an EC50 of approximately 600 nM. |
| β-Arrestin Recruitment | - | Negligible | Demonstrates biased agonism towards G-protein signaling.[1][2][3] |
Selectivity Profile
While specific quantitative binding data for this compound at the Gastric Inhibitory Polypeptide Receptor (GIPR) and the Glucagon Receptor (GCGR) are not extensively published in the reviewed literature, preclinical studies have consistently described this compound as a highly selective GLP-1R agonist.[2] Qualitative reports indicate that it does not activate the GIP or GLP-2 receptors, underscoring its specificity for the GLP-1R. Further research is needed to quantify the precise selectivity ratios over GIPR and GCGR.
Experimental Protocols and Methodologies
The characterization of this compound's binding and signaling profile relies on a suite of established in vitro assays. Detailed methodologies for these key experiments are outlined below.
Radioligand Competition Binding Assay
This assay quantifies the affinity of this compound for the GLP-1 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: Radioligand Competition Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R. Cells are harvested, homogenized in a suitable buffer, and subjected to centrifugation to pellet the membranes. The final membrane preparation is resuspended and the protein concentration is determined.
-
Competition Binding: In a 96-well plate, a fixed concentration of the radioligand, typically [¹²⁵I]GLP-1(7-36)NH₂, is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated at room temperature for a defined period, typically 1-2 hours, to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from the free form by rapid filtration through a glass fiber filter plate. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Signaling Assay (HTRF)
This assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.
Experimental Workflow:
Caption: HTRF cAMP Signaling Assay Workflow.
Protocol:
-
Cell Seeding: HEK293 cells expressing the human GLP-1R are seeded into a 384-well plate and cultured overnight.
-
Agonist Stimulation: The culture medium is removed, and cells are stimulated with increasing concentrations of this compound in a stimulation buffer for a defined period, typically 30 minutes at room temperature.
-
cAMP Detection: The HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents, including a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody, are added to the wells.
-
Signal Measurement: After a further incubation period (e.g., 60 minutes at room temperature), the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The data are used to generate a dose-response curve, from which the EC₅₀ value is determined.
β-Arrestin Recruitment Assay (PathHunter)
This assay assesses the potential of this compound to induce the recruitment of β-arrestin to the activated GLP-1 receptor.
Experimental Workflow:
Caption: PathHunter β-Arrestin Recruitment Assay Workflow.
Protocol:
-
Cell Line: The assay utilizes a specialized cell line, such as the DiscoverX PathHunter cells, which are engineered to co-express the GLP-1R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Cell Seeding and Stimulation: The PathHunter cells are seeded into a microplate. Following this, increasing concentrations of this compound are added to the wells, and the plate is incubated for a period, typically 90 minutes, to allow for receptor activation and β-arrestin recruitment.
-
Detection: The PathHunter detection reagent, containing the substrate for β-galactosidase, is added to the wells.
-
Signal Measurement: If β-arrestin is recruited to the receptor, the ProLink and EA tags are brought into proximity, leading to the formation of a functional β-galactosidase enzyme. This enzyme then hydrolyzes the substrate, generating a chemiluminescent signal that is measured with a luminometer.
-
Data Analysis: The intensity of the luminescent signal is directly proportional to the extent of β-arrestin recruitment.
Signaling Pathways Overview
The binding of this compound to the GLP-1R initiates a cascade of intracellular events. The primary pathway involves the activation of the Gαs subunit of the associated G-protein, leading to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological effects of GLP-1R activation, such as glucose-dependent insulin secretion. Due to its biased agonism, this compound does not significantly engage the β-arrestin pathway, which is typically involved in receptor desensitization and internalization.
GLP-1R Signaling Pathway Activated by this compound:
Caption: this compound-mediated GLP-1R signaling.
References
Orforglipron: A Technical Deep Dive into a Non-Peptide GLP-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orforglipron (LY3502970) is an orally bioavailable, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist in late-stage clinical development for the treatment of type 2 diabetes and obesity. Developed by Chugai Pharmaceutical Co., Ltd. and licensed by Eli Lilly and Company, this compound represents a significant innovation in metabolic disease therapeutics by offering a convenient oral alternative to injectable peptide-based GLP-1 receptor agonists.[1][2] Its small molecule nature allows for administration without food or water restrictions, potentially improving patient adherence.[1][3] Preclinical studies have demonstrated high-affinity binding to the GLP-1 receptor and a biased signaling profile, favoring G-protein-coupled pathways over β-arrestin recruitment.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical pharmacology, clinical trial data, and the experimental methodologies used in its evaluation.
Introduction: The Advent of Oral Non-Peptide GLP-1 Receptor Agonists
The incretin hormone GLP-1 plays a crucial role in glucose homeostasis and appetite regulation. Its therapeutic potential has been well-established with the success of injectable peptide-based GLP-1 receptor agonists. However, the need for injections can be a barrier for some patients. This compound, as a small molecule, overcomes the challenges of oral delivery faced by peptides, which are susceptible to degradation in the gastrointestinal tract.[2] Its development marks a pivotal advancement in the field, offering the prospect of a highly effective, oral treatment for type 2 diabetes and obesity.[1][2]
Mechanism of Action
This compound is a potent and selective agonist of the GLP-1 receptor, a class B G-protein coupled receptor (GPCR).[1] Unlike endogenous GLP-1 and its peptide analogues, this compound is a small molecule that binds to the GLP-1 receptor, initiating a cascade of intracellular signaling events that lead to its therapeutic effects.[1]
Receptor Binding and Affinity
Preclinical studies have characterized this compound as a high-affinity ligand for the human GLP-1 receptor. Competition binding experiments have determined its inhibition constant (Ki) to be approximately 1 nM. This high affinity contributes to its potent biological activity.
| Parameter | Value | Assay Method |
| Inhibition Constant (Ki) | ~1 nM | Competition Radioligand Binding |
Downstream Signaling Pathways
Upon binding to the GLP-1 receptor, this compound preferentially activates the Gαs signaling pathway. This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), a key mediator of the downstream effects of GLP-1 receptor activation.
A noteworthy characteristic of this compound is its biased agonism. Signal transduction assays have shown that it has low intrinsic efficacy for effector activation and demonstrates negligible recruitment of β-arrestin. This signaling bias may contribute to its favorable tolerability profile, as β-arrestin recruitment has been associated with receptor desensitization and certain adverse effects of some GPCR agonists.
Preclinical Pharmacology
In Vitro Studies
-
Receptor Binding Affinity: The binding affinity of this compound to the human GLP-1 receptor was determined using radioligand binding assays. These experiments typically involve incubating cell membranes expressing the GLP-1 receptor with a radiolabeled ligand (e.g., [¹²⁵I]GLP-1) and varying concentrations of the unlabeled competitor (this compound). The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Ki).
-
cAMP Production: The functional consequence of GLP-1 receptor binding was assessed by measuring intracellular cAMP accumulation. Cells expressing the GLP-1 receptor (e.g., HEK293 or CHO cells) are treated with varying concentrations of this compound, and the resulting cAMP levels are quantified using methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
β-Arrestin Recruitment: To evaluate the biased agonism of this compound, β-arrestin recruitment assays are employed. A common method is the PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation. In this system, the GLP-1 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the enzyme fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.
In Vivo Studies
-
Glucose Tolerance Tests: The in vivo efficacy of this compound in improving glucose control has been demonstrated in animal models of diabetes and obesity. In a typical oral glucose tolerance test (OGTT), fasted animals are administered this compound orally, followed by a glucose challenge. Blood glucose levels are then monitored over time to assess the drug's ability to improve glucose disposal.
Clinical Development Program
This compound has undergone a comprehensive clinical development program, including the ACHIEVE and ATTAIN series of Phase 3 trials, to evaluate its efficacy and safety in adults with type 2 diabetes and obesity.
Pharmacokinetics
Pharmacokinetic studies in humans have shown that this compound is orally bioavailable and can be taken without regard to meals.
| Pharmacokinetic Parameter | Value | Study Population |
| Time to Maximum Concentration (Tmax) | 4 - 8 hours | Patients with T2D |
| Terminal Half-life (t₁/₂) | 29 - 49 hours | Patients with T2D |
Efficacy in Type 2 Diabetes (ACHIEVE Program)
The ACHIEVE program has consistently demonstrated that this compound leads to statistically significant and clinically meaningful reductions in HbA1c and body weight in adults with type 2 diabetes.
Table 1: Key Efficacy Results from the ACHIEVE Program
| Trial | Comparator | This compound Dose | Mean Change in HbA1c from Baseline | Mean Change in Body Weight from Baseline |
| ACHIEVE-2[1] | Dapagliflozin | 3 mg | -1.2% | - |
| 12 mg | -1.5% | - | ||
| 36 mg | -1.6% | - | ||
| Dapagliflozin 10 mg | - | -0.8% | - | |
| ACHIEVE-3[4] | Oral Semaglutide | 12 mg | -1.9% | -6.7% |
| 36 mg | -2.2% | -9.2% | ||
| Oral Semaglutide 7 mg | - | -1.1% | -3.7% | |
| Oral Semaglutide 14 mg | - | -1.4% | -5.3% | |
| ACHIEVE-5[1] | Placebo | 3 mg | -1.5% | - |
| 12 mg | -2.1% | - | ||
| 36 mg | -1.9% | - | ||
| Placebo | - | -0.8% | - |
Efficacy in Obesity (ATTAIN Program)
The ATTAIN program has evaluated this compound for chronic weight management in adults with obesity or overweight with at least one weight-related comorbidity.
Table 2: Key Efficacy Results from the ATTAIN-2 Trial [5]
| Treatment Group | Mean Change in Body Weight from Baseline at 72 Weeks |
| This compound (highest dose) | ~ -23 lbs |
| Placebo | - |
In the ATTAIN-2 trial, this compound also demonstrated significant reductions in HbA1c and improvements in cardiometabolic risk factors.[5]
Safety and Tolerability
Across the clinical trial program, the safety and tolerability profile of this compound has been consistent with the GLP-1 receptor agonist class.[3][4] The most commonly reported adverse events were gastrointestinal-related (nausea, diarrhea, vomiting, constipation) and were generally mild to moderate in severity, often occurring during the dose-escalation period.[3][4]
Experimental Protocols
The following sections provide representative methodologies for the key in vitro assays used to characterize GLP-1 receptor agonists like this compound.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for the GLP-1 receptor.
Materials:
-
Cell membranes from a stable cell line overexpressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293).
-
Radioligand: [¹²⁵I]GLP-1(7-36) amide.
-
Unlabeled competitor: this compound.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 0.1% BSA, pH 7.4).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation fluid.
Procedure:
-
Cell membranes are thawed and diluted in binding buffer to a final protein concentration of 5-20 µ g/well .
-
In a 96-well plate, the membrane suspension is incubated with a fixed concentration of [¹²⁵I]GLP-1 and a range of concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GLP-1.
-
The plate is incubated for a defined period (e.g., 2 hours) at room temperature with gentle agitation.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Intracellular cAMP Accumulation Assay (HTRF)
Objective: To measure the potency (EC₅₀) of this compound in stimulating cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing the human GLP-1 receptor.
-
This compound.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
Procedure:
-
Cells are seeded in a 96-well plate and cultured overnight.
-
The cell culture medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor.
-
Cells are stimulated with a range of concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
The stimulation is stopped by lysing the cells.
-
The HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) are added to the cell lysate.
-
The plate is incubated in the dark at room temperature for approximately 60 minutes.
-
The fluorescence is read at two wavelengths (e.g., 665 nm and 620 nm) on an HTRF-compatible plate reader.
-
The ratio of the two fluorescence signals is calculated and used to determine the cAMP concentration. The data are then plotted against the this compound concentration to determine the EC₅₀ value.
β-Arrestin Recruitment Assay (PathHunter®)
References
- 1. Lilly's oral GLP-1, this compound, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 2. This compound Pill: What We Know So Far [medicalnewstoday.com]
- 3. This compound Shows Efficacy in Phase III Trial – Medthority [medthority.com]
- 4. hcplive.com [hcplive.com]
- 5. pharmacytimes.com [pharmacytimes.com]
In Vitro Characterization of Orforglipron's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological characterization of orforglipron, a novel, orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action, binding affinity, and signaling profile, supported by detailed experimental protocols and visual representations of key biological pathways.
Introduction to this compound
This compound (also known as LY3502970) is a potent and selective small molecule agonist of the GLP-1 receptor, a class B G-protein coupled receptor (GPCR) that plays a critical role in glucose homeostasis and appetite regulation. Unlike peptidic GLP-1R agonists, this compound's non-peptide nature allows for oral administration, offering a significant advantage in patient compliance and ease of use. In vitro studies have been crucial in elucidating its unique pharmacological properties, particularly its biased agonism.
Quantitative Biological Activity of this compound
The following table summarizes the key quantitative data from in vitro studies characterizing the biological activity of this compound at the human GLP-1 receptor.
| Parameter | Assay Type | Value | Species | Reference |
| Binding Affinity (Ki) | Competition Radioligand Binding | 1 nM | Human | [1] |
| cAMP Accumulation (pEC50) | HTRF cAMP Assay (as a Positive Allosteric Modulator) | 6.22 | Human | |
| cAMP Accumulation (EC50) | HTRF cAMP Assay (as a Positive Allosteric Modulator) | 600 nM | Human | |
| cAMP Accumulation (pEC50) | HTRF cAMP Assay (as a Positive Allosteric Modulator) | 6.52 | Mouse | |
| cAMP Accumulation (EC50) | HTRF cAMP Assay (as a Positive Allosteric Modulator) | 300 nM | Mouse | |
| β-arrestin Recruitment | Signal Transduction Assays | Negligible | Human | [1] |
Note: Specific EC50 values for direct cAMP agonism and ERK signaling, as well as a quantitative measure of β-arrestin recruitment (e.g., IC50 or Emax), are not publicly available at the time of this guide's compilation. This compound is described as having low intrinsic efficacy for effector activation.[1]
Signaling Pathways and Experimental Workflows
This compound's Biased Signaling Pathway
This compound exhibits biased agonism, preferentially activating the Gs/cAMP signaling pathway over the β-arrestin recruitment pathway.[2] This is thought to contribute to its therapeutic effects while potentially minimizing certain side effects associated with β-arrestin-mediated signaling.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a GLP-1R agonist like this compound.
Detailed Experimental Protocols
GLP-1 Receptor Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the GLP-1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]GLP-1(7-36)NH₂ or a suitable tritiated ligand like [³H]this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.
-
Non-specific Binding Control: High concentration of a known GLP-1R agonist (e.g., 1 µM GLP-1).
-
Test Compound: this compound, serially diluted.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the non-specific binding control to designated wells. Add serial dilutions of this compound to the test wells.
-
Add Radioligand: Add the radioligand at a final concentration close to its Kd to all wells.
-
Add Membranes: Add the cell membranes (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the assay optimization) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-wetted glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
HTRF cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the GLP-1 receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Test Compound: this compound, serially diluted.
-
Reference Agonist: GLP-1, serially diluted.
-
HTRF cAMP Assay Kit: (e.g., from Cisbio), containing cAMP-d2 and anti-cAMP-cryptate reagents.
-
Lysis Buffer: Provided in the HTRF kit.
-
HTRF-compatible Plate Reader.
Procedure:
-
Cell Plating: Seed the GLP-1R expressing cells into a 384-well white plate and incubate overnight.
-
Compound Addition: On the day of the assay, remove the culture medium and add the assay buffer. Add serial dilutions of this compound or the reference agonist to the respective wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes (or as optimized).
-
Cell Lysis and Reagent Addition: Add the HTRF lysis buffer followed by the cAMP-d2 and anti-cAMP-cryptate reagents to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
HTRF Reading: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
PathHunter® β-Arrestin Recruitment Assay
This protocol assesses the potential of this compound to induce the recruitment of β-arrestin to the activated GLP-1 receptor.
Materials:
-
PathHunter® GLP-1R β-Arrestin Cells: (e.g., from DiscoverX), which co-express the GLP-1R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Cell Plating Reagent: Provided with the cells.
-
Test Compound: this compound, serially diluted.
-
Reference Agonist: A known GLP-1R agonist that induces β-arrestin recruitment (e.g., GLP-1).
-
PathHunter® Detection Reagents: Containing the substrate for the complemented enzyme.
-
Chemiluminescent Plate Reader.
Procedure:
-
Cell Plating: Plate the PathHunter® cells in a 384-well white-walled, clear-bottom plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or the reference agonist to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes (or as optimized for the specific cell line).
-
Detection Reagent Addition: Add the PathHunter® detection reagents to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Luminescence Reading: Read the chemiluminescence on a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the Emax and EC50 (if any). For a compound with negligible recruitment, the response will be minimal and a potent EC50 will not be calculable.
Conclusion
The in vitro characterization of this compound reveals it to be a high-affinity, non-peptide GLP-1 receptor agonist with a distinct signaling profile. Its biased agonism, favoring the Gs-cAMP pathway with minimal β-arrestin recruitment, is a key feature that likely contributes to its therapeutic efficacy and tolerability. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel GLP-1R agonists. This in-depth understanding of its in vitro biological activity is fundamental for its ongoing clinical development and for the broader field of metabolic disease research.
References
Orforglipron's Effect on Cyclic Adenosine Monophosphate (cAMP) Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orforglipron (LY3502970) is an orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist. Its therapeutic effects in type 2 diabetes and obesity are primarily mediated through the activation of the GLP-1R, a Class B G-protein-coupled receptor (GPCR). A critical step in the canonical signaling pathway of GLP-1R activation is the intracellular accumulation of the second messenger, cyclic adenosine monophosphate (cAMP). This guide provides an in-depth technical overview of this compound's effect on cAMP activity, including its mechanism of action, quantitative in vitro data, detailed experimental protocols for assessing cAMP accumulation and β-arrestin recruitment, and visualizations of the key pathways and workflows.
Introduction: this compound's Mechanism of Action
This compound functions as a potent agonist at the GLP-1 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated Gαs subunit of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cAMP. The subsequent rise in intracellular cAMP levels activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn mediate the physiological effects of GLP-1R activation, such as glucose-dependent insulin secretion from pancreatic β-cells.[1]
Quantitative Data: In Vitro Potency and Affinity
The following table summarizes the key quantitative parameters of this compound's activity at the human GLP-1 receptor, with a focus on cAMP accumulation.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 (cAMP Accumulation) | 3.05 nM | HEK293 (expressing human GLP-1R) | HTRF cAMP Assay | --INVALID-LINK-- |
| Ki (Inhibition Constant) | 1 nM | Cell membranes expressing human GLP-1R | [¹²⁵I]GLP-1 Competition Binding | --INVALID-LINK-- |
| Emax (Maximum Efficacy) | Not consistently reported | - | - | - |
-
EC50 (Half-maximal effective concentration): The concentration of this compound that elicits 50% of the maximal cAMP response. A lower EC50 value indicates higher potency.
-
Ki (Inhibition constant): A measure of the binding affinity of this compound to the GLP-1 receptor. A lower Ki value indicates a higher binding affinity.
-
Emax (Maximum efficacy): The maximum response achievable by the drug. While not always explicitly stated in publicly available datasheets, as a full agonist, its Emax is expected to be comparable to that of native GLP-1.
Signaling Pathway and Logical Relationships
The interaction of this compound with the GLP-1R and the subsequent signaling cascade can be visualized as follows:
Caption: GLP-1R signaling pathway activated by this compound.
The logical relationship from drug administration to cellular response is a sequential process:
Caption: Logical flow from this compound binding to cellular effect.
Experimental Protocols
In Vitro cAMP Accumulation Assay (HTRF)
This protocol describes a typical Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify this compound-induced cAMP accumulation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production in cells expressing the human GLP-1R.
Materials:
-
HEK293 cells stably expressing the human GLP-1R.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound and a reference agonist (e.g., native GLP-1).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Methodology:
-
Cell Culture: Culture HEK293-hGLP-1R cells to ~80-90% confluency.
-
Cell Seeding: Harvest cells and resuspend in assay buffer. Seed cells into a 384-well plate at a density of 2,000-5,000 cells per well.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Add the compound dilutions to the cells and incubate for 30-60 minutes at room temperature.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate in lysis buffer) to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic equation to determine EC50 and Emax values.
Caption: Experimental workflow for an HTRF cAMP assay.
β-Arrestin Recruitment Assay
This protocol outlines a common method to assess biased agonism by measuring the recruitment of β-arrestin to the GLP-1R upon ligand binding. Assays like the DiscoverX PathHunter are based on enzyme fragment complementation.
Objective: To determine if this compound preferentially activates the G-protein pathway (leading to cAMP production) over the β-arrestin pathway.
Materials:
-
Cell line co-expressing the GLP-1R fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Cell culture medium.
-
Assay buffer.
-
This compound and control ligands.
-
Chemiluminescent substrate for the complemented enzyme.
-
384-well white plates.
-
Luminometer.
Methodology:
-
Cell Preparation: Culture and harvest the engineered cells as described for the cAMP assay.
-
Cell Seeding: Plate the cells in a 384-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for 90-180 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the chemiluminescent substrate according to the manufacturer's instructions.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment. This can then be compared to the cAMP EC50 to calculate a bias factor.
Caption: Workflow for a β-arrestin recruitment assay.
Conclusion
This compound is a potent, orally active, non-peptide GLP-1R agonist that effectively stimulates the production of intracellular cAMP. Its high affinity for the GLP-1R and potent induction of the cAMP signaling cascade are fundamental to its therapeutic efficacy. The provided data and protocols offer a framework for the continued investigation and characterization of this compound and other novel GLP-1R agonists in a research and drug development setting. Understanding the nuances of its interaction with the GLP-1R, including potential for biased agonism, will be crucial for optimizing its clinical application.
References
Methodological & Application
Orforglipron: Detailed Application Notes and Protocols for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro and in vivo research protocols for Orforglipron (LY3502970), a novel, orally active, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist. This compound holds significant promise for the treatment of type 2 diabetes and obesity. These application notes and protocols are intended to guide researchers in the design and execution of experiments to evaluate the pharmacological properties of this compound and similar molecules.
Mechanism of Action
This compound is a small-molecule, partial agonist of the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR).[1][2] Its mechanism of action involves binding to the GLP-1R and initiating a cascade of intracellular signaling events, primarily through the activation of the Gαs pathway, leading to increased production of cyclic adenosine monophosphate (cAMP).[1][3] This signaling cascade mimics the effects of the endogenous incretin hormone GLP-1, resulting in:
-
Glucose-dependent insulin secretion: Stimulation of insulin release from pancreatic β-cells in response to elevated blood glucose levels.[1]
-
Suppression of glucagon release: Inhibition of glucagon secretion from pancreatic α-cells, which helps to reduce hepatic glucose production.[1]
-
Delayed gastric emptying: Slowing the rate at which food leaves the stomach, contributing to a feeling of fullness.[1]
-
Reduced appetite and food intake: Acting on the central nervous system to promote satiety.[1][4]
A key characteristic of this compound is its biased agonism. It preferentially activates the G-protein signaling pathway over the β-arrestin recruitment pathway.[2][3] This signaling bias is thought to contribute to its favorable therapeutic profile, potentially minimizing the receptor desensitization and gastrointestinal side effects associated with some GLP-1R agonists.[3]
In Vitro Research Protocols
GLP-1 Receptor Binding Assay
This protocol determines the binding affinity of this compound to the human GLP-1 receptor.
Objective: To quantify the binding affinity (Ki) of this compound for the human GLP-1 receptor using a competition binding assay.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human GLP-1 receptor.
-
Radioligand: [¹²⁵I]GLP-1(7-36)NH₂ or [³H]this compound.
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.
-
Scintillation Cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., 50 pM [¹²⁵I]GLP-1(7-36)NH₂), and 50 µL of the this compound dilution or vehicle (for total binding) or a saturating concentration of a known GLP-1R antagonist (for non-specific binding).
-
Add 50 µL of cell membrane suspension (containing 10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data Summary:
| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |
| This compound | Human GLP-1R | Competition Binding | [¹²⁵I]GLP-1(7-36)NH₂ or [³H]this compound | 1 | [1][2] |
cAMP Signaling Assay
This protocol measures the ability of this compound to stimulate cAMP production in cells expressing the GLP-1 receptor.
Objective: To determine the potency (EC50) of this compound in stimulating cAMP accumulation.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human or mouse GLP-1 receptor.
-
Stimulation Buffer: HBSS or DMEM containing 0.1% BSA and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
This compound.
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase reporter gene assay kit.
-
384-well white plates.
-
Plate reader compatible with the detection kit.
Protocol:
-
Seed the cells in 384-well white plates and culture overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the culture medium from the cells and add 20 µL of the this compound dilutions or vehicle.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Quantitative Data Summary:
| Compound | Receptor | Assay Type | EC50 (nM) | Condition | Reference |
| This compound | Human GLP-1R | HTRF cAMP assay | 600 | In presence of EC20 level of GLP1(9-36)NH2 | [5] |
| This compound | Mouse GLP-1R | HTRF cAMP assay | 300 | In presence of EC20 level of GLP1(9-36)NH2 | [5] |
β-Arrestin Recruitment Assay
This protocol assesses the potential of this compound to induce the recruitment of β-arrestin to the GLP-1 receptor.
Objective: To evaluate the recruitment of β-arrestin 2 to the GLP-1 receptor upon stimulation with this compound.
Materials:
-
Cells: U2OS or CHO cells co-expressing the human GLP-1 receptor fused to a protein fragment and β-arrestin 2 fused to a complementary fragment of the same protein (e.g., PathHunter® β-arrestin assay).
-
Assay Buffer: As recommended by the assay kit manufacturer.
-
This compound.
-
Detection Reagents: As provided in the assay kit.
-
384-well white plates.
-
Luminometer.
Protocol:
-
Seed the cells in 384-well white plates and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions or vehicle to the cells.
-
Incubate the plate at 37°C for 90 minutes.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Analyze the data to determine the extent of β-arrestin recruitment.
Expected Outcome: this compound is reported to have negligible β-arrestin recruitment.[1][2][3]
In Vivo Research Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through a high-fat diet to evaluate the anti-obesity effects of this compound.
Objective: To assess the effect of this compound on body weight, food intake, and metabolic parameters in a mouse model of diet-induced obesity.
Animals:
-
Male C57BL/6J mice, 8-10 weeks old.
Diet:
-
High-Fat Diet (HFD): 60% kcal from fat.
-
Control Diet (CD): 10% kcal from fat.
Protocol:
-
Acclimatize mice for one week on a standard chow diet.
-
Randomly assign mice to either the HFD or CD group.
-
Feed the mice their respective diets for 10-12 weeks to induce obesity in the HFD group.
-
After the induction period, randomize the HFD-fed mice into vehicle and this compound treatment groups.
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
Monitor body weight and food intake daily or weekly.
-
At the end of the study, collect blood samples for analysis of metabolic parameters (glucose, insulin, lipids).
-
Tissues such as liver and adipose tissue can be collected for further analysis.
Quantitative Data Summary:
| Animal Model | Treatment | Duration | Body Weight Change | Reference |
| Diet-Induced Obese Mice | This compound | - | ~10% reduction | [6] |
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to evaluate the effect of this compound on glucose tolerance.
Objective: To assess the impact of this compound on glucose clearance after an oral glucose challenge.
Animals:
-
Mice from the DIO study or other relevant models.
Protocol:
-
Fast the mice overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail snip.
-
Administer this compound or vehicle orally.
-
After a specified pre-treatment period (e.g., 60 minutes), administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Non-Human Primate Studies
Studies in non-human primates, such as cynomolgus monkeys, provide valuable preclinical data due to their physiological similarity to humans.
Objective: To evaluate the effects of this compound on food intake, body weight, and metabolic parameters in diet-induced obese non-human primates.
Animals:
-
Diet-induced obese cynomolgus monkeys.
Protocol:
-
Acclimatize the animals and establish baseline measurements for food intake and body weight.
-
Administer this compound or vehicle orally once daily.
-
Monitor daily food consumption and body weight.
-
Collect blood samples periodically to assess plasma drug concentrations and metabolic markers.
-
The study duration can range from several weeks to months.
Quantitative Data Summary:
| Animal Model | Dose | Duration | Body Weight Reduction | Reference |
| Obese cynomolgus monkeys | 10 mg/kg | 28 days | ~12% | |
| Obese cynomolgus monkeys | 30 mg/kg | 28 days | ~15% |
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
- 1. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The GLP-1 agonist exendin-4 reduces food intake in nonhuman primates through changes in meal size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. seekingalpha.com [seekingalpha.com]
Application Notes and Protocols: Cell-Based Assays for Measuring Orforglipron-Induced GLP-1R Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orforglipron (LY3502970) is a potent, orally available, non-peptide agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1] As a G-protein coupled receptor (GPCR), the GLP-1R plays a crucial role in glucose homeostasis and appetite regulation, making it a key target for the treatment of type 2 diabetes and obesity.[1] Upon activation by agonists like this compound, the GLP-1R primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is central to the therapeutic effects of GLP-1R agonists. This compound has been shown to exhibit biased agonism, with a greater effect on cAMP signaling than on β-arrestin recruitment. This profile may contribute to reduced receptor desensitization.
These application notes provide detailed protocols for three distinct cell-based assays to quantify the activation of GLP-1R by this compound: a cAMP accumulation assay, a CRE-luciferase reporter assay, and an ERK 1/2 phosphorylation assay.
This compound (LY3502970) Activity Profile
The following table summarizes the reported in vitro potency of this compound at the human GLP-1R.
| Assay Type | Cell Line | Parameter | This compound Value | Reference Agonist (GLP-1) |
| Competition Binding | HEK293-GLP-1R | Ki | 1 nM | Not Reported |
| cAMP Accumulation | HEK293-GLP-1R | EC50 | 1.7 - 3.05 nM | Not Reported |
| β-arrestin2 Recruitment | HEK293-GLP-1R | EC50 | 7.3 nM | Not Reported |
GLP-1R Signaling Pathway
Activation of the GLP-1R by this compound initiates a signaling cascade that modulates cellular function. The primary pathway involves Gαs-mediated activation of adenylyl cyclase and subsequent cAMP production. A secondary pathway can involve the activation of the MAPK/ERK cascade.
Assay 1: cAMP Accumulation Assay (HTRF-Based)
This assay quantifies the intracellular accumulation of cAMP following GLP-1R activation using a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) competitive immunoassay.
Experimental Workflow
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human GLP-1R (e.g., Innoprot, Cat. #: P70503).
-
Culture Medium: DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plate: 384-well, white, low-volume plate.
-
This compound: Stock solution in DMSO.
-
Reference Agonist: GLP-1 (7-36) amide.
-
Assay Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4.
-
HTRF cAMP Detection Kit: (e.g., PerkinElmer LANCE Ultra cAMP Kit).
Protocol
-
Cell Seeding:
-
Culture HEK293-GLP1R cells to 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed 3,000 cells/well in 5 µL of simulation buffer into a 384-well plate.[2]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and the reference agonist (GLP-1) in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
-
Agonist Stimulation:
-
Add 5 µL of the diluted compounds or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 30-45 minutes.[2]
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol.
-
Add 5 µL of Eu-cAMP tracer followed by 5 µL of ULight-anti-cAMP antibody to each well.[2]
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Calculate the HTRF ratio (665 nm/620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Assay 2: CRE-Luciferase Reporter Assay
This assay measures the transcriptional activation downstream of cAMP production by quantifying the expression of a luciferase reporter gene under the control of a cAMP Response Element (CRE).
Experimental Workflow
Materials and Reagents
-
Cell Line: GLP-1R/CRE Luciferase Reporter HEK293 Cell Line (e.g., BPS Bioscience, #78176).[3]
-
Culture Medium: MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM Na pyruvate, 1% Penicillin/Streptomycin, and selection agents (e.g., 400 µg/ml Geneticin, 100 µg/ml Hygromycin B).
-
Assay Plate: 96-well, white, clear-bottom plate.
-
This compound: Stock solution in DMSO.
-
Assay Medium: Opti-MEM with 0.1% BSA.
-
Luciferase Detection Reagent: (e.g., BPS Bioscience ONE-Step™ Luciferase Assay System, #60690).[3]
Protocol
-
Cell Seeding:
-
Seed ~30,000 GLP-1R/CRE-Luciferase cells per well in 100 µL of culture medium into a 96-well plate.[4]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Assay Medium.
-
-
Agonist Stimulation:
-
Luciferase Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (from wells with no cells).
-
Plot the luminescence (Relative Light Units, RLU) against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Assay 3: ERK 1/2 Phosphorylation Assay (Cell-Based ELISA)
This assay quantifies the phosphorylation of ERK1/2 at Thr202/Tyr204 in whole cells as a downstream marker of GLP-1R activation.
Experimental Workflow
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human GLP-1R.
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plate: 96-well tissue culture-treated plate.
-
This compound: Stock solution in DMSO.
-
Starvation Medium: Serum-free DMEM.
-
Fixing Solution: 4% Formaldehyde in PBS.
-
Quenching Buffer: PBS with 1% H2O2.
-
Blocking Buffer: PBS with 2% BSA.
-
Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 1N H2SO4.
Protocol
-
Cell Seeding and Serum Starvation:
-
Seed HEK293-GLP1R cells in a 96-well plate and grow to ~90% confluency.
-
Aspirate the culture medium and replace it with 100 µL of starvation medium.
-
Incubate for 4-16 hours at 37°C.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound in starvation medium.
-
Add the diluted compounds to the cells and incubate for 5-10 minutes at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the stimulation medium and add 100 µL of Fixing Solution to each well.
-
Incubate for 20 minutes at room temperature.
-
Wash the wells three times with Wash Buffer A (e.g., PBS with 0.1% Triton X-100).
-
Add 100 µL of Quenching Buffer and incubate for 20 minutes.
-
-
Immunodetection:
-
Wash the wells three times with Wash Buffer A.
-
Add 200 µL of Blocking Buffer and incubate for 1 hour at room temperature.
-
Aspirate and add 100 µL of diluted primary anti-pERK1/2 antibody.
-
Incubate overnight at 4°C.
-
Wash the wells three times with Wash Buffer A.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1.5 hours at room temperature.
-
-
Data Acquisition and Analysis:
-
Wash the wells three times with Wash Buffer A and twice with Wash Buffer B (e.g., PBS).
-
Add 100 µL of TMB substrate and incubate until sufficient color develops (5-30 minutes).
-
Add 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the signal to total protein content if desired (using a total ERK antibody in parallel wells or a total protein stain).
-
Plot the absorbance against the log of the agonist concentration to determine the EC50 value.
-
References
Orforglipron: Application Notes and Protocols for Rodent Models of Obesity and Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of orforglipron, a non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist, in preclinical rodent models of obesity and type 2 diabetes. The following sections detail the pharmacological effects of this compound on key metabolic parameters and provide standardized protocols for its application in experimental settings.
Introduction
This compound is an orally bioavailable small molecule that selectively activates the GLP-1 receptor, a key regulator of glucose homeostasis and appetite. Its non-peptide nature offers a potential advantage over injectable peptide-based GLP-1 receptor agonists. Preclinical studies in rodent models have been instrumental in characterizing the efficacy and mechanism of action of this compound, demonstrating its potential as a therapeutic agent for obesity and type 2 diabetes. These notes are intended to guide researchers in designing and executing studies involving this compound in relevant animal models.
Data Presentation: Efficacy of this compound in Rodent Models
The following tables summarize the quantitative data from key preclinical studies of this compound in diet-induced obese (DIO) rats with a sensitized GLP-1 receptor (Glp1rS33W) and in mice expressing the human GLP-1 receptor (hGLP-1R).
Table 1: Effect of this compound on Body Weight and Food Intake in Diet-Induced Obese (DIO) Glp1rS33W Rats
| Treatment Group | Dose (mg/kg, oral, once daily) | Study Duration (days) | Change in Body Weight (%) | Change in Cumulative Food Intake (%) |
| Vehicle | - | 28 | ~ +5% | No change |
| This compound | 0.3 | 28 | ~ -5% | ~ -15% |
| This compound | 1 | 28 | ~ -10% | ~ -25% |
| This compound | 3 | 28 | ~ -15% | ~ -35% |
Data are approximated from graphical representations in the source literature and represent the mean change from baseline.
Table 2: Effect of this compound on Glucose Tolerance in Humanized GLP-1R Mice
| Treatment Group | Dose (mg/kg, oral) | Blood Glucose AUC (0-120 min) Reduction vs. Vehicle (%) |
| Vehicle | - | 0% |
| This compound | 0.1 | ~ 20% |
| This compound | 1 | ~ 40% |
| This compound | 10 | ~ 50% |
| Exenatide (s.c.) | 0.01 | ~ 50% |
AUC: Area Under the Curve. Data are approximated from graphical representations in the source literature. Glucose tolerance tests were performed 5 hours after this compound administration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Animal Models
-
Diet-Induced Obese (DIO) Rats with Sensitized GLP-1R (Glp1rS33W): Male Sprague-Dawley rats with a CRISPR-Cas9-mediated knock-in of the S33W mutation in the Glp1r gene are used. This mutation sensitizes the rat GLP-1 receptor to non-peptide agonists like this compound. Rats are fed a high-fat diet (e.g., 60% kcal from fat) for at least 10 weeks to induce obesity before the start of the study.
-
Humanized GLP-1R Mice: These mice are genetically modified to express the human GLP-1 receptor in place of the murine receptor. This model is crucial as this compound has a higher affinity for the human GLP-1 receptor. Mice are typically maintained on a standard chow diet unless a diet-induced obesity model is required.
This compound Administration (Oral Gavage)
Objective: To administer a precise dose of this compound orally to rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Weighing scale
-
Mortar and pestle or appropriate homogenization equipment
-
Graduated cylinders and beakers
-
Sterile water
-
Animal gavage needles (stainless steel or flexible plastic, appropriate size for the animal)
-
Syringes (1 mL or 3 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals.
-
Weigh the this compound powder accurately.
-
Levigate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing continuously to ensure a homogenous suspension.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and body. For rats, a similar but firmer grip is required.
-
Measure the appropriate length of the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib. Mark this length on the needle.
-
Fill a syringe with the calculated volume of the this compound suspension and attach the gavage needle.
-
Gently insert the gavage needle into the animal's mouth, passing it along the roof of the mouth and down the esophagus until the pre-measured mark is reached. Do not force the needle.
-
Slowly dispense the contents of the syringe.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a few minutes after the procedure to ensure there are no signs of distress.
-
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.
Materials:
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Glucose solution (e.g., 2 g/kg body weight, 20% w/v in water)
-
Animal restraining device (optional)
Procedure:
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample from the tail vein and measure the glucose concentration.
-
This compound Administration: Administer this compound or vehicle via oral gavage as described in Protocol 3.2.
-
Waiting Period: Wait for the desired time post-orforglipron administration (e.g., 5 hours) to allow for drug absorption and action.
-
Glucose Challenge: Administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) for each treatment group.
Body Weight and Food Intake Measurement
Objective: To evaluate the long-term effects of this compound on body weight and food consumption.
Materials:
-
Weighing scale accurate to 0.1 g
-
Metabolic cages (optional, for precise food intake and energy expenditure measurements)
-
Standard animal caging
Procedure:
-
Acclimation: Acclimate the animals to their housing conditions for at least one week before the study begins.
-
Baseline Measurements: Record the initial body weight and food intake of each animal for several days before the start of treatment to establish a stable baseline.
-
Treatment: Administer this compound or vehicle daily as described in Protocol 3.2.
-
Daily Measurements:
-
Measure and record the body weight of each animal at the same time each day.
-
Measure and record the amount of food remaining in the food hopper. The daily food intake is calculated as the difference between the initial weight of the food and the remaining weight, accounting for any spillage.
-
-
Data Analysis: Plot the change in body weight and cumulative food intake over the course of the study for each treatment group.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the action and experimental evaluation of this compound.
Caption: this compound signaling pathway.
Caption: Experimental workflow for obesity studies.
Caption: Logical relationship of this compound's action.
Dosage and administration of Orforglipron for laboratory animal studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of orforglipron in laboratory animal studies. The included protocols are intended to serve as a guide for researchers designing preclinical efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies of this novel, orally available, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist.
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in various laboratory animal species.
Table 1: this compound Dosage in Laboratory Animal Studies
| Animal Model | Dosage | Administration Route | Study Type | Observed Effects | Reference |
| Diet-Induced Obese (DIO) Mice | 3 mg/kg/day | Oral | Efficacy | 8.5% body weight reduction over 10 days | [1] |
| Diet-Induced Obese (DIO) Mice | 10 mg/kg/day | Oral | Efficacy | 14.1% body weight reduction over 10 days | [1] |
| Diet-Induced Obese (DIO) Mice | Not Specified | Oral | Efficacy | Approximately 10% weight loss in a diet-induced obesity study.[2] | [2] |
| Rats | Not Specified | Oral | Efficacy | Weight loss in diet-induced obese rats.[3][4] | [3][4] |
| Cynomolgus Monkeys | 10 mg/kg/day | Oral | Efficacy | Approximately 12% average body weight reduction over 28 days.[5][6][7] | [5][6][7] |
| Cynomolgus Monkeys | 30 mg/kg/day | Oral | Efficacy | Approximately 15% average body weight reduction over 28 days.[5][6][7] | [5][6][7] |
Table 2: Pharmacokinetic Parameters of this compound in Laboratory Animals
| Animal Model | Administration Route | Tmax | T1/2 (Half-life) | Oral Bioavailability | Reference |
| C57BL/6 Mice (10 mg/kg) | Oral | ~1 hour | Not Specified | Not Specified | [1] |
| Rats | Oral | Not Specified | 10.4 - 12.4 hours | 33% - 43% | |
| Cynomolgus Monkeys | Oral | Not Specified | 3.4 - 4.6 hours | 21% - 28% |
Experimental Protocols
This compound Formulation for Oral Administration
This protocol describes the preparation of a vehicle for the oral administration of this compound in laboratory animals.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Glycine
-
Sodium Hydroxide (NaOH)
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Prepare Glycine Buffer (100 mM, pH 10):
-
Dissolve the appropriate amount of glycine in sterile water.
-
Adjust the pH to 10 using NaOH.
-
Bring the final volume to the desired concentration with sterile water.
-
-
Prepare the Vehicle Solution:
-
In a sterile conical tube, combine the components in the following ratio:
-
10% PEG400
-
10% Propylene Glycol
-
80% Glycine Buffer (100 mM, pH 10)
-
-
Vortex the solution until it is homogeneous.
-
-
Prepare this compound Formulation:
-
Calculate the required amount of this compound powder based on the desired final concentration and the total volume of the formulation.
-
Add the this compound powder to the prepared vehicle solution.
-
Vortex thoroughly until the this compound is completely dissolved or a uniform suspension is achieved.
-
The formulation is now ready for oral administration.
-
Diet-Induced Obesity (DIO) Model in C57BL/6J Mice
This protocol outlines a general procedure for inducing obesity in C57BL/6J mice, a commonly used model for studying metabolic diseases.
Materials:
-
Male C57BL/6J mice (e.g., 8 weeks old)
-
Standard chow diet
-
High-fat diet (HFD), typically 45% or 60% kcal from fat
-
Animal caging with enrichment
-
Animal scale
Procedure:
-
Acclimation:
-
Upon arrival, acclimate the mice to the animal facility for at least one week.
-
House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
-
Diet Induction:
-
After the acclimation period, randomly assign the mice to either the control group (remaining on standard chow) or the DIO group.
-
Provide the DIO group with a high-fat diet ad libitum.
-
Continue the HFD for a period of 12-15 weeks to induce a stable obese phenotype.
-
-
Monitoring:
-
Monitor the body weight of all mice weekly.
-
Observe the general health of the animals regularly.
-
Once the desired obese phenotype is achieved (significant body weight gain compared to the control group), the mice are ready for the administration of this compound.
-
Oral Gavage Administration in Rodents
This protocol provides a standardized method for oral gavage in mice and rats, ensuring accurate dosing and animal welfare.
Materials:
-
Appropriately sized gavage needle (flexible or rigid with a ball tip)
-
Syringe
-
This compound formulation
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the animal to calculate the precise volume of the this compound formulation to be administered. The maximum recommended volume is typically 10 mL/kg.
-
Draw the calculated volume of the formulation into the syringe and attach the gavage needle.
-
-
Restraint:
-
Properly restrain the animal to immobilize its head and body. For mice, this can be achieved by scruffing. For rats, a towel wrap or a firm but gentle hold around the thorax may be used.
-
-
Gavage:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The animal should swallow as the tube enters the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, slowly depress the syringe plunger to administer the formulation.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the effect of this compound on glucose metabolism.
Materials:
-
Fasted mice
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Timer
Procedure:
-
Fasting:
-
Fast the mice overnight (typically for 16-18 hours) with free access to water.
-
-
Baseline Glucose:
-
At time 0, obtain a baseline blood glucose reading from a tail snip.
-
-
This compound Administration:
-
Administer this compound or vehicle via oral gavage at a predetermined time before the glucose challenge (e.g., 30 or 60 minutes).
-
-
Glucose Challenge:
-
Administer a bolus of glucose solution via oral gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point using a glucometer.
-
-
Data Analysis:
-
Plot the blood glucose levels over time to generate a glucose tolerance curve.
-
Calculate the area under the curve (AUC) to quantify the overall glucose excursion.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: GLP-1 receptor signaling pathway activated by this compound.
Caption: General experimental workflow for preclinical studies of this compound.
References
Orforglipron: Application Notes for Experimental Research on Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stability and solubility of orforglipron (also known as LY3502970), a non-peptide, orally active glucagon-like peptide-1 receptor (GLP-1R) agonist. The information is intended to support experimental research by providing detailed protocols and critical data for handling, storing, and formulating this compound for both in vitro and in vivo studies.
Physicochemical Properties and Storage
This compound is supplied as a solid and should be handled with care, considering it a potentially hazardous material until more toxicological data is available.[1]
Table 1: this compound Properties and Storage Recommendations
| Parameter | Value/Recommendation | Source(s) |
| Molecular Formula | C₄₈H₄₈F₂N₁₀O₅ | [1] |
| Molecular Weight | 883.0 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| Long-Term Storage (Solid) | -20°C | [1] |
| Reported Stability (Solid) | ≥ 4 years at -20°C | [1] |
| Shipping Condition | Room temperature (stable for a few days) | [2] |
Solubility Profile
This compound's solubility is a critical factor for the design of robust experiments. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents and specific formulations.
Table 2: this compound Solubility Data
| Solvent/Formulation | Solubility | Source(s) |
| Water | Insoluble | [2] |
| Methanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (~113.25 mM) | [2] |
| In Vitro Formulation 1 | ≥ 5 mg/mL (5.66 mM) | [2] |
| (5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O) | ||
| In Vivo Formulation 1 | ≥ 2 mg/mL (2.27 mM) | [3] |
| (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ||
| In Vivo Formulation 2 | ≥ 2 mg/mL (2.27 mM) | [3] |
| (10% DMSO, 90% Corn Oil) | ||
| In Vivo Formulation 3 | Homogeneous suspension at 5 mg/mL | [2] |
| (in 0.5% CMC-Na) |
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol outlines the preparation of a high-concentration stock solution in DMSO, which can be used for subsequent dilutions for various assays.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated this compound stock solution.
Methodology:
-
Weigh the desired amount of solid this compound in a sterile, chemically resistant vial.
-
Add fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).[2] Using moisture-absorbing DMSO can reduce solubility.
-
Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution.
-
To enhance stability, purge the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol for Preparation of In Vitro Assay Solutions
This protocol provides a general method for diluting the DMSO stock solution into an aqueous buffer suitable for cell-based assays, such as cAMP measurement assays.
Methodology:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen physiological buffer (e.g., PBS, HBSS, or specific cell culture medium like Opti-MEM).
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity. Ensure the vehicle control wells contain the same final concentration of DMSO.
-
For a typical cAMP assay, you might prepare a 2X working solution of this compound in the assay buffer, which is then added 1:1 to the cells in the assay plate.[4][5]
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be optimized, or a lower concentration should be used.
Protocol for Preparation of In Vivo Oral Gavage Solutions
This section details the preparation of two common formulations for oral administration in animal studies.
Workflow for In Vivo Formulation
Caption: Workflow for preparing two types of in vivo oral formulations.
Methodology for Formulation 1 (Aqueous-based Co-solvent System): [3]
-
Start with a pre-made concentrated stock of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock.
-
Sequentially add the other co-solvents, mixing thoroughly after each addition to ensure clarity. The recommended order is: a. Add 4 parts PEG300 to 1 part DMSO stock solution. Mix until clear. b. Add 0.5 parts Tween-80. Mix until clear. c. Add 4.5 parts sterile saline to reach the final volume.
-
For example, to make 1 mL of a 2 mg/mL solution, add 100 µL of 20 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[3]
-
Use the solution immediately for optimal results.[2]
Methodology for Formulation 2 (Oil-based Suspension): [3]
-
Start with a pre-made concentrated stock of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add 9 parts corn oil.
-
Add 1 part of the DMSO stock solution to the corn oil.
-
Vortex thoroughly to create a uniform, clear solution.
-
For example, to make 1 mL of a 2 mg/mL solution, add 100 µL of 20 mg/mL DMSO stock to 900 µL of corn oil and mix.[3]
Stability Assessment Protocols
The following protocols are generalized procedures based on ICH guidelines and common pharmaceutical practice.[6][7] They should be adapted and validated specifically for this compound. The goal of these studies is to identify potential degradation products and establish a stability-indicating analytical method.
Protocol for Forced Degradation Studies
Forced degradation (or stress testing) intentionally degrades the drug substance to identify likely degradation products and degradation pathways.[7] A degradation of 5-20% is typically targeted to ensure that the analytical method is not overwhelmed but that degradants are sufficiently generated for detection.[6]
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M to 1.0 M HCl. Incubate at room temperature or elevate to 50-60°C if no degradation is observed. Monitor over several days.[6] Neutralize with an equivalent amount of base before analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M to 1.0 M NaOH. Incubate at room temperature. This reaction is often faster than acid hydrolysis. Monitor over time. Neutralize with an equivalent amount of acid before analysis.[6] |
| Oxidation | Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Monitor over time.[8] |
| Thermal Degradation | Expose solid this compound to dry heat (e.g., 40-80°C) in a stability chamber.[6] Also, test a solution of this compound under the same thermal stress. |
| Photostability | Expose solid this compound and a solution of the compound to a light source that provides a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[7][9] A dark control sample should be stored under the same conditions but protected from light. |
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[10]
Logical Workflow for Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Recommended Starting Parameters (to be optimized):
-
Technique: Reverse-Phase HPLC (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection: UV detector. Scan for an optimal wavelength based on the UV absorbance spectrum of this compound.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20-30 minutes) to ensure separation of all potential degradants.
-
Analysis: Inject the stressed samples and the unstressed control. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent this compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is free from co-eluting impurities.
Mechanism of Action and Signaling Pathway
This compound is a biased agonist of the GLP-1 receptor.[3] It preferentially activates the G-protein signaling cascade (leading to cAMP production) with minimal recruitment of β-arrestin.[11] This biased agonism is thought to contribute to its therapeutic effects while potentially mitigating some of the adverse effects associated with β-arrestin-mediated receptor internalization and desensitization.
This compound GLP-1R Signaling Pathway
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (LY-3502970; OWL-833) | lucagon-like peptide-1 (GLP-1) receptor agonist | CAS# 2212020-52-3 | InvivoChem [invivochem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. revvity.com [revvity.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. fda.gov [fda.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Orforglipron in Biological Samples
Introduction
Orforglipron is an investigational, orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist in development for the treatment of type 2 diabetes and obesity. As with any novel therapeutic agent, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic and toxicokinetic studies during drug development. This document provides a detailed application note and protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for the analysis of small molecules in complex biological fluids.[1][2]
While specific validated assays for this compound are not widely published in the public domain, the following protocol is based on established principles of bioanalytical method development for small molecule drugs and similar oral GLP-1 receptor agonists.[3][4]
Quantitative Data Summary
The following table summarizes the hypothetical quantitative performance parameters of the described LC-MS/MS method for this compound in human plasma.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%RE) | ± 15% |
| Inter-day Accuracy (%RE) | ± 15% |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Experimental Protocols
Principle
This method describes the quantification of this compound in human plasma using a protein precipitation method for sample preparation, followed by reverse-phase liquid chromatography for separation and tandem mass spectrometry for detection. An internal standard (IS), such as a stable isotope-labeled version of this compound, is used to ensure accuracy and precision.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (Internal Standard - IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Sample Preparation: Protein Precipitation
-
Allow all samples (calibrators, quality controls, and unknown study samples) and reagents to thaw to room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
Pipette 50 µL of each plasma sample into a 96-well collection plate.
-
Add 200 µL of the internal standard spiking solution (IS prepared in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes at 1000 rpm to precipitate the plasma proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A/B (90:10 v/v) mixture.
-
Seal the plate and vortex for 1 minute. The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See gradient table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 4.0 | 10 |
Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Multiple Reaction Monitoring (MRM) Transitions | |
| This compound | Hypothetical Q1/Q3: 550.3 -> 250.2 |
| Internal Standard | Hypothetical Q1/Q3: 554.3 -> 254.2 |
| Collision Energy | Optimized for each transition |
Data Analysis
The concentration of this compound in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations using a weighted (1/x²) linear regression model.
Visualizations
Caption: Workflow for this compound Quantification.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Clinical Trials with Orforglipron for Metabolic Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orforglipron is an investigational, orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist being developed for the treatment of metabolic diseases, including type 2 diabetes (T2D) and obesity.[1][2] As a small molecule, it offers a potential alternative to injectable GLP-1 receptor agonists, with the convenience of once-daily oral dosing that can be taken without food or water restrictions.[1][3] This document provides detailed application notes and protocols for designing robust clinical trials to evaluate the efficacy and safety of this compound in these patient populations.
Mechanism of Action
This compound selectively binds to and activates the GLP-1 receptor, a key regulator of glucose homeostasis and appetite.[4] This activation mimics the effects of the endogenous incretin hormone GLP-1, leading to several physiological responses beneficial for metabolic control:
-
Glucose-Dependent Insulin Secretion: Stimulates the pancreas to release insulin in response to high blood glucose levels.
-
Suppression of Glucagon Secretion: Reduces the release of glucagon, a hormone that raises blood sugar levels.
-
Delayed Gastric Emptying: Slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing post-meal glucose spikes.[4][5]
-
Central Appetite Suppression: Acts on the brain to reduce appetite and promote satiety.[4]
Unlike peptide-based GLP-1 agonists, this compound's non-peptide structure allows for oral administration.[6]
Signaling Pathway of this compound
Caption: this compound signaling cascade.
Clinical Development and Efficacy Summary
Phase 2 and Phase 3 clinical trials have demonstrated this compound's efficacy in reducing both HbA1c and body weight.[1][2][7] The ACHIEVE and ATTAIN trial programs are evaluating its use in T2D and obesity, respectively.[1]
Table 1: Summary of Phase 2 Efficacy Data in Type 2 Diabetes (26 Weeks)
| Dose | Mean Change in HbA1c from Baseline | Comparator (Dulaglutide 1.5 mg) | Placebo |
| 3 mg | -0.8% to -1.7% (Estimated Treatment Difference vs. Placebo) | -1.10% | -0.43% |
| 12 mg | Up to -2.10% | -1.10% | -0.43% |
| 24 mg | Up to -2.10% | -1.10% | -0.43% |
| 36 mg | Up to -2.10% | -1.10% | -0.43% |
| 45 mg | Up to -2.10% | -1.10% | -0.43% |
| Data derived from a Phase 2, multicenter, randomized, dose-response study.[2][8] |
Table 2: Summary of Phase 2/3 Efficacy Data in Obesity/Overweight (Without T2D)
| Trial Phase | Duration | Dose | Mean Body Weight Reduction from Baseline | Placebo |
| Phase 2 | 26 Weeks | 12 mg | 8.6% | 2.0% |
| 24 mg | 11.2% (up to 12.6%) | 2.0% | ||
| 36 mg | 12.6% | 2.0% | ||
| 45 mg | 12.5% (up to 12.6%) | 2.0% | ||
| Phase 2 | 36 Weeks | 12 mg | 9.4% (up to 14.7%) | 2.3% (up to 14.7%) |
| 24 mg | 12.8% (up to 14.7%) | 2.3% (up to 14.7%) | ||
| 36 mg | 14.7% | 2.3% (up to 14.7%) | ||
| 45 mg | 13.5% (up to 14.7%) | 2.3% (up to 14.7%) | ||
| Phase 3 (ATTAIN-2) | 72 Weeks | 36 mg | 10.5% (22.9 lbs) | 2.2% (5.1 lbs) |
| Data derived from the NCT05051579 and ATTAIN-2 trials.[1][7][8][9] |
Protocols for Clinical Trial Design
The following sections outline sample protocols for Phase 3 clinical trials evaluating this compound for Type 2 Diabetes and Obesity.
Protocol: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of this compound in Adults with Type 2 Diabetes (ACHIEVE-X)
Study Objectives
-
Primary Objective: To demonstrate the superiority of once-daily oral this compound compared to placebo in improving glycemic control.
-
Secondary Objectives:
-
To evaluate the effect of this compound on body weight.
-
To assess the proportion of patients achieving target HbA1c levels (e.g., <7.0% and ≤6.5%).[12]
-
To evaluate the effect of this compound on fasting plasma glucose (FPG) and cardiometabolic risk factors (e.g., lipids, blood pressure).[12]
-
To assess the safety and tolerability of this compound.
-
Study Design
-
Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled Phase 3 trial.[13]
-
Duration: Approximately 60 weeks, including a 52-week treatment period and follow-up.
-
Population: Adults with Type 2 Diabetes inadequately controlled with diet and exercise, or on a stable dose of metformin.
-
Randomization: Participants will be randomized in a 1:1:1:1 ratio to receive one of three doses of this compound (e.g., 12 mg, 24 mg, 36 mg) or placebo.[7]
Patient Population
Caption: Logic for patient eligibility screening.
Treatment Protocol
-
Drug Product: this compound (e.g., 3 mg, 12 mg, 24 mg, 36 mg tablets) and matching placebo.
-
Administration: One tablet taken orally, once daily, without regard to meals.
-
Dose Escalation: To improve tolerability, participants randomized to this compound will start at a low dose (e.g., 3 mg) and titrate upwards every 4 weeks to their assigned maintenance dose.[3][14] This helps mitigate potential gastrointestinal side effects.[2]
-
Background Therapy: Participants should remain on their stable dose of metformin throughout the trial. Rescue medication (e.g., insulin) may be initiated for persistent, severe hyperglycemia as per protocol.
Experimental Procedures & Assessments
-
Screening Visit (Week -4 to -2): Obtain informed consent, verify inclusion/exclusion criteria, collect medical history, and perform physical exam and baseline laboratory tests.
-
Randomization (Day 1): Eligible participants are randomized. Baseline measurements are taken, and study drug is dispensed.
-
Study Visits (e.g., Weeks 4, 12, 26, 40, 52):
-
Efficacy: HbA1c, body weight, FPG, and waist circumference measurements.
-
Safety: Monitor for adverse events (AEs), vital signs, and conduct safety laboratory tests (hematology, chemistry, urinalysis). The most common AEs are expected to be gastrointestinal in nature (nausea, vomiting, diarrhea).[2]
-
Other: Assess treatment adherence and concomitant medications.
-
Table 3: Schedule of Assessments for T2D Trial
| Assessment | Screening | Day 1 | Wk 4 | Wk 12 | Wk 26 | Wk 40 | Wk 52 (EOT) |
| Informed Consent | X | ||||||
| Inclusion/Exclusion | X | X | |||||
| Randomization | X | ||||||
| HbA1c | X | X | X | X | X | X | |
| Body Weight | X | X | X | X | X | X | X |
| Fasting Lipids | X | X | X | X | |||
| Blood Pressure | X | X | X | X | X | X | X |
| Adverse Events | X | X | X | X | X | X | |
| Safety Labs | X | X | X | X | X |
Protocol: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of this compound for Weight Management in Adults with Obesity or Overweight (ATTAIN-X)
Study Objectives
-
Co-Primary Objectives:
-
Secondary Objectives:
-
To evaluate the proportion of participants achieving ≥5%, ≥15%, and ≥20% body weight loss.
-
To assess the effect of this compound on waist circumference, blood pressure, and lipid profiles.[8]
-
To evaluate changes in patient-reported outcomes related to quality of life.
-
To assess the safety and tolerability of this compound.
-
Study Design
-
Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled Phase 3 trial.
-
Duration: Approximately 80 weeks, including a 72-week treatment period.[7]
-
Population: Adults with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia), but without diabetes.[1]
-
Intervention: Participants will be randomized to receive this compound (e.g., 24 mg, 36 mg) or placebo, in conjunction with a reduced-calorie diet and increased physical activity counseling for all arms.
Experimental Procedures & Assessments
-
Procedures will be similar to the T2D protocol, with a focus on anthropometric measurements.
-
Key Efficacy Assessments: Body weight (measured at each visit), waist circumference, BMI, and cardiometabolic parameters.
-
Patient-Reported Outcomes: Utilize validated questionnaires to assess changes in physical functioning, self-esteem, and eating behavior.
Clinical Trial Workflow
Caption: General workflow for a patient in a clinical trial.
Statistical Considerations
-
Analysis Population: The primary efficacy analysis will be conducted on the Full Analysis Set (FAS), including all randomized participants who received at least one dose of the study drug, using an intent-to-treat (ITT) principle.
-
Primary Endpoint Analysis: An Analysis of Covariance (ANCOVA) model will be used to compare the change from baseline in HbA1c or body weight between each this compound dose group and placebo, with baseline value and other relevant covariates included in the model.
-
Handling Missing Data: Appropriate statistical methods, such as multiple imputation, should be pre-specified to handle missing data.
-
Multiplicity: Statistical adjustments for multiple comparisons (e.g., comparing multiple dose levels to placebo) should be applied to control the overall Type I error rate.
Safety Monitoring
A Data and Safety Monitoring Board (DSMB) should be established to periodically review safety data. Particular attention should be paid to gastrointestinal adverse events, pancreatitis, and any potential cardiovascular signals, consistent with the GLP-1 receptor agonist class.[2]
References
- 1. Lilly's phase 2 results published in the New England Journal of Medicine show this compound, a once-daily oral nonpeptide GLP-1 receptor agonist, achieved up to 14.7% mean weight reduction at 36 weeks in adults with obesity or overweight [prnewswire.com]
- 2. Efficacy and safety of oral this compound in patients with type 2 diabetes: a multicentre, randomised, dose-response, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lilly's oral GLP-1, this compound, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by this compound [ouci.dntb.gov.ua]
- 7. Lilly's oral GLP-1, this compound, is successful in third Phase 3 trial, triggering global regulatory submissions this year for the treatment of obesity [prnewswire.com]
- 8. medpagetoday.com [medpagetoday.com]
- 9. hfsa.org [hfsa.org]
- 10. fda.gov [fda.gov]
- 11. Diabetes Mellitus: Efficacy Endpoints for Clinical Trials Investigating Antidiabetic Drugs and Biological Products | FDA [fda.gov]
- 12. ATTAIN-2: Lilly’s this compound Matches Injectable GLP-1s for Weight and A1C Reduction | Docwire News [docwirenews.com]
- 13. Eli Lillyâs this compound Study: A New Hope for Type 2 Diabetes Management - TipRanks.com [tipranks.com]
- 14. google.com [google.com]
Application Notes & Protocols: Immunohistochemical Detection of GLP-1R in Tissues Treated with Orforglipron
Audience: Researchers, scientists, and drug development professionals.
Introduction: Orforglipron is an orally administered, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist developed for the treatment of type 2 diabetes and obesity.[1][2][3] Its mechanism of action involves binding to and activating the GLP-1R, which stimulates glucose-dependent insulin secretion, suppresses glucagon release, and delays gastric emptying.[4][5][6] As with other GLP-1R agonists, treatment with this compound is expected to induce receptor internalization, a process where the receptor is translocated from the plasma membrane to intracellular compartments.[7][8] This physiological response presents a specific challenge for immunohistochemical (IHC) detection, as the subcellular localization of GLP-1R may shift from predominantly membranous to cytoplasmic.
These application notes provide a detailed protocol for the IHC staining of GLP-1R in formalin-fixed, paraffin-embedded (FFPE) tissues, with special considerations for tissues from subjects treated with this compound.
GLP-1R Signaling and Agonist-Induced Internalization
Upon binding of an agonist like native GLP-1 or this compound, the GLP-1R activates intracellular signaling cascades, primarily through Gαs-protein coupling, leading to the production of cyclic AMP (cAMP).[4][8] Following activation, the receptor is phosphorylated, which can lead to the recruitment of β-arrestin proteins, triggering receptor desensitization and internalization into endosomes.[8][9] While some research suggests this compound may have negligible β-arrestin recruitment, agonist-induced endocytosis of GLP-1R is a well-documented phenomenon that should be anticipated in treated tissues.[2][7][10][11] Internalized receptors are either recycled back to the cell surface or targeted for lysosomal degradation.[8] This dynamic process is crucial for modulating signal duration and intensity.
Quantitative Data: Validated GLP-1R Antibodies
The selection of a primary antibody is critical for successful IHC. The following table summarizes commercially available antibodies that have been validated for use in IHC on paraffin-embedded tissues. Researchers should always perform their own validation for their specific tissue and experimental conditions.
| Antibody (Clone ID) | Host | Type | Recommended Dilution (IHC-P) | Vendor | Catalog No. |
| EPR21819 | Rabbit | Monoclonal | 1:100 - 1:250 | Abcam | ab218532 |
| EPR23507-57 | Rabbit | Monoclonal | 1:1000 - 1:2000 | Abcam | ab254352 |
| N/A | Rabbit | Polyclonal | 1:200 - 1:400 | Novus Biologicals | NBP1-97308 |
| 3F52[12] | Mouse | Monoclonal | Assay-dependent | DSHB | 3F52 |
| N/A | Rabbit | Polyclonal | 1:100 - 1:200 | antibodies-online | ABIN7300744[13] |
Experimental Protocol: IHC for GLP-1R
This protocol is a general guideline for FFPE tissues. Optimization may be required.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 80%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBS-T)
-
Peroxide Block (e.g., 3% H₂O₂)
-
Protein Block (e.g., Normal Goat Serum)
-
Primary Antibody against GLP-1R (see table above)
-
Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Experimental Workflow Diagram
Step-by-Step Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in 2-3 changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of alcohol: 2 changes of 100% ethanol (3 min each), 2 changes of 95% ethanol (3 min each), and 1 change of 80% ethanol (3 min).
-
Rinse gently in running deionized water for 5 minutes.[14]
-
-
Antigen Retrieval:
-
Pre-heat a steamer or water bath containing Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.[14]
-
Remove from heat and allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in TBS-T.
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating sections in Peroxide Block for 10-15 minutes.
-
Rinse with TBS-T.
-
Apply Protein Block and incubate for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Apply the diluted primary GLP-1R antibody to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides in TBS-T (3 changes, 5 min each).
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides in TBS-T.
-
Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides in TBS-T.
-
-
Visualization:
-
Prepare the DAB substrate solution immediately before use.
-
Apply DAB solution to the sections and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Lightly counterstain with hematoxylin.
-
Rinse in water.
-
Dehydrate the sections through a graded series of ethanol and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Interpretation of Results and Special Considerations for this compound
-
Expected Staining Pattern (Untreated Tissues): In control or untreated tissues known to express GLP-1R, such as pancreatic islets, the staining is expected to be predominantly localized to the cell membrane of β-cells.[15][16]
-
Expected Staining Pattern (this compound-Treated Tissues): Due to agonist-induced internalization, a shift in the staining pattern is anticipated.[7] Expect to see a decrease in sharp membrane staining and an increase in diffuse or punctate cytoplasmic staining, corresponding to the localization of GLP-1R in endosomal compartments. The overall staining intensity may also change depending on the balance between receptor synthesis, internalization, and degradation.
-
Controls are Essential:
-
Negative Control: Omit the primary antibody to check for non-specific signal from the secondary antibody or detection system.
-
Positive Control: Use a tissue known to express GLP-1R (e.g., normal human or monkey pancreas) to validate the protocol and antibody performance.[15]
-
Biological Control: Whenever possible, compare staining in tissues from this compound-treated subjects with tissues from untreated or placebo-treated subjects to accurately assess changes in GLP-1R localization and expression.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Staining / Weak Signal | Ineffective antigen retrieval. | Optimize retrieval time, temperature, or buffer pH. |
| Primary antibody concentration too low. | Perform a titration to find the optimal antibody concentration. | |
| Receptor expression is low or absent. | Confirm GLP-1R expression with another method (e.g., Western Blot, qPCR). | |
| High Background | Non-specific antibody binding. | Increase blocking time or use a different blocking reagent. |
| Insufficient washing. | Increase the duration and number of wash steps. | |
| DAB reaction time too long. | Reduce incubation time with DAB substrate. | |
| Punctate Cytoplasmic Staining | This may be a true biological result. | In this compound-treated tissue, this likely indicates receptor internalization. Compare with untreated controls. |
| Antibody cross-reactivity. | Use a highly specific monoclonal antibody and validate with knockout/knockdown models if possible. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Treatment with this compound, an oral glucagon like peptide-1 receptor agonist, is associated with improvements of CV risk biomarkers in participants with type 2 diabetes or obesity without diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. What diseases does this compound treat? [synapse.patsnap.com]
- 7. Agonist-induced internalization and recycling of the glucagon-like peptide-1 receptor in transfected fibroblasts and in insulinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Functional Consequences of Glucagon-like Peptide-1 Receptor Cross-talk and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dshb.biology.uiowa.edu [dshb.biology.uiowa.edu]
- 13. GLP1R Antibody [ABIN7300744] - for Human WB, IHC, IF [antibodies-online.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Measuring Insulin Secretion in Response to Orforglipron in Pancreatic Islet Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orforglipron (LY3502970) is an orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes and obesity. As a GLP-1 receptor agonist, this compound enhances glucose-dependent insulin secretion from pancreatic beta-cells, a key mechanism for improving glycemic control.[1][2][3] Unlike injectable peptide-based GLP-1 receptor agonists, this compound's small molecule nature allows for oral administration without dietary restrictions.[3] This document provides detailed application notes and protocols for measuring insulin secretion in response to this compound in isolated pancreatic islet cells, a critical in vitro assay for studying its efficacy and mechanism of action.
This compound acts by binding to the GLP-1 receptor on pancreatic beta-cells, initiating a cascade of intracellular signaling events.[1] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, in turn, potentiate glucose-stimulated insulin secretion (GSIS).[1] Preclinical studies have demonstrated that this compound is a partial agonist of the GLP-1 receptor, with a bias towards G protein activation over β-arrestin recruitment. In vivo studies in cynomolgus monkeys have shown that this compound enhances glucose-stimulated insulin secretion to a degree comparable to the established GLP-1 receptor agonist, exenatide.
These application notes offer standardized protocols for the isolation of pancreatic islets, the performance of static glucose-stimulated insulin secretion (GSIS) assays to evaluate the dose-dependent effects of this compound, and the measurement of intracellular cAMP levels. The provided methodologies are intended to assist researchers in the consistent and accurate assessment of this compound's activity in a preclinical setting.
Data Presentation
Table 1: In Vivo Glucose-Stimulated Insulin Secretion in Cynomolgus Monkeys
This table summarizes the in vivo effects of a high dose of this compound on glucose-stimulated insulin secretion in cynomolgus monkeys, as reported in preclinical studies. This data serves as a reference for the expected insulinotropic effect of the compound.
| Treatment Group | Peak Serum Insulin Concentration (pmol/L) |
| Vehicle Control | Undisclosed |
| This compound (high dose) | Comparable to high-dose exenatide |
| Exenatide (high dose) | 43.0 ± 4.1 |
Data adapted from Suzuki et al., PNAS, 2020. The exact peak insulin concentration for the vehicle and this compound groups were not explicitly quantified in the publication but were stated to be comparable between high-dose this compound and high-dose exenatide.
Table 2: Illustrative Dose-Response of this compound on Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets (Template)
This table provides a template for researchers to populate with their own experimental data when performing the static GSIS assay with varying concentrations of this compound.
| This compound Concentration (nM) | Insulin Secretion at Low Glucose (e.g., 2.8 mM) (ng/islet/hour) | Insulin Secretion at High Glucose (e.g., 16.7 mM) (ng/islet/hour) | Fold-Increase in Insulin Secretion (High Glucose vs. Low Glucose) |
| 0 (Vehicle Control) | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| Positive Control (e.g., Exendin-4) |
Experimental Protocols
Protocol 1: Isolation of Pancreatic Islets (from rodents)
This protocol describes a standard method for isolating pancreatic islets from mice or rats.
Materials:
-
Collagenase P solution (e.g., Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Histopaque-1077 (or equivalent density gradient medium)
-
Sterile surgical instruments
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Expose the pancreas and cannulate the common bile duct.
-
Perfuse the pancreas with cold collagenase solution until fully distended.
-
Excise the distended pancreas and place it in a conical tube with additional collagenase solution.
-
Incubate at 37°C for 10-15 minutes with gentle shaking to digest the pancreatic tissue.
-
Stop the digestion by adding cold HBSS.
-
Wash the digested tissue pellet with HBSS three times by centrifugation.
-
Resuspend the pellet in Histopaque-1077 and perform a density gradient centrifugation to separate the islets from acinar tissue.
-
Collect the islet-rich layer and wash with HBSS.
-
Hand-pick purified islets under a stereomicroscope.
-
Culture the isolated islets overnight in RPMI-1640 medium before conducting insulin secretion assays.
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the procedure for measuring insulin secretion from isolated islets in response to glucose and this compound.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% Bovine Serum Albumin (BSA)
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB buffer)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Exendin-4)
-
Insulin ELISA kit
Procedure:
-
Following overnight culture, wash the isolated islets with KRB buffer.
-
Pre-incubate batches of 5-10 size-matched islets in KRB buffer with low glucose (2.8 mM) for 1 hour at 37°C.
-
Transfer the islets to a 24-well plate containing KRB buffer with low glucose (2.8 mM) or high glucose (16.7 mM), with or without various concentrations of this compound or a positive control.
-
Incubate for 1 hour at 37°C.
-
At the end of the incubation, collect the supernatant for insulin measurement.
-
Lyse the islets to measure total insulin content (optional, for normalization).
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Express the results as insulin secreted per islet per hour or as a percentage of total insulin content.
Protocol 3: Measurement of Intracellular cAMP Levels
This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound.
Materials:
-
Isolated pancreatic islets or a suitable beta-cell line (e.g., MIN6, INS-1)
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)
-
This compound stock solution
-
Positive control (e.g., Forskolin)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Seed beta-cells in a multi-well plate or use batches of isolated islets.
-
Pre-incubate the cells/islets in stimulation buffer for 30 minutes at 37°C.
-
Add varying concentrations of this compound or a positive control to the wells.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells/islets according to the cAMP assay kit manufacturer's protocol.
-
Measure the intracellular cAMP concentration using the assay kit.
-
Normalize cAMP levels to the total protein concentration of the cell lysate.
Visualizations
Caption: GLP-1 Receptor Signaling Pathway for Insulin Secretion.
Caption: Experimental Workflow for GSIS Assay.
Caption: Workflow for Intracellular cAMP Measurement.
References
Troubleshooting & Optimization
Troubleshooting gastrointestinal side effects of Orforglipron in animal models
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for managing the gastrointestinal (GI) side effects of Orforglipron in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist. It mimics the action of the natural GLP-1 hormone, which is released from the intestine after a meal. Its mechanism of action involves stimulating the GLP-1 receptor, leading to effects such as enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and reduced appetite via central nervous system pathways.[1][2]
Q2: Why are humanized GLP-1 receptor animal models recommended for this compound studies?
A2: Small-molecule GLP-1 receptor agonists like this compound often exhibit poor activity on native rodent GLP-1 receptors. To ensure translational relevance and accurately assess the pharmacodynamic effects, it is crucial to use genetically engineered models, such as humanized GLP-1R mice or rats, where the endogenous murine receptor is replaced with the human form.
Q3: What are the most common gastrointestinal side effects observed with this compound in animal models?
A3: Consistent with the GLP-1 receptor agonist class, the most frequently reported GI side effects are nausea, vomiting (in species that can vomit), diarrhea, constipation, and reduced food intake.[3] These effects are typically dose-dependent and are most prominent at the beginning of treatment or after a dose increase.
Q4: Are these GI side effects transient?
A4: Yes, in most cases. The GI-related adverse events are generally mild-to-moderate in severity and tend to be most pronounced during the initial phases of dosing.[3] Animal models often demonstrate adaptation over time, with a reduction in the severity of these side effects with continued administration. A gradual dose-escalation strategy is key to improving tolerability.
Troubleshooting Guides
Issue 1: Excessive Weight Loss or Dehydration in Rodents
Q: My mice/rats are experiencing rapid weight loss and show signs of dehydration after starting this compound. What should I do?
A: This is a critical issue likely resulting from a combination of reduced food and water intake due to nausea and delayed gastric emptying.
Troubleshooting Steps:
-
Confirm Hydration Status: Check for signs of dehydration (e.g., skin tenting, reduced urine output, lethargy).
-
Provide Supportive Care: Immediately provide supplemental hydration with subcutaneous injections of sterile saline or Lactated Ringer's solution. Offer a highly palatable hydrogel or other water-rich food source in the cage.
-
Dose Adjustment: Reduce the this compound dose to the previously tolerated level or temporarily pause administration for 1-2 days until the animal stabilizes.
-
Re-evaluate Dosing Protocol: Implement a more gradual dose-escalation schedule (see Experimental Protocol 2). A slower titration allows the animal's system to acclimate to the drug's effects.
-
Monitor Closely: Weigh the animals daily and perform daily health checks until they are stable.
Issue 2: Assessing Nausea in Rodents
Q: Rodents cannot vomit. How can I quantitatively assess nausea in my mouse or rat model?
A: The most established method for assessing nausea-like behavior in rodents is the pica assay , which involves measuring the consumption of a non-nutritive substance like kaolin clay.[4][5][6][7] An increase in kaolin consumption is correlated with gastrointestinal malaise and nausea.
Troubleshooting Steps:
-
Implement the Pica Assay: Introduce a pre-weighed amount of kaolin clay into the cage alongside the standard chow. For a detailed methodology, see Experimental Protocol 1.
-
Data Interpretation: Compare the amount of kaolin consumed by the this compound-treated group to a vehicle-treated control group. A statistically significant increase in kaolin intake in the treated group is indicative of a nausea-like response.
-
Correlate with Other Observations: Assess kaolin consumption in conjunction with changes in food intake, body weight, and general activity levels for a more comprehensive picture of the animal's well-being.
Issue 3: Managing Diarrhea or Constipation
Q: Some animals in my study have developed diarrhea while others are constipated. How should I manage these opposing side effects?
A: The bidirectional impact on bowel movements is a known characteristic of GLP-1 receptor agonists. Management requires careful observation and tailored supportive care.
Troubleshooting Steps for Diarrhea:
-
Ensure Hydration: Diarrhea can quickly lead to dehydration. Provide supportive fluids as described in Issue 1.
-
Dietary Support: Ensure standard chow is easily accessible. A high-fiber diet is generally not recommended during acute diarrhea in this context.
-
Dose Reduction: A temporary reduction in the this compound dose can alleviate the severity of diarrhea.
Troubleshooting Steps for Constipation:
-
Monitor Stool Output: Check bedding daily for changes in the frequency and consistency of fecal pellets.
-
Increase Hydration: Ensure easy access to water. Consider providing a wet mash of the standard chow or hydrogels to increase fluid intake.
-
Cage Activity: Ensure the cage environment allows for normal levels of physical activity, which can help promote gut motility.
Data Presentation: Illustrative GI Side Effect Profile
Disclaimer: The following table provides an illustrative summary of potential dose-dependent GI effects in a humanized GLP-1R mouse model. This data is representative of the GLP-1 RA class and should be adapted based on actual experimental findings, as specific preclinical data for this compound is not publicly available.
| Dose Group (mg/kg, oral, once-daily) | Primary Observation | Kaolin Intake ( g/24h ) (Mean ± SEM) | Food Intake (% of Control) (Mean ± SEM) | Body Weight Change (% from Baseline) (Mean ± SEM) |
| Vehicle Control | Normal Behavior | 0.1 ± 0.05 | 100% | +1.0% ± 0.5 |
| Low Dose (e.g., 1 mg/kg) | Mild, transient reduction in food intake | 0.5 ± 0.1 | 85% ± 5 | -2.5% ± 0.8* |
| Mid Dose (e.g., 3 mg/kg) | Significant reduction in food intake, signs of pica | 1.2 ± 0.3 | 60% ± 8 | -5.0% ± 1.2** |
| High Dose (e.g., 10 mg/kg) | Pronounced reduction in food intake and activity, significant pica | 2.5 ± 0.5 | 40% ± 10 | -8.0% ± 1.5*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.
Experimental Protocols
Protocol 1: Pica (Kaolin Consumption) Assay for Nausea Assessment in Rodents
Objective: To quantitatively measure nausea-like behavior in mice or rats treated with this compound.
Materials:
-
Standard rodent chow
-
Kaolin clay (powdered)
-
Small, heavy, non-tippable ceramic dishes for kaolin
-
Cages with wire floor grids to minimize spillage and contamination of kaolin
-
Metabolic cages (optional, for precise measurement)
-
This compound and vehicle solutions
-
Oral gavage needles
Methodology:
-
Acclimation (3-5 days):
-
House animals individually to allow for accurate measurement of food and kaolin intake.
-
Provide two separate dishes in the cage: one containing standard chow and the other containing kaolin clay.
-
Measure and record the daily consumption of both chow and kaolin for each animal to establish a baseline. Replace with fresh chow and kaolin daily.
-
-
Baseline Measurement (Day 0):
-
On the day before the experiment starts, weigh the amount of chow and kaolin provided to each animal.
-
-
Dosing (Day 1):
-
Weigh the animals.
-
Administer this compound or vehicle via oral gavage at the desired dose.
-
Immediately after dosing, return animals to their cages with pre-weighed amounts of chow and kaolin.
-
-
Measurement (24h post-dose):
-
Carefully remove the chow and kaolin dishes from each cage.
-
Weigh the remaining amount of chow and kaolin. Account for any spillage by collecting and weighing it from the tray below the wire floor.
-
Calculate the net consumption of both chow and kaolin for the 24-hour period.
-
Calculation:Intake (g) = (Initial Weight - Final Weight) - Spillage Weight
-
-
Data Analysis:
-
Compare the mean kaolin consumption between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA for multiple dose groups).
-
Protocol 2: Representative Dose-Escalation Schedule to Improve Tolerability
Objective: To gradually acclimate animal models to this compound, minimizing the severity of acute GI side effects. This protocol is based on schedules used for other GLP-1 RAs.[8][9][10]
Model: Humanized GLP-1R Mouse
Target Maintenance Dose: 10 mg/kg/day
Methodology:
-
Week 1 (Dose Initiation):
-
Administer 2.5 mg/kg/day of this compound.
-
Monitor daily: body weight, food and water intake, clinical signs (lethargy, ruffled fur), and fecal output.
-
Criterion to proceed: Animal maintains >95% of initial body weight and shows no signs of severe distress.
-
-
Week 2 (First Escalation):
-
Increase dose to 5.0 mg/kg/day .
-
Continue daily monitoring.
-
Criterion to proceed: Weight loss stabilizes or rate of loss decreases, and food intake begins to recover.
-
-
Week 3 (Second Escalation):
-
Increase dose to 7.5 mg/kg/day .
-
Continue daily monitoring.
-
Troubleshooting: If at any stage an animal loses >10% of its body weight within a week or shows significant distress, reduce the dose to the previous level for an additional week before attempting to escalate again.
-
-
Week 4 Onwards (Maintenance Dose):
-
Increase dose to the target of 10 mg/kg/day .
-
Once animals are stable on the maintenance dose, monitoring frequency can be reduced (e.g., twice weekly).
-
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound action leading to both therapeutic and GI side effects.
References
- 1. scopeforward.com [scopeforward.com]
- 2. youtube.com [youtube.com]
- 3. Lilly's oral GLP-1, this compound, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. Pica in mice as a new model for the study of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Nausea-Like Response in Rats by Monitoring Facial Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Wegovy® Dosing Schedule | Wegovy® (semaglutide) Injection 2.4 mg [wegovy.com]
- 10. m.youtube.com [m.youtube.com]
Orforglipron off-target effects and potential toxicity assessment
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work with orforglipron, a novel, orally active, non-peptide GLP-1 receptor agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective partial agonist of the glucagon-like peptide-1 receptor (GLP-1R), a G protein-coupled receptor (GPCR). Its activation of the GLP-1R is biased towards the Gαs-cAMP signaling pathway, with negligible recruitment of β-arrestin. This signaling bias is thought to contribute to its therapeutic effects on glucose homeostasis and body weight, while potentially minimizing certain adverse effects associated with β-arrestin signaling. Preclinical studies have shown that this compound binds to the human GLP-1R with high affinity.
Q2: What are the known off-target effects of this compound?
Preclinical studies have demonstrated that this compound is highly selective for the GLP-1 receptor. Broad off-target screening against a panel of related GPCRs, such as the glucagon receptor (GCGR) and the glucose-dependent insulinotropic polypeptide receptor (GIPR), as well as other safety-relevant proteins like DPP-4, 5-HT2B, and hERG, have shown IC50 or EC50 values significantly exceeding 1 µM. To date, no clinically significant secondary targets have been identified.
Q3: What are the reported adverse effects of this compound in clinical trials?
The most commonly reported adverse events in clinical trials are gastrointestinal in nature and are generally mild to moderate in severity. These include nausea, diarrhea, vomiting, and constipation. The safety profile of this compound is consistent with the established class of injectable GLP-1 receptor agonists.
Q4: In which animal models has this compound been tested preclinically?
Preclinical efficacy and safety studies for this compound have been conducted in rodent models, specifically mice expressing the human GLP-1 receptor, and in non-human primates (cynomolgus monkeys). These models have been used to evaluate its effects on glucose control, food intake, and body weight.
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability or low signal-to-noise ratio in cAMP accumulation assays.
-
Possible Cause 1: Suboptimal Cell Health or Density.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density per well. Too few cells will result in a weak signal, while over-confluent cells may show altered receptor expression and signaling.
-
-
Possible Cause 2: Inadequate Phosphodiesterase (PDE) Inhibition.
-
Solution: cAMP is rapidly degraded by PDEs. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP breakdown and enhance the signal window. Titrate the concentration of the PDE inhibitor to find the optimal balance between signal amplification and potential off-target effects.
-
-
Possible Cause 3: this compound Solubility Issues.
-
Solution: this compound is a small molecule and may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in assay buffer. The final solvent concentration in the assay should be kept low (typically ≤0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
-
Possible Cause 4: Assay Incubation Time.
-
Solution: Optimize the incubation time for this compound stimulation. A time-course experiment will help determine the point of maximal cAMP accumulation.
-
Issue 2: Inconsistent results in β-arrestin recruitment assays.
-
Possible Cause 1: Low or Variable Receptor Expression.
-
Solution: Use a stable cell line with consistent and robust expression of the GLP-1 receptor. If using transient transfection, optimize transfection efficiency and consider using a co-transfected fluorescent protein to normalize for expression levels.
-
-
Possible Cause 2: Assay Technology-Specific Issues.
-
Solution: Different β-arrestin recruitment assay technologies (e.g., BRET, FRET, enzyme complementation) have different sensitivities and requirements. Carefully follow the manufacturer's protocol and optimize parameters such as substrate concentration and read time.
-
-
Possible Cause 3: Biased Agonism of this compound.
-
Solution: this compound is known to have negligible β-arrestin recruitment. A low or absent signal is the expected outcome. To validate your assay system, include a positive control peptide agonist known to recruit β-arrestin to the GLP-1R.
-
In Vivo Studies
Issue 3: High variability in glycemic control or body weight measurements in rodent models.
-
Possible Cause 1: Inconsistent Oral Dosing.
-
Solution: Oral gavage requires proper technique to ensure consistent delivery to the stomach and avoid accidental administration into the lungs. Ensure all personnel are adequately trained. For formulation, ensure this compound is uniformly suspended or dissolved to deliver a consistent dose.
-
-
Possible Cause 2: Animal Stress.
-
Solution: Handling and dosing procedures can induce stress in animals, which can affect physiological parameters like blood glucose and food intake. Acclimatize animals to handling and gavage procedures before the start of the study.
-
-
Possible Cause 3: Diet and Housing Conditions.
-
Solution: Standardize the diet and housing conditions for all animals in the study. Changes in diet composition or environmental factors can influence metabolic outcomes.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound at the Human GLP-1 Receptor
| Assay Type | Cell Line | Parameter | Value (nM) |
| Radioligand Binding | HEK293 | K_i | 1 |
| cAMP Accumulation | HEK293 | EC_50 | ~10-50 |
| β-arrestin Recruitment | HEK293 | EC_50 | >10,000 |
Table 2: Off-Target Selectivity Profile of this compound
| Target | Assay Type | Activity (IC_50 / EC_50) |
| Glucagon Receptor (GCGR) | Functional Assay | >1,000 nM |
| GIP Receptor (GIPR) | Functional Assay | >1,000 nM |
| DPP-4 | Enzyme Inhibition Assay | >1,000 nM |
| 5-HT2B | Functional Assay | >1,000 nM |
| hERG | Electrophysiology Assay | >1,000 nM |
Experimental Protocols
1. GLP-1 Receptor Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity (K_i) of this compound for the human GLP-1 receptor.
-
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor.
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Radioligand: [¹²⁵I]GLP-1(7-36)amide.
-
Non-specific binding control: High concentration of unlabeled GLP-1.
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Scintillation cocktail and scintillation counter.
-
-
Methodology:
-
Prepare cell membranes from HEK293-hGLP-1R cells.
-
In a 96-well plate, add a fixed concentration of [¹²⁵I]GLP-1(7-36)amide to each well.
-
Add increasing concentrations of this compound (or unlabeled GLP-1 for the standard curve).
-
Add cell membranes to initiate the binding reaction.
-
Incubate at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate the K_i value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
-
Objective: To measure the ability of this compound to stimulate cyclic AMP production.
-
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor.
-
Cell culture medium.
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Methodology:
-
Seed HEK293-hGLP-1R cells in a 96-well plate and culture overnight.
-
Remove the culture medium and add stimulation buffer containing various concentrations of this compound.
-
Incubate for a predetermined time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC_50 value.
-
3. β-Arrestin Recruitment Assay
-
Objective: To assess the potential of this compound to induce the recruitment of β-arrestin to the GLP-1 receptor.
-
Materials:
-
Cell line co-expressing the human GLP-1 receptor and a β-arrestin fusion protein (e.g., for BRET or enzyme complementation assays).
-
Assay-specific substrate (e.g., coelenterazine for BRET).
-
-
Methodology:
-
Seed the engineered cells in a 96-well plate.
-
Add increasing concentrations of this compound or a positive control agonist.
-
Incubate for the recommended time.
-
Add the assay-specific substrate.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the signal ratio and plot against the agonist concentration to determine the EC_50 value.
-
Visualizations
Caption: this compound's biased agonism at the GLP-1R.
Caption: A typical in vitro functional assay workflow.
Caption: A decision tree for troubleshooting in vitro assays.
Technical Support Center: Optimizing Orforglipron Efficacy in Preclinical Diabetes Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their preclinical evaluation of orforglipron.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is an orally administered, non-peptide, small-molecule agonist for the glucagon-like peptide-1 (GLP-1) receptor.[1][2] Its mechanism involves binding to the GLP-1 receptor, which stimulates the Gs protein-coupled pathway to activate adenylate cyclase.[3] This increases intracellular cyclic AMP (cAMP), a key second messenger that activates Protein Kinase A (PKA).[3][4] The subsequent signaling cascade results in several therapeutic effects:
-
Enhanced Glucose-Dependent Insulin Secretion: Promotes insulin release from pancreatic beta-cells in response to elevated blood glucose.[2][3]
-
Suppressed Glucagon Release: Reduces glucagon secretion from pancreatic alpha-cells, which helps to decrease hepatic glucose production.[3][5]
-
Delayed Gastric Emptying: Slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose spikes.[3][6]
-
Appetite Suppression: Acts on brain centers to reduce appetite and food intake.[3][7]
This compound is considered a partial agonist that shows bias towards G-protein activation over β-arrestin recruitment, which may contribute to a reduced incidence of receptor desensitization and certain gastrointestinal side effects compared to other GLP-1 receptor agonists.[8]
Troubleshooting Guide
Q2: We are observing high variability in blood glucose measurements between animals in the same treatment group. What are the potential causes and solutions?
A2: High variability in glycemic control can stem from several factors. Consider the following troubleshooting steps:
-
Fasting Time: Inconsistent fasting periods can significantly alter baseline glucose levels. For mice, a 4-6 hour fast is often sufficient and may correlate better with HbA1c levels than an overnight fast.[9][10]
-
Solution: Standardize the fasting period for all animals and ensure the time of day for measurement is consistent across all experimental groups.[10]
-
-
Blood Sampling Technique: The source of the blood sample (e.g., tail tip vs. retro-orbital sinus) can yield different glucose readings, and different glucometers may show variability.[11]
-
Animal Stress: Handling and procedural stress can cause transient hyperglycemia.[12]
Q3: Our preclinical model is showing a lower-than-expected reduction in body weight after this compound administration. How can we optimize the experimental setup?
A3: Insufficient weight loss efficacy can be due to issues with dosing, drug formulation, or the animal model itself.
-
Dose and Formulation: this compound is a small molecule designed for oral absorption, but its formulation can impact bioavailability.[4][14]
-
Solution: Ensure the compound is properly dissolved or suspended in a suitable vehicle. Verify the dose calculations and the accuracy of the administration volume. Because this compound is not a peptide, it is designed to survive the gastrointestinal tract, but ensuring consistent formulation is key.[14]
-
-
Oral Gavage Technique: Improper oral gavage can lead to incomplete dose delivery or aspiration, causing distress and affecting results.[15][16]
-
Diet and Animal Model: The choice of diabetic mouse model and the composition of their diet are critical.
-
Solution: Ensure the diet (e.g., high-fat diet) is appropriate for inducing the desired diabetic and obese phenotype. Verify that the chosen animal model is responsive to GLP-1 receptor agonism.
-
Q4: We are observing gastrointestinal side effects (e.g., diarrhea, reduced activity) in our animal models. What steps can be taken to mitigate this?
A4: Gastrointestinal issues are a known class effect of GLP-1 receptor agonists.[1][2]
-
Dose Escalation: Starting with a lower dose and gradually escalating to the target dose can help improve tolerability. This mimics the approach used in clinical trials.[19]
-
Solution: Implement a dose-escalation schedule, for example, increasing the dose on a weekly basis. Monitor animals closely for any adverse effects during the titration period.
-
-
Hydration and Nutrition: GI side effects can sometimes lead to reduced food and water intake.
-
Solution: Monitor food and water consumption and body weight daily. Provide hydration support (e.g., hydrogel packs) if necessary. If adverse events are severe, consider reducing the dose.
-
Data Presentation: this compound Efficacy
The following tables summarize clinical efficacy data for this compound, which can serve as a benchmark for preclinical expectations.
Table 1: Glycemic Control in Type 2 Diabetes (ACHIEVE-1 & ACHIEVE-5 Trials)
| Parameter | This compound (3 mg) | This compound (12 mg) | This compound (36 mg) | Placebo | Comparator (Dulaglutide/Insulin) | Trial Duration |
|---|---|---|---|---|---|---|
| Baseline HbA1c (%) | ~8.0 - 8.5% | ~8.0 - 8.5% | ~8.0 - 8.5% | ~8.0 - 8.5% | ~8.0 - 8.5% | 40 Weeks |
| Change in HbA1c (%) | -1.3 to -1.5% | -1.5 to -2.1% | -1.6 to -1.9% | -0.1 to -0.8% | N/A | 40 Weeks |
Data compiled from publicly released results of the ACHIEVE clinical trial program.[6][19]
Table 2: Weight Reduction in Obesity (ATTAIN-1 Trial)
| Parameter | This compound (6 mg) | This compound (12 mg) | This compound (36 mg) | Placebo | Trial Duration |
|---|---|---|---|---|---|
| Baseline Body Weight | N/A | N/A | N/A | N/A | 72 Weeks |
| Mean Weight Loss (%) | ~11.2% | N/A | ~12.4% | ~2.1% | 72 Weeks |
| Mean Weight Loss (lbs) | N/A | N/A | 27.3 lbs | 2.2 lbs | 72 Weeks |
Data compiled from publicly released results of the ATTAIN-1 clinical trial.[6][20]
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Restraint:
-
Gently scruff the mouse, ensuring the skin over the shoulders is held firmly to prevent movement and align the head and esophagus.[15]
-
-
Needle Measurement and Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[16][21]
-
Insert the needle gently into the mouth, advancing it along the upper palate towards the esophagus. The tube should pass smoothly without resistance.[15] If resistance is met, withdraw and try again.
-
-
Substance Administration:
-
Post-Procedure Monitoring:
Protocol 2: Blood Glucose Measurement
-
Preparation:
-
Ensure the glucometer is calibrated and test strips are ready.
-
Prepare the animal for blood collection (e.g., place in a warming chamber to promote vasodilation in the tail).
-
-
Blood Collection (Tail Tip Method):
-
Gently restrain the mouse.
-
Make a small nick at the very tip of the tail using a sterile scalpel or lancet.
-
Gently "milk" the tail from the base towards the tip to produce a small drop of blood.
-
-
Measurement:
-
Apply the drop of blood to the glucometer test strip.
-
Record the reading. Apply gentle pressure to the tail tip to stop the bleeding.
-
Note: Be consistent with the time of day for all measurements, especially for fasting glucose, to minimize circadian variations.[10]
-
Protocol 3: Oral Glucose Tolerance Test (OGTT)
-
Fasting:
-
Fast mice for a standardized period (e.g., 6 hours) with free access to water.[9]
-
-
Baseline Blood Glucose (Time 0):
-
Obtain a baseline blood sample and measure glucose as described in Protocol 2.
-
-
Glucose Administration:
-
Administer a standard dose of glucose (e.g., 2 g/kg body weight) via oral gavage.
-
-
Serial Blood Glucose Measurements:
-
Collect blood samples and measure glucose at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose bolus.[22]
-
-
Data Analysis:
-
Plot the blood glucose concentrations over time. The Area Under the Curve (AUC) is calculated to quantify glucose tolerance. Improved glucose tolerance is indicated by a lower peak glucose level and a faster return to baseline.
-
Visualizations: Pathways and Workflows
Caption: this compound's primary signaling pathway in pancreatic beta-cells.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What diseases does this compound treat? [synapse.patsnap.com]
- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. genemedics.com [genemedics.com]
- 6. drugs.com [drugs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. jaycampbell.com [jaycampbell.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. 5 Common Questions for Diabetic Models [jax.org]
- 11. researchgate.net [researchgate.net]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: The New Oral GLP-1 Drug Explained | BodySpec [bodyspec.com]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. scribd.com [scribd.com]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. instechlabs.com [instechlabs.com]
- 19. Lilly's oral GLP-1, this compound, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 20. Lilly's oral GLP-1, this compound, delivers weight loss of up to an average of 27.3 lbs in first of two pivotal Phase 3 trials in adults with obesity - BioSpace [biospace.com]
- 21. uq.edu.au [uq.edu.au]
- 22. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
Orforglipron dose-response curve analysis and interpretation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and interpreting the dose-response curve of orforglipron, an oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, non-peptide GLP-1 receptor agonist.[1][2] It works by mimicking the effects of the native GLP-1 hormone, which is released from the gut after a meal.[1] By binding to and activating GLP-1 receptors, this compound stimulates glucose-dependent insulin secretion from pancreatic beta cells, suppresses glucagon release, slows gastric emptying, and promotes a feeling of satiety by acting on the brain.[1][3] This multifaceted mechanism contributes to both improved glycemic control and weight loss.[3] Unlike peptide-based GLP-1 agonists that are susceptible to degradation in the stomach, this compound is a small molecule designed to withstand the gastrointestinal tract, allowing for oral administration.[1][4]
Q2: What are the key findings from the this compound dose-response studies?
Clinical trials have demonstrated a clear dose-dependent effect of this compound on both weight loss and glycemic control. Higher doses of this compound are associated with greater reductions in body weight and HbA1c levels.
Data Presentation: Efficacy of this compound in Adults with Obesity (ATTAIN-1 Trial)
The ATTAIN-1 Phase 3 trial evaluated the efficacy of different doses of this compound over 72 weeks in adults with obesity or who were overweight with at least one weight-related comorbidity, without diabetes.[5][6]
| Dose Group | Mean Percent Change in Body Weight from Baseline | Percentage of Participants Achieving ≥10% Weight Loss | Percentage of Participants Achieving ≥15% Weight Loss |
| Placebo | -2.1%[5] | 9%[7] | - |
| 6 mg | -7.8%[5][6] | - | - |
| 12 mg | -9.3%[5][6] | - | - |
| 36 mg | -12.4%[5][6][8] | 59.6%[8][9] | 39.6%[9] |
Data Presentation: Efficacy of this compound in Adults with Type 2 Diabetes (ACHIEVE-3 Trial)
The ACHIEVE-3 trial compared this compound to oral semaglutide in patients with Type 2 diabetes. The results at the one-year mark are summarized below.[10]
| Treatment Group | Mean Reduction in A1C from Baseline |
| This compound 12 mg | -1.9%[10] |
| This compound 36 mg | -2.2%[10] |
| Oral Semaglutide 7 mg | -1.1%[10] |
| Oral Semaglutide 14 mg | -1.4%[10] |
Q3: What is the side effect profile of this compound across different doses?
The most commonly reported side effects of this compound are mild to moderate gastrointestinal issues, such as nausea, vomiting, and diarrhea.[5] These side effects are generally most prevalent during the dose-escalation phase and tend to decrease over time.[11] The incidence of these adverse events appears to be dose-related.
Experimental Protocols
Protocol: In Vivo Dose-Response Study of this compound in a Diet-Induced Obesity (DIO) Rodent Model
This protocol provides a generalized framework for assessing the dose-dependent effects of this compound on body weight and food intake in a preclinical setting.
1. Animal Model:
- Male C57BL/6J mice, 8-10 weeks old.
- Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks.
- House animals individually under standard controlled conditions (12-hour light/dark cycle, controlled temperature and humidity).
2. Acclimation and Baseline Measurements:
- Acclimate mice to handling and gavage procedures for at least one week prior to the study.
- Record baseline body weight and food intake for 3-5 consecutive days before the start of treatment.
3. Group Allocation and Dosing:
- Randomly assign mice to treatment groups (n=8-10 per group) based on body weight to ensure even distribution.
- Treatment groups could include:
- Vehicle control (e.g., 0.5% methylcellulose in water)
- This compound at various doses (e.g., 3, 10, 30 mg/kg)
- Administer treatments orally via gavage once daily at the same time each day.
4. Data Collection:
- Record body weight daily.
- Measure food intake daily by weighing the remaining food in the hopper.
- Monitor for any adverse clinical signs.
5. Study Duration:
- Continue daily dosing and measurements for a predetermined period, typically 28 days for chronic studies.
6. Data Analysis:
- Calculate the percent change in body weight from baseline for each animal.
- Calculate the average daily food intake.
- Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.
- Generate dose-response curves by plotting the mean change in body weight or food intake against the log of the this compound dose.
Troubleshooting Guide
Issue 1: High variability in body weight measurements within a treatment group.
-
Possible Cause: Inconsistent timing of measurements, variations in food and water intake just before weighing.
-
Troubleshooting Steps:
-
Ensure that body weight is measured at the same time each day.
-
Check for and remove any spilled food from the cage bedding before weighing.
-
Increase the sample size (n) per group to improve statistical power.
-
Issue 2: Unexpectedly low or no response to this compound treatment.
-
Possible Cause: Improper drug formulation or administration, incorrect dosage calculation.
-
Troubleshooting Steps:
-
Verify the concentration and stability of the this compound dosing solution.
-
Ensure proper gavage technique to confirm the full dose is delivered to the stomach.
-
Double-check all dosage calculations.
-
Issue 3: Significant number of animals exhibiting adverse effects (e.g., severe diarrhea, lethargy).
-
Possible Cause: The selected doses are too high for the animal model, leading to toxicity.
-
Troubleshooting Steps:
-
Consider conducting a pilot study with a wider range of doses to determine the maximum tolerated dose (MTD).
-
Implement a dose-escalation schedule, starting with a lower dose and gradually increasing to the target dose, which can improve tolerability.[11]
-
Visualizations
Caption: this compound's Mechanism of Action via GLP-1R Signaling.
Caption: Experimental Workflow for a Dose-Response Study.
Caption: Troubleshooting Decision Tree for In Vivo Studies.
References
- 1. This compound: The New Oral GLP-1 Drug Explained | BodySpec [bodyspec.com]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. Oral GLP-1 Drug this compound Promotes Substantial Weight Loss in Clinical Trial | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 6. Oral GLP-1 Drug Yields 12% Weight Loss in Nondiabetic Patients With Obesity | tctmd.com [tctmd.com]
- 7. Meta Title: this compound Phase 2 Trial Results: Efficacy and Safety of GLP-1 Receptor Agonist for Weight Reduction in Adults with Obesity [mymedisage.com]
- 8. This compound Pill: What We Know So Far [medicalnewstoday.com]
- 9. Lilly's oral GLP-1, this compound, demonstrated meaningful weight loss and cardiometabolic improvements in complete ATTAIN-1 results published in The New England Journal of Medicine [barchart.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Investigating Potential Hepatotoxicity of Small-Molecule GLP-1R Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential hepatotoxicity of small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists.
I. Troubleshooting Guides
This section addresses common issues encountered during in vitro hepatotoxicity assessment of small-molecule GLP-1R agonists.
Guide 1: Unexpected or High Cytotoxicity in Cell-Based Assays
Problem: You observe unexpectedly high or variable cytotoxicity in your in vitro liver model (e.g., HepG2, HepaRG cells) when testing a small-molecule GLP-1R agonist.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. 2. Determine the aqueous solubility of your compound in the specific culture medium used. | A clear solution should be observed. If precipitation is present, consider reducing the compound concentration or using a suitable solubilizing agent (e.g., DMSO) at a non-toxic concentration. |
| Solvent Toxicity | 1. Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. | The vehicle control should not show significant cytotoxicity compared to the untreated control. If it does, the solvent concentration should be lowered. |
| Cell Culture Contamination | 1. Regularly check cell cultures for any signs of microbial contamination (e.g., turbidity, color change in the medium, filamentous growth). 2. Perform mycoplasma testing. | Cultures should be free of any visible contamination and test negative for mycoplasma. |
| Assay Interference | 1. For colorimetric assays like LDH, check if the compound itself absorbs light at the measurement wavelength. 2. Run a cell-free control with the compound in the assay medium to check for direct interference with the assay reagents. | The compound should not interfere with the assay readings. If it does, a different cytotoxicity assay may be needed. |
| High Background in LDH Assay | 1. Use serum-free or low-serum medium during the compound treatment period, as serum contains LDH. 2. Ensure gentle handling of the plates to avoid mechanical stress and premature cell lysis. | A lower background signal in the control wells, leading to a better signal-to-noise ratio.[1] |
Guide 2: Inconsistent or Non-reproducible Mechanistic Assay Results
Problem: You are getting variable results in mechanistic assays designed to probe for specific hepatotoxicity pathways (e.g., oxidative stress, mitochondrial dysfunction).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Mitochondrial Membrane Potential (MMP) Assay Issues | 1. Dye Concentration: If using cationic dyes like TMRE, high concentrations can cause fluorescence quenching, leading to artifactual results. Titrate the dye to find an optimal, non-quenching concentration.[2] 2. Positive Control Failure: If the positive control (e.g., FCCP) does not induce depolarization, check the age and storage of the control compound and the health of the cells. 3. Timing of Measurement: The timing of MMP changes can be dynamic. Perform a time-course experiment to identify the optimal time point for measurement.[3] | A clear, dose-dependent decrease in fluorescence with the positive control and reproducible results with the test compound. |
| Reactive Oxygen Species (ROS) Detection Issues | 1. Probe Specificity: Be aware of the limitations of the fluorescent probe used (e.g., DCFH-DA is a general indicator of oxidative stress and not specific for a particular ROS).[4] 2. Phototoxicity: Fluorescent probes can be phototoxic. Minimize light exposure during incubation and measurement. 3. Auto-oxidation: Some compounds can auto-oxidize the probe in a cell-free system. Include a cell-free control with the compound and the probe. | Reliable and specific detection of ROS, with minimal background fluorescence and artifacts. |
| Cell Model Limitations | 1. Metabolic Capacity: Standard cell lines like HepG2 have low expression of some cytochrome P450 (CYP) enzymes. If your compound requires metabolic activation to become toxic, consider using metabolically more competent cells like HepaRG or primary human hepatocytes.[5] | A more physiologically relevant assessment of metabolism-dependent hepatotoxicity. |
II. Frequently Asked Questions (FAQs)
General Questions
Q1: Why is hepatotoxicity a concern for small-molecule GLP-1R agonists?
A1: While GLP-1R agonists as a class are generally not associated with significant liver injury, some small-molecule candidates have been discontinued due to signals of hepatotoxicity in clinical trials.[6][7][8][9][10][11] This suggests that off-target effects or the specific chemical properties of these small molecules, rather than the GLP-1R agonism itself, may be responsible. Therefore, careful preclinical evaluation of liver safety is crucial.
Q2: What are the known hepatotoxicity signals observed with some small-molecule GLP-1R agonists in development?
A2: Several small-molecule GLP-1R agonists have been discontinued due to liver safety concerns. For example, Pfizer's danuglipron and lotiglipron were halted due to observations of elevated liver transaminases (ALT/AST).[6][7][11][12][13] Similarly, Terns Pharmaceuticals' TERN-601 was discontinued after asymptomatic, reversible grade 3 liver enzyme elevations were observed in a phase 2 trial.[8][9][14]
Q3: Are all small-molecule GLP-1R agonists associated with liver safety issues?
A3: Not necessarily. For instance, early clinical trial data for Eli Lilly's orforglipron have not indicated significant liver-related safety concerns.[12] This highlights the importance of evaluating each compound individually, as hepatotoxicity is likely related to the specific chemical structure and its off-target profile.
Experimental Design & Interpretation
Q4: What in vitro models are suitable for assessing the hepatotoxicity of small-molecule GLP-1R agonists?
A4: A tiered approach is recommended. Initial screening can be performed in immortalized human hepatoma cell lines like HepG2 or HepaRG .[5] For more detailed mechanistic studies and to assess the role of drug metabolism, primary human hepatocytes (PHHs) are considered the gold standard, although they are more expensive and have limited availability. 3D liver models (e.g., spheroids, organ-on-a-chip) are also gaining traction as they can better mimic the in vivo liver microenvironment.
Q5: What are the key mechanistic pathways to investigate for potential hepatotoxicity?
A5: Key mechanisms of drug-induced liver injury (DILI) that should be investigated include:
-
Mitochondrial dysfunction: Assessed by measuring changes in mitochondrial membrane potential, oxygen consumption, and ATP levels.[3][15][16]
-
Oxidative stress: Evaluated by measuring the production of reactive oxygen species (ROS) and depletion of glutathione (GSH).[4][17][18][19]
-
Bile salt export pump (BSEP) inhibition: Important for assessing the risk of drug-induced cholestasis.
-
Formation of reactive metabolites: Can be inferred from studies in metabolically competent cells and by detecting protein adducts.[4][17]
Q6: How do I interpret an increase in ROS production in my experiments?
A6: An increase in ROS is a common mechanism of DILI.[17][18] It indicates that the compound may be causing oxidative stress, which can lead to damage to cellular components like lipids, proteins, and DNA, ultimately resulting in cell death.[18][19] It is important to correlate ROS production with other markers of cytotoxicity and mitochondrial dysfunction to build a comprehensive picture of the toxicity mechanism.
III. Data Presentation
The following table summarizes publicly available information on the hepatotoxicity of select small-molecule GLP-1R agonists. Note: Specific quantitative data from clinical trials are often not publicly detailed and should be sourced from the primary publications or regulatory disclosures when available.
| Compound | Developer | Development Status | Observed Hepatotoxicity Signal |
| Danuglipron | Pfizer | Discontinued | Elevated liver transaminases; a case of potential drug-induced liver injury.[6][7][11] |
| Lotiglipron | Pfizer | Discontinued | Elevated liver transaminases (ALT/AST) in Phase 1 and 2 studies.[9][12][13] |
| TERN-601 | Terns Pharma | Discontinued | Asymptomatic, reversible grade 3 liver enzyme elevations in a Phase 2 trial.[8][9][14][20] |
| This compound | Eli Lilly | In Development | No major liver safety concerns reported in Phase 2 studies.[12] |
IV. Experimental Protocols
Protocol 1: General LDH Cytotoxicity Assay
This protocol provides a general outline for assessing cytotoxicity by measuring lactate dehydrogenase (LDH) release from damaged cells.
-
Cell Seeding: Seed hepatocytes (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the small-molecule GLP-1R agonist. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
Controls for LDH Assay:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) 30-45 minutes before the end of incubation.
-
Background control: Culture medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Add the LDH assay reaction mixture to the supernatant according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate in the dark at room temperature. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100
Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP) using TMRE
This protocol outlines the use of Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in MMP.
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the LDH assay protocol. Include a positive control for mitochondrial depolarization (e.g., FCCP).
-
TMRE Staining: At the end of the treatment period, add TMRE staining solution to each well at a pre-optimized, non-quenching concentration (e.g., 50-100 nM).
-
Incubation: Incubate the plate in the dark at 37°C for 20-30 minutes.
-
Washing: Gently wash the cells with pre-warmed buffer (e.g., PBS with 0.2% BSA) to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for TMRE (e.g., Ex/Em ~549/575 nm).
-
Data Analysis: A decrease in TMRE fluorescence intensity in compound-treated cells compared to vehicle-treated cells indicates mitochondrial depolarization.
Protocol 3: Detection of Intracellular ROS using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure general oxidative stress.
-
Cell Seeding and Treatment: Seed and treat cells as described previously. Include a positive control for ROS induction (e.g., H₂O₂ or a known redox cycler).
-
DCFH-DA Staining: At the end of the treatment, remove the compound-containing medium and wash the cells gently. Add DCFH-DA working solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for dichlorofluorescein (DCF) (e.g., Ex/Em ~485/535 nm).
-
Data Analysis: An increase in fluorescence intensity in compound-treated cells compared to vehicle-treated cells indicates an increase in intracellular ROS.
V. Visualizations
GLP-1R Signaling Pathway
Caption: Canonical GLP-1R signaling pathway activated by a small-molecule agonist.
Experimental Workflow for In Vitro Hepatotoxicity Assessment
Caption: A typical experimental workflow for in vitro hepatotoxicity screening.
Troubleshooting Logic for High Cytotoxicity
Caption: A decision tree for troubleshooting high cytotoxicity results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 6. lifescivoice.com [lifescivoice.com]
- 7. Pfizer Halts Development of Danuglipron Due to Liver Concerns [themunicheye.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Terns Pharma shelves obesity drug after mid-stage trial disappoints | Sports Radio KWSN [kwsn.com]
- 10. medcitynews.com [medcitynews.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Evaluation of an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, lotiglipron, for type 2 diabetes and obesity: A dose‐ranging, phase 2, randomized, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BioSpace: Biotech, Pharmaceutical and Clinical Research News [biospace.com]
- 15. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 17. High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactive Oxygen Species as Key Molecules in the Pathogenesis of Alcoholic Fatty Liver Disease and Nonalcoholic Fatty Liver Disease: Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Involvement of Reactive Oxygen Species in the Hepatorenal Toxicity of Actinomycin V In Vitro and In Vivo [mdpi.com]
- 20. Terns Pharmaceuticals Reports Topline 12-week Data from its Phase 2 Trial Evaluating Oral GLP-1 Receptor Agonist TERN-601 in Obesity | MarketScreener [marketscreener.com]
Orforglipron in Solution for Chronic Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the long-term stability of orforglipron in solutions used for chronic studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: Solid this compound powder is stable for extended periods when stored under appropriate conditions. For optimal long-term stability, it is recommended to store the powder at -20°C.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C. Under these conditions, the solution can be expected to remain stable for up to one year. For shorter-term storage of up to one month, -20°C is also acceptable.[1]
Q3: What are the common solvents and vehicles used for preparing this compound solutions for in vivo studies?
A3: For oral gavage administration in preclinical studies, this compound has been formulated in a mixture of DMSO and polyethylene glycol 300 (PEG300).[2] Other common vehicles include suspensions in Tween 80 or saline, and solutions containing DMSO, PEG300, Tween 80, and saline or corn oil. The specific composition of the vehicle can influence the solubility and stability of this compound.[1][3]
Q4: Are there any known degradation pathways for this compound?
A4: Studies on the metabolism of this compound have shown that it undergoes extensive oxidative metabolism.[4] While specific abiotic degradation pathways in solution are not extensively published, it is plausible that oxidation is a key degradation route under experimental conditions. Hydrolysis of the oxadiazolone ring could also be a potential degradation pathway under certain pH conditions.
Q5: How can I assess the stability of my this compound working solution?
A5: The stability of your this compound solution should be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. This involves analyzing the concentration of the parent compound and monitoring for the appearance of degradation products over time at your intended storage and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in the solution upon storage, especially at lower temperatures. | The solubility of this compound may be limited in the chosen solvent system, or the concentration may be too high. The vehicle composition may not be optimal for maintaining solubility at the storage temperature. | - Gently warm the solution and vortex to redissolve the precipitate. - Consider preparing a more dilute stock solution. - Optimize the vehicle composition. For aqueous-based vehicles, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For oil-based vehicles, 10% DMSO in corn oil can be used.[3] - Prepare fresh solutions before each experiment if precipitation is a persistent issue. |
| Loss of compound potency or inconsistent experimental results over time. | This may indicate chemical degradation of this compound in the solution. Factors such as improper storage temperature, exposure to light, or repeated freeze-thaw cycles can accelerate degradation. The presence of reactive species in the vehicle could also contribute to instability. | - Store stock solutions at -80°C in single-use aliquots. - Protect solutions from light by using amber vials or wrapping them in foil. - Avoid repeated freeze-thaw cycles. - Perform a stability study of this compound in your specific experimental vehicle to determine its stability under your handling and storage conditions. |
| Appearance of unexpected peaks in HPLC analysis of the this compound solution. | These peaks likely represent degradation products. The formation of these impurities can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. | - Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in developing a stability-indicating HPLC method. - If possible, use mass spectrometry (LC-MS) to identify the structure of the degradation products. This can provide insights into the degradation pathway. |
Quantitative Stability Data
While specific long-term stability data for this compound in various research solutions is not extensively available in public literature, the following table provides an illustrative example of what a stability profile might look like based on typical small molecule drugs. Researchers should perform their own stability studies to confirm the stability of this compound in their specific formulations and storage conditions.
Illustrative Example of this compound Stability in 10% DMSO/90% Saline (v/v) at a Concentration of 1 mg/mL
| Storage Condition | Time Point | % this compound Remaining (Illustrative) | Appearance of Degradation Products (Illustrative) |
| -80°C | 1 month | >99% | Not Detected |
| 3 months | >98% | Not Detected | |
| 6 months | >97% | Minor peaks observed | |
| -20°C | 1 week | >98% | Not Detected |
| 1 month | ~95% | Minor peaks observed | |
| 3 months | ~90% | Noticeable increase in degradation peaks | |
| 4°C | 24 hours | >99% | Not Detected |
| 72 hours | ~97% | Minor peaks observed | |
| 1 week | ~92% | Significant degradation observed | |
| Room Temperature (20-25°C) | 8 hours | >98% | Not Detected |
| 24 hours | ~94% | Noticeable degradation peaks | |
| 48 hours | <90% | Significant degradation observed |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl in water) or Corn Oil
-
Sterile, amber vials
-
Calibrated balance and pipettes
Procedure for Aqueous-Based Vehicle (e.g., for oral gavage):
-
Prepare Stock Solution (e.g., 20 mg/mL in DMSO):
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber vials and store at -80°C.
-
-
Prepare Working Solution (e.g., 2 mg/mL in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
For a final volume of 1 mL:
-
Start with 100 µL of the 20 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is homogeneous.
-
Add 450 µL of saline and vortex to ensure a uniform solution.
-
-
Prepare the working solution fresh on the day of the experiment.
-
Procedure for Oil-Based Vehicle (e.g., for oral gavage):
-
Prepare Stock Solution (e.g., 20 mg/mL in DMSO):
-
Follow step 1 from the aqueous-based vehicle procedure.
-
-
Prepare Working Solution (e.g., 2 mg/mL in 10% DMSO, 90% Corn Oil):
-
For a final volume of 1 mL:
-
Take 100 µL of the 20 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil.
-
Vortex thoroughly to ensure a uniform suspension/solution.
-
-
Prepare the working solution fresh on the day of the experiment.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound solution in a chosen solvent (e.g., 1 mg/mL in 50% acetonitrile/water)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV/PDA and/or MS detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the this compound solution at 60°C, protected from light, for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
Control Sample: Store the this compound solution at -20°C, protected from light.
-
Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
Protocol 3: Stability-Indicating HPLC Method (Example)
Column: C18, 4.6 x 150 mm, 3.5 µm Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Gradient:
| Time (min) | %B |
|---|---|
| 0 | 20 |
| 15 | 80 |
| 20 | 80 |
| 21 | 20 |
| 25 | 20 |
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for assessing long-term stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effect of Food Consumption on the Pharmacokinetics, Safety, and Tolerability of Once-Daily Orally Administered this compound (LY3502970), a Non-peptide GLP-1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (LY-3502970; OWL-833) | lucagon-like peptide-1 (GLP-1) receptor agonist | CAS# 2212020-52-3 | InvivoChem [invivochem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
Orforglipron Synthesis and Purification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Orforglipron.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The synthesis of this compound is a complex, multi-step process involving the construction of a core pyrimidine scaffold and the introduction of key chiral centers. The manufacturing process typically involves 6-8 synthetic steps from commercially available starting materials.[1] Key challenges include:
-
Route Selection and Optimization: The initial patented synthesis route is extensive, reportedly around 28 steps. Shorter, more efficient routes (e.g., a proposed 16-step synthesis) are crucial for viable manufacturing. The synthesis generally centers on the coupling of two pivotal building blocks: indole-2-carboxylic acid and an imidazol-2-one intermediate.[2]
-
Chiral Purity: The molecule contains a critical stereocenter that must be controlled to achieve high enantiomeric excess (>99.9% ee).[1]
-
Impurity Control: The formation of genotoxic impurities, particularly during the final coupling steps, is a significant concern that requires specialized purification techniques and in-process controls.[3]
-
Scale-Up Issues: Managing exothermic reactions during cyclization steps and ensuring consistent crystallization behavior across different batch sizes are major hurdles during scale-up.[3]
Q2: What are the critical quality attributes (CQAs) for this compound that need to be controlled?
The following CQAs are essential to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API):
| Critical Quality Attribute | Target Specification | Rationale |
| Chiral Purity | >99.9% enantiomeric excess | Ensures desired pharmacological activity and avoids potential side effects from the unwanted enantiomer.[1] |
| Polymorphic Form | Consistent and thermodynamically stable crystal form | Different polymorphs can have varying solubility, bioavailability, and stability, impacting the drug's performance.[3] |
| Particle Size Distribution | Controlled and consistent | Affects the dissolution profile and, consequently, the bioavailability of the oral dosage form.[3] |
| Genotoxic Impurities | Below the threshold of toxicological concern (TTC) | Minimizes the risk of carcinogenicity.[3] |
| Purity | High purity (e.g., >99.8% for pilot batches) | Ensures the absence of unwanted side-reactants, byproducts, and degradation products that could affect safety and efficacy.[4] |
Q3: What are the key intermediates in this compound synthesis?
The synthesis of this compound primarily involves the preparation and coupling of two key heterocyclic intermediates:
-
Indole-2-carboxylic acid: This intermediate can be commercially sourced, but its high cost often necessitates its synthesis, which can be a multi-step process itself.[2]
-
Imidazol-2-one derivative: The synthesis of this intermediate can also be lengthy, with some reported routes being as long as 15 steps.[2]
The final step typically involves an amide bond formation between these two intermediates.[2]
Troubleshooting Guides
Synthesis
Problem: Low Yield in the Synthesis of Indole-2-carboxylic Acid Intermediate
-
Potential Cause: Inefficient reduction of the precursor, 3-(2-nitrophenyl)-2-oxopropanoic sodium salt. Traditional methods using reducing agents like ferrous sulfate can lead to the formation of large amounts of inorganic byproducts (iron mud), complicating purification and reducing yield.
-
Troubleshooting Suggestion: Consider a catalytic hydrogenation approach. A practical synthesis has been reported using a Pd-loaded Al-MCM-41 mesoporous catalyst for the hydrogen reduction. This method is environmentally benign, allows for easy catalyst recovery and reuse, and can lead to a product of excellent purity.
-
Experimental Protocol Snippet (for catalyst preparation):
-
Dissolve 1 g of PdCl₂ in a mixture of 2 mL of hydrochloric acid (37%) and 15 mL of deionized water.
-
Add 10 g of Al-MCM-41 mesoporous molecular sieve to the solution with vigorous stirring at 75°C for 30 minutes.
-
Add 8 mL of 0.7 M sodium formate and continue stirring at the same temperature for another 2 hours.
-
Filter the mixture, wash the filter cake with water, dry it in vacuo at 100°C for 4 hours, and then calcine at 500°C for 3 hours.[4]
-
Problem: Poor Stereoselectivity and Low Enantiomeric Excess (ee)
-
Potential Cause: Inefficient asymmetric catalyst, incorrect reaction conditions (temperature, pressure, solvent), or racemization during subsequent steps.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess.
Purification
Problem: Difficulty in Removing Impurities by Crystallization
-
Potential Cause: The presence of closely related impurities that co-crystallize with this compound. The choice of solvent is critical in determining which polymorphic form crystallizes and the efficiency of impurity rejection.
-
Troubleshooting Suggestions:
-
Solvent Screening: Conduct a systematic screening of different solvents and solvent mixtures. Computational solvent selection engines can be employed to predict solvents that favor the crystallization of the desired polymorph while leaving impurities in the mother liquor.
-
Anti-Solvent Crystallization: This technique can be effective. Key parameters to control are the rate of anti-solvent addition, the initial concentration of the solute, and the temperature.
-
Alternative Purification: If crystallization alone is insufficient, consider using preparative chromatography, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), as a preliminary purification step to remove problematic impurities before final crystallization.
-
Problem: Inconsistent Polymorphic Form
-
Potential Cause: Minor variations in crystallization conditions such as cooling rate, agitation, solvent system, and supersaturation can lead to the formation of different polymorphs.
-
Troubleshooting Suggestions:
-
Seeding: Use seeds of the desired polymorph to control nucleation and promote the growth of the stable crystal form.
-
Controlled Cooling Profile: Implement a precise and reproducible cooling profile during the crystallization process.
-
Solvent System Optimization: The choice of solvent can have a significant impact on the resulting polymorph. A thorough screening of solvents is recommended.
-
Characterization: Utilize analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize and confirm the polymorphic form of each batch.
-
Caption: Strategy for controlling polymorphic form during crystallization.
Analytical
Problem: Inability to Separate and Quantify Genotoxic Impurities
-
Potential Cause: These impurities are often present at very low levels (parts per million), requiring highly sensitive and specific analytical methods. Standard HPLC-UV methods may lack the required sensitivity.
-
Troubleshooting Suggestions:
-
Method Development: Develop a stability-indicating method specifically designed for these impurities. This may involve:
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-MS/MS to achieve the necessary sensitivity and specificity for detection and quantification.
-
Optimized Chromatography: Screen different HPLC columns (e.g., C18, Phenyl-Hexyl) and mobile phase conditions (pH, organic modifier) to achieve optimal separation from the main peak and other impurities.
-
-
Reference Standards: Synthesize or procure certified reference standards for the identified potential genotoxic impurities to ensure accurate quantification.
-
Experimental Protocols
While a complete, detailed synthesis protocol for this compound is proprietary, a general overview of a key reaction type is provided below.
General Procedure for Amide Coupling of Key Intermediates
-
Activation of Indole-2-carboxylic Acid: Dissolve the indole-2-carboxylic acid intermediate in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for a specified time to form the activated ester.
-
Coupling Reaction: To the activated ester solution, add a solution of the imidazol-2-one intermediate in the same solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a mild aqueous acid). Extract the product into an organic solvent. Wash the organic layer sequentially with a mild acid, a mild base, and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Retrosynthetic Strategy for this compound (LY3502970) Using ChemAIRS, a Chemistry AI Tool — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. Optimizing drug crystallization through solvent selection engines for polymorph control [atomfair.com]
- 4. tandfonline.com [tandfonline.com]
Dose-escalation strategies to improve Orforglipron tolerability in research subjects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Orforglipron in a research setting. The focus is on strategies to improve tolerability through dose-escalation, with detailed protocols and troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally administered, non-peptide, small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] It functions by binding to the GLP-1 receptor, mimicking the action of the natural incretin hormone GLP-1.[3] This activation stimulates glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying, which helps regulate blood glucose levels and reduce appetite.[3][4] The binding initiates intracellular signaling cascades, including the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) production.[3]
Q2: What are the most common adverse events observed with this compound?
A2: The most frequently reported adverse events are gastrointestinal in nature and are generally mild to moderate in severity.[1][5] These include nausea, diarrhea, vomiting, constipation, and upset stomach.[1][6] These side effects are dose-dependent and often occur during the initial dose-escalation phase, tending to diminish over time as the body adapts.[2][5]
Q3: Why is a dose-escalation strategy necessary for this compound?
A3: A dose-escalation strategy is crucial for improving the tolerability of this compound. The gastrointestinal side effects, which are common to GLP-1 receptor agonists, are dose-dependent.[2] Starting with a low initial dose and gradually increasing it over several weeks allows the subject's body to acclimate to the medication, which can significantly reduce the incidence and severity of adverse events like nausea and vomiting.[7]
Q4: How does this compound differ from other injectable GLP-1 receptor agonists?
A4: The primary difference is its formulation as an oral, non-peptide, small-molecule drug.[2] This allows for once-daily administration by mouth without the need for injections and without restrictions related to food or water intake.[1][8] This convenient dosing may improve subject adherence in long-term studies.[2][9]
Troubleshooting Guide
Issue 1: High incidence of nausea and vomiting in the initial phase of the study.
-
Question: We have initiated a study with this compound and are observing a higher-than-expected rate of nausea and vomiting in our subjects. What steps can we take to mitigate this?
-
Answer:
-
Review Your Dosing Protocol: Ensure that the initial starting dose is low and that the escalation steps are gradual. Most clinical trials with this compound initiate treatment at a low dose (e.g., 1 mg or 2 mg) and increase the dose at multi-week intervals.[8][10][11] A rapid dose escalation is a common cause of increased gastrointestinal side effects.[12]
-
Extend Escalation Intervals: If tolerability issues persist, consider extending the time between dose escalations from the planned interval (e.g., from 4 weeks to 6 weeks). This provides additional time for subjects to adapt to the current dose before increasing it.
-
Temporary Dose Reduction: For subjects experiencing significant discomfort, a temporary reduction to the previously tolerated dose level may be warranted.[10] Once the symptoms subside, a subsequent attempt to escalate the dose can be made.
-
Symptomatic Treatment: Consider providing supportive care for nausea as per your institution's ethical guidelines and study protocol.
-
Issue 2: Subjects are not achieving the target weight loss or glycemic control.
-
Question: Our subjects have completed the dose-escalation phase and are on a maintenance dose, but the efficacy endpoints are not being met. What could be the cause?
-
Answer:
-
Confirm Adherence: As this compound is an oral daily medication, verify subject adherence to the dosing regimen.
-
Evaluate Maintenance Dose: The selected maintenance dose may be insufficient for the specific population being studied. Efficacy is dose-dependent. Review data from Phase 2 and 3 trials to ensure your target dose is appropriate.[5][12] For example, higher doses of this compound (e.g., 36 mg or 45 mg) have shown more significant reductions in HbA1c and body weight compared to lower doses.[12]
-
Assess Subject Population: Consider underlying characteristics of your research subjects that may influence response, such as baseline BMI, duration of diabetes, or concomitant medications.
-
Issue 3: Inconsistent pharmacokinetic (PK) data is being observed.
-
Question: We are observing high variability in the plasma concentrations of this compound between subjects. What could be the contributing factors?
-
Answer:
-
Food Effect: Although this compound can be taken without food or water restrictions, studies have shown that administration with food can lower the maximum concentration (Cmax) and area under the curve (AUC) by approximately 18-24%.[13] While this is not considered clinically significant for overall efficacy, for precise PK studies, standardizing administration relative to meals could reduce variability.
-
Timing of Sample Collection: this compound has a long half-life of 29-49 hours.[1] Ensure that blood sample collection times are strictly standardized relative to the time of dose administration to accurately capture the PK profile.
-
Data Presentation
Table 1: Summary of this compound Dose-Escalation Schedules from Clinical Trials
| Trial Name / Phase | Target Maintenance Doses | Starting Dose | Escalation Step Interval | Escalation Dose Steps | Reference |
| ATTAIN-1 (Phase 3) | 6 mg, 12 mg, 36 mg | 1 mg | 4 weeks | 1, 3, 6, 12, 24 mg | [10][14] |
| ACHIEVE-2 (Phase 3) | 3 mg, 12 mg, 36 mg | 1 mg | 4 weeks | Not specified | [11] |
| Phase 2 (Obesity) | 12, 24, 36, 45 mg | Not specified | Not specified | Various schemes tested | [15] |
| Phase 2 (T2D) | 36 mg, 45 mg | 2 mg or 3 mg | Not specified | Various schemes tested | [12] |
| Phase 1b (MAD) | 2, 6, 16, 24 mg | 2 mg | 1 week | 2, 4, 5, 8, 12 mg | [7] |
MAD: Multiple Ascending Dose; T2D: Type 2 Diabetes
Table 2: Incidence of Common Gastrointestinal Adverse Events (AEs) with this compound
| Study Population | This compound Dose | Nausea (%) | Diarrhea (%) | Vomiting (%) | Constipation (%) | Reference |
| Obesity/Overweight | All Doses | 44-70% | Common | Common | Common | [1] |
| Obesity/Overweight (ATTAIN-1) | Pooled Doses | Most common AE | Common | Common | Common | [5] |
| Healthy Volunteers (Phase 1) | All Doses | Most common AE | Common | Common | Not specified | [7] |
| Placebo | N/A | 18% | Not specified | Not specified | Not specified | [1] |
Note: Specific percentages for each AE vary by study and dose level. The table indicates the most commonly reported events.
Experimental Protocols
Protocol: Sample Dose-Escalation Regimen for a Pre-clinical or Early Phase Clinical Study
This protocol is a generalized example based on published clinical trial methodologies and is intended for informational purposes. All research must be conducted under approved institutional guidelines.
-
Objective: To safely escalate the daily oral dose of this compound to a target maintenance dose of 36 mg while minimizing gastrointestinal adverse events.
-
Subject Population: Define inclusion and exclusion criteria for the study population (e.g., adults with a specified BMI range, with or without type 2 diabetes).
-
Materials: this compound capsules/tablets in strengths of 1 mg, 3 mg, 6 mg, 12 mg, and 24 mg. Placebo capsules/tablets.
-
Procedure:
-
Week 1-4 (Initiation): Administer this compound 1 mg once daily.
-
Week 5-8: Increase the dose to this compound 3 mg once daily.
-
Week 9-12: Increase the dose to this compound 6 mg once daily.
-
Week 13-16: Increase the dose to this compound 12 mg once daily.
-
Week 17-20: Increase the dose to this compound 24 mg once daily.
-
Week 21 onwards (Maintenance): Administer the target maintenance dose of this compound 36 mg once daily.
-
-
Monitoring and Data Collection:
-
Record all adverse events daily using a standardized questionnaire, with a focus on the incidence, severity, and duration of gastrointestinal symptoms.
-
Collect blood samples for pharmacokinetic analysis at pre-defined intervals.
-
Monitor relevant efficacy endpoints (e.g., body weight, HbA1c, fasting glucose) at baseline and specified follow-up visits.
-
-
Tolerability Rules:
-
If a subject experiences moderate-to-severe gastrointestinal AEs for more than 3 consecutive days, the dose should be reduced to the previously tolerated level.
-
A second attempt to escalate the dose may be made after a minimum of 2 weeks at the reduced dose.
-
Discontinuation criteria based on pre-defined safety parameters must be clearly outlined in the study protocol.
-
Mandatory Visualizations
Caption: this compound signaling pathway in pancreatic beta cells.
Caption: Experimental workflow for a typical dose-escalation protocol.
Caption: Troubleshooting logic for managing gastrointestinal side effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What diseases does this compound treat? [synapse.patsnap.com]
- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. This compound Pill: What We Know So Far [medicalnewstoday.com]
- 7. sochob.cl [sochob.cl]
- 8. Lilly's oral GLP-1, this compound, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 9. polarbearmeds.com [polarbearmeds.com]
- 10. Lilly's oral GLP-1, this compound, delivers weight loss of up to an average of 27.3 lbs in first of two pivotal Phase 3 trials in adults with obesity [prnewswire.com]
- 11. patientcareonline.com [patientcareonline.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Effect of Food Consumption on the Pharmacokinetics, Safety, and Tolerability of Once-Daily Orally Administered this compound (LY3502970), a Non-peptide GLP-1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotechreality.com [biotechreality.com]
- 15. researchgate.net [researchgate.net]
Navigating Adverse Events in Orforglipron Clinical Trials: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing and reporting adverse events (AEs) during clinical trials of Orforglipron. The following information, presented in a question-and-answer format, addresses common challenges and outlines best practices to ensure participant safety and data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most frequently reported adverse events in this compound clinical trials?
The most common adverse events associated with this compound are primarily gastrointestinal in nature and are generally reported as mild-to-moderate in severity.[1][2] These include:
-
Nausea
-
Vomiting
-
Diarrhea
-
Constipation
-
Indigestion
These events are most frequently observed during the dose-escalation phase of treatment.[2]
Q2: What is the general approach to minimizing the occurrence and severity of gastrointestinal AEs?
A key strategy to mitigate gastrointestinal side effects is a gradual dose escalation.[1] Clinical trials for this compound have typically initiated treatment at a low dose, with subsequent increases every four weeks to reach the target maintenance dose.[1] This allows the body to acclimate to the medication and reduces the incidence and severity of gastrointestinal intolerance.
Q3: Are there any serious adverse events (SAEs) that have been linked to this compound?
In clinical trials, the overall safety and tolerability profile of this compound has been consistent with previous studies of GLP-1 receptor agonists.[1] No hepatic safety signals have been observed.[1] As with all clinical trials, any suspected serious adverse event must be reported immediately to the sponsor and relevant regulatory authorities.
Troubleshooting Guides for Adverse Event Management
This section provides practical, step-by-step guidance for managing common adverse events encountered during this compound clinical trials. These recommendations are based on expert consensus for managing AEs associated with GLP-1 receptor agonists.
Management of Nausea and Vomiting
Initial Assessment:
-
Severity: Characterize the severity of nausea and/or vomiting (mild, moderate, severe).
-
Frequency: Document the number of episodes per day.
-
Timing: Note the relationship of symptoms to the timing of this compound administration and meals.
-
Impact on daily activities: Assess the extent to which the symptoms interfere with the participant's daily life.
Management Protocol:
-
Dietary Modifications:
-
Advise the participant to eat small, frequent meals throughout the day rather than large meals.
-
Recommend avoiding high-fat, greasy, or spicy foods.
-
Suggest consuming bland foods such as crackers, toast, and rice.
-
Encourage adequate hydration with clear fluids, sipped slowly.
-
-
Dose Adjustment:
-
If symptoms are persistent and bothersome, consider maintaining the current dose for a longer period before escalating.
-
In cases of moderate to severe symptoms, a temporary dose reduction may be warranted in consultation with the medical monitor.
-
-
Symptomatic Treatment:
-
Anti-emetic medications may be considered for persistent nausea and vomiting, following the trial protocol's guidance on concomitant medications.
-
Management of Diarrhea
Initial Assessment:
-
Frequency and Consistency: Document the number of loose stools per day and their consistency.
-
Dehydration Status: Assess for signs of dehydration, such as decreased urination, dry mouth, and dizziness.
-
Associated Symptoms: Note the presence of abdominal cramping or pain.
Management Protocol:
-
Hydration and Diet:
-
Emphasize the importance of maintaining adequate fluid intake with water, broth, or oral rehydration solutions.
-
Recommend the BRAT diet (bananas, rice, applesauce, toast) to help firm up stools.
-
Advise avoiding dairy products, caffeine, and high-fiber foods until the diarrhea resolves.
-
-
Pharmacological Intervention:
-
Anti-diarrheal medications may be considered for persistent symptoms, as permitted by the clinical trial protocol.
-
-
Dose Adjustment:
-
If diarrhea is severe or persistent, a temporary interruption or dose reduction of this compound may be necessary after consulting with the medical monitor.
-
Quantitative Data on Adverse Events
The following tables summarize the incidence of common adverse events observed in this compound clinical trials.
Table 1: Incidence of Gastrointestinal Adverse Events in a Phase 2 Trial of this compound
| Adverse Event | This compound (All Doses) | Placebo |
| Nausea | 56% | Not Reported |
| Vomiting | 14% - 32% | Not Reported |
Data from a Phase 2 study of this compound.[3]
Table 2: Permanent Discontinuation Due to Adverse Events in a Phase 3 Trial of this compound (ACHIEVE-1)
| Treatment Group | Discontinuation Rate |
| This compound (All Doses) | 4.4% - 7.8% |
| Placebo | 1.4% |
Data from the ACHIEVE-1 Phase 3 clinical trial.[2]
Experimental Protocols
Dose Escalation Protocol to Mitigate Adverse Events
The following is a generalized dose escalation protocol based on descriptions from this compound clinical trials.[1] Investigators should always refer to the specific clinical trial protocol for detailed instructions.
-
Initiation Phase: Participants begin treatment with a low starting dose of this compound (e.g., 1 mg) taken once daily.
-
Titration Phase: The dose is increased at pre-specified intervals, typically every four weeks, to the next dose level (e.g., 3 mg, 12 mg, 36 mg).
-
Monitoring: Participants are closely monitored for adverse events at each dose level, particularly for gastrointestinal symptoms.
-
Dose Adjustment: If a participant experiences significant intolerance, the dose escalation may be paused, or the dose may be reduced to the previously tolerated level. The decision to adjust the dose should be made in consultation with the medical monitor.
-
Maintenance Phase: Once the target dose is reached and tolerated, the participant continues on this dose for the remainder of the treatment period.
Visualizations
GLP-1 Receptor Signaling Pathway
References
- 1. Lilly's oral GLP-1, this compound, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 2. This compound, an Oral Small-Molecule GLP-1 Receptor Agonist, in Early Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
Validation & Comparative
Orforglipron's Therapeutic Edge: A Comparative Analysis of Insulin Secretion and Glucose Uptake
A deep dive into the preclinical and clinical data reveals orforglipron's promising position as a potent oral GLP-1 receptor agonist, showcasing comparable and, in some aspects, superior therapeutic effects on glycemic control when compared to established injectable and oral alternatives like semaglutide and liraglutide. This guide provides a comprehensive comparison of their mechanisms, efficacy, and the experimental protocols used to validate these effects, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway with a Novel Player
This compound, like semaglutide and liraglutide, exerts its therapeutic effects by acting as a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2][3] Activation of the GLP-1 receptor in pancreatic β-cells initiates a cascade of intracellular events, primarily through the Gs protein-coupled activation of adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[4] This signaling pathway ultimately enhances glucose-stimulated insulin secretion (GSIS).[4]
Preclinical studies have characterized this compound as a potent, non-peptide, oral GLP-1 receptor agonist.[4] It demonstrates a signal bias towards the G-protein-coupled pathway, a feature that may contribute to its sustained therapeutic action.[4]
In peripheral tissues, particularly skeletal muscle, GLP-1 receptor agonists have been shown to enhance glucose uptake. This effect is mediated, at least in part, by the activation of AMP-activated protein kinase (AMPK).[5][6] Activated AMPK can lead to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating increased glucose uptake from the bloodstream.[5] Studies on liraglutide and semaglutide suggest they may also improve muscle atrophy and insulin resistance through the activation of the SIRT1 pathway.[7][8]
Comparative Efficacy: Insights from Preclinical and Clinical Data
Direct head-to-head preclinical studies comparing the potency and efficacy of this compound, semaglutide, and liraglutide on insulin secretion and glucose uptake in the same experimental settings are not extensively available in publicly accessible literature. However, by compiling data from various sources, we can construct a comparative overview.
Preclinical In Vitro Data
| Parameter | This compound | Semaglutide | Liraglutide |
| Target | GLP-1 Receptor | GLP-1 Receptor | GLP-1 Receptor |
| Mechanism | Partial, G-protein biased agonist | Full agonist | Full agonist |
| cAMP Accumulation EC50 | Data not publicly available | Potent stimulation reported | Potent stimulation reported |
| Insulin Secretion | Enhances glucose-stimulated insulin secretion | Potently stimulates insulin secretion | Stimulates insulin secretion |
| Glucose Uptake | Presumed to enhance via GLP-1R activation | Enhances glucose uptake | Enhances glucose uptake via AMPK activation[5] |
Note: The lack of standardized, direct comparative preclinical data makes a precise quantitative comparison of EC50 values for insulin secretion and glucose uptake challenging. The available information confirms that all three compounds act on the GLP-1 receptor to stimulate these processes.
Clinical Efficacy: Head-to-Head Comparison
The ACHIEVE-3 clinical trial provided a direct comparison of oral this compound and oral semaglutide in patients with type 2 diabetes. The results from this trial offer valuable insights into their relative in vivo efficacy.
| Parameter | This compound (36 mg) | Oral Semaglutide (14 mg) |
| Mean Change in HbA1c | -2.1% | -1.1% |
| Mean Change in Body Weight | -10.1 kg | - |
Data from a phase 2 trial for this compound and SUSTAIN trial for semaglutide. Head-to-head phase 3 data is anticipated.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these therapeutic agents. Below are representative protocols for key in vitro assays.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure the amount of insulin secreted by pancreatic β-cells (e.g., MIN6 cell line) in response to varying glucose concentrations after treatment with a GLP-1 receptor agonist.
Methodology:
-
Cell Culture: MIN6 cells are cultured in DMEM supplemented with 15% FBS, penicillin/streptomycin, and 2-mercaptoethanol. Cells are seeded in 24-well plates and grown to 80-90% confluency.
-
Pre-incubation (Starvation): Cells are washed twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose and then pre-incubated in the same buffer for 2 hours at 37°C to allow insulin secretion to return to basal levels.
-
Treatment: The pre-incubation buffer is removed, and cells are incubated for 2 hours at 37°C with KRB buffer containing either a low (2.8 mM) or high (16.7 mM) concentration of glucose, in the presence or absence of the test compounds (this compound, semaglutide, or liraglutide) at various concentrations.
-
Sample Collection: After incubation, the supernatant from each well is collected.
-
Insulin Quantification: The concentration of insulin in the collected supernatant is measured using an Insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Insulin secretion is normalized to the total protein content of the cells in each well. The results are expressed as ng of insulin per mg of protein per hour.
Cellular Glucose Uptake Assay
Objective: To quantify the uptake of glucose into cells (e.g., L6 myotubes) following treatment with a GLP-1 receptor agonist.
Methodology:
-
Cell Culture and Differentiation: L6 myoblasts are cultured in α-MEM supplemented with 10% FBS and antibiotics. To induce differentiation into myotubes, the medium is switched to α-MEM with 2% horse serum for 4-6 days.
-
Serum Starvation: Differentiated myotubes are washed with PBS and then incubated in serum-free α-MEM for 3 hours.
-
Treatment: Cells are pre-treated with the test compounds (this compound, semaglutide, or liraglutide) at desired concentrations for a specified time (e.g., 1 hour) in Krebs-Ringer-Phosphate (KRP) buffer.
-
Glucose Uptake Measurement: Glucose uptake is initiated by adding a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to a final concentration of 50 µM for 30 minutes at 37°C.
-
Termination and Washing: The uptake is stopped by aspirating the 2-NBDG containing medium and washing the cells three times with ice-cold PBS.
-
Fluorescence Measurement: The fluorescence intensity of the cell lysates is measured using a fluorescence plate reader with excitation and emission wavelengths appropriate for 2-NBDG (e.g., 485 nm excitation and 535 nm emission).
-
Data Analysis: The fluorescence readings are normalized to the protein concentration of the cell lysates.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Liraglutide enhances glucose transporter 4 translocation via regulation of AMP-activated protein kinase signaling pathways in mouse skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uncovering the potential molecular mechanism of liraglutide to alleviate the effects of high glucose on myoblasts based on high-throughput transcriptome sequencing technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
A Preclinical Comparative Analysis of Orforglipron and Liraglutide: Efficacy and Mechanism of Action
A detailed examination of two prominent glucagon-like peptide-1 receptor (GLP-1R) agonists, the novel oral non-peptide orforglipron and the well-established injectable peptide liraglutide, in preclinical models. This guide provides a comprehensive comparison of their pharmacological profiles, efficacy in animal models of obesity and diabetes, and underlying mechanisms of action, supported by experimental data and detailed protocols.
Introduction
Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the management of type 2 diabetes and obesity. This guide provides a comparative analysis of two key GLP-1R agonists: this compound and liraglutide. This compound is a novel, orally bioavailable, non-peptide small molecule that acts as an allosteric agonist of the GLP-1R. In contrast, liraglutide is a well-established, injectable, acylated peptide analogue of native GLP-1. This analysis will delve into their distinct mechanisms of action and compare their efficacy in preclinical models, offering valuable insights for researchers and drug development professionals.
Mechanism of Action: Distinct Approaches to GLP-1R Activation
While both this compound and liraglutide stimulate the GLP-1 receptor, their molecular interactions and subsequent signaling cascades differ significantly.
This compound: A Non-Peptide Allosteric Agonist
This compound represents a significant advancement in GLP-1R agonist development as an orally active small molecule. Unlike peptide-based agonists, it does not bind to the orthosteric site of the GLP-1R where the native GLP-1 peptide binds. Instead, this compound acts as a positive allosteric modulator, binding to a distinct site within the transmembrane domain of the receptor[1][2]. This allosteric binding induces a conformational change in the receptor, leading to its activation and the initiation of downstream signaling pathways. Notably, this compound shows a bias towards the Gs/cAMP/PKA signaling pathway with minimal recruitment of β-arrestin[1][2]. This biased agonism may contribute to its efficacy and tolerability profile.
Liraglutide: A Peptide-Based Orthosteric Agonist
Liraglutide is a synthetic analogue of human GLP-1 with 97% amino acid sequence homology. It functions as a full agonist, directly binding to the orthosteric site of the GLP-1R in a manner similar to the endogenous hormone[3]. To achieve a prolonged duration of action, liraglutide is acylated with a C16 fatty acid, which promotes reversible binding to albumin in the bloodstream and slows its degradation by dipeptidyl peptidase-4 (DPP-4)[3]. Upon binding to the GLP-1R, liraglutide activates the receptor, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA) and other downstream effectors, resulting in glucose-dependent insulin secretion, suppression of glucagon release, and other metabolic benefits[4].
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound and liraglutide are limited. However, by examining data from studies with similar experimental designs, we can draw an indirect comparison of their efficacy in relevant animal models.
Effects on Body Weight and Food Intake
Preclinical studies in various animal models have demonstrated the potent effects of both this compound and liraglutide on reducing body weight and food intake.
This compound in Cynomolgus Monkeys: In a study involving obese cynomolgus monkeys, once-daily oral administration of this compound resulted in a dose-dependent reduction in food intake and progressive weight loss over a 28-day period. At doses of 10 mg/kg and 30 mg/kg, this compound led to average body weight reductions of approximately 12% and 15%, respectively, from baseline[5].
Liraglutide in db/db Mice: In a study with diabetic db/db mice, treatment with liraglutide (300 μg/kg twice daily for 4 weeks) significantly reduced body weight gain and food intake compared to a control group[6]. While the control group experienced an increase in food intake, the liraglutide-treated group showed a decrease[6].
Table 1: Comparative Effects on Body Weight and Food Intake in Preclinical Models
| Drug | Animal Model | Dose | Duration | Change in Body Weight | Change in Food Intake | Reference |
| This compound | Obese Cynomolgus Monkeys | 10 mg/kg/day (oral) | 28 days | ~12% reduction | Dose-dependent reduction | [5] |
| 30 mg/kg/day (oral) | 28 days | ~15% reduction | Dose-dependent reduction | [5] | ||
| Liraglutide | db/db Mice | 300 µg/kg twice daily (s.c.) | 4 weeks | Reduced weight gain vs. control | Decreased vs. control | [6] |
Effects on Glycemic Control
Both agents have shown robust effects on improving glycemic parameters in preclinical models of diabetes.
This compound in Humanized GLP-1R Mice: In mice expressing the human GLP-1R, this compound demonstrated the ability to reduce hyperglycemia in a glucose tolerance test, indicating its potential for glycemic control[2].
Liraglutide in db/db Mice: Several studies have documented the glucose-lowering effects of liraglutide in db/db mice. Treatment with liraglutide has been shown to effectively control blood glucose levels and improve glucose tolerance[5]. In one study, high-dose liraglutide was found to have a more effective antidiabetic effect than insulin glargine in these mice.
Table 2: Comparative Effects on Glycemic Control in Preclinical Models
| Drug | Animal Model | Key Glycemic Parameters Measured | Outcome | Reference |
| This compound | Humanized GLP-1R Mice | Glucose tolerance | Improved glucose tolerance | [2] |
| Liraglutide | db/db Mice | Blood glucose, Glucose tolerance | Effective blood glucose control, Improved glucose tolerance | [5] |
Experimental Protocols
This compound: Study in Obese Cynomolgus Monkeys[5]
-
Animal Model: Obese cynomolgus monkeys.
-
Drug Administration: Once-daily oral administration of this compound at doses of 10 mg/kg and 30 mg/kg.
-
Duration: 28 days.
-
Key Measurements: Daily food intake and body weight were monitored throughout the treatment period.
Liraglutide: Study in db/db Mice[6]
-
Animal Model: Male db/db mice (a model of genetic obesity and type 2 diabetes).
-
Acclimatization: Mice were housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: Subcutaneous (s.c.) injections of liraglutide at a dose of 300 μg/kg twice daily. A control group received saline injections.
-
Duration: 4 weeks.
-
Key Measurements: Body weight and food intake were measured regularly. At the end of the study, visceral adipose tissue was collected and weighed.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. This compound (LY3502970): structural insights of an oral GLP-1R non-peptide agonist - American Chemical Society [acs.digitellinc.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comparative-study-of-liraglutide-and-insulin-glargine-on-glycemic-control-and-pancreatic-cell-function-in-db-db-mice - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
Orforglipron vs. Semaglutide: A Head-to-Head Research Comparison for Drug Development Professionals
A comprehensive analysis of the non-peptide oral GLP-1 receptor agonist, orforglipron, versus the peptide-based oral semaglutide, focusing on pivotal clinical trial data, mechanistic insights, and developmental workflows.
This guide provides a detailed comparison of this compound (Eli Lilly and Company) and oral semaglutide (Rybelsus®, Novo Nordisk), two prominent oral glucagon-like peptide-1 (GLP-1) receptor agonists. The following sections present a head-to-head analysis of their performance in clinical trials, delve into their experimental protocols, and illustrate their underlying signaling pathways and developmental timelines. This information is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic disease and peptide/non-peptide therapeutics.
I. Clinical Trial Performance: The ACHIEVE-3 Head-to-Head Study
The ACHIEVE-3 Phase 3 clinical trial directly compared the efficacy and safety of this compound with oral semaglutide in adults with type 2 diabetes inadequately controlled with metformin. The trial demonstrated this compound's superiority in both primary and key secondary endpoints.[1][2]
Efficacy Data
The 52-week ACHIEVE-3 trial revealed statistically significant and clinically meaningful advantages for this compound in glycemic control and weight reduction compared to oral semaglutide.[1][2]
| Efficacy Endpoint | This compound (12 mg) | This compound (36 mg) | Oral Semaglutide (7 mg) | Oral Semaglutide (14 mg) |
| Mean A1C Reduction | -1.9% | -2.2% | -1.1% | -1.4% |
| Mean Weight Loss (%) | -6.7% | -9.2% | -3.7% | -5.3% |
| Mean Weight Loss (lbs) | -14.6 lbs | -19.7 lbs | -7.9 lbs | -11.0 lbs |
| Patients Achieving A1C <5.7% | N/A | 37.1% | N/A | 12.5% |
Data sourced from the ACHIEVE-3 clinical trial results.[2]
Safety and Tolerability
The safety profile of this compound in the ACHIEVE-3 trial was consistent with previous studies of GLP-1 receptor agonists, with gastrointestinal side effects being the most commonly reported adverse events.[1]
| Safety Endpoint | This compound (12 mg) | This compound (36 mg) | Oral Semaglutide (7 mg) | Oral Semaglutide (14 mg) |
| Discontinuation due to Adverse Events | 8.7% | 9.7% | 4.5% | 4.9% |
Data sourced from the ACHIEVE-3 clinical trial results.
II. Experimental Protocols
A detailed understanding of the clinical trial methodologies is crucial for interpreting the comparative data. Below are the available details for the ACHIEVE-3 trial and an overview of the PIONEER program for oral semaglutide.
This compound: ACHIEVE-3 Trial Protocol (NCT06045221)
-
Study Design: A 52-week, randomized, open-label, active-comparator, parallel-group Phase 3 trial.[1]
-
Participants: 1,698 adults with type 2 diabetes inadequately controlled on metformin (≥1500 mg/day).[1]
-
Intervention Arms:
-
This compound 12 mg, once daily
-
This compound 36 mg, once daily
-
Oral Semaglutide 7 mg, once daily
-
Oral Semaglutide 14 mg, once daily[1]
-
-
Dose Escalation:
-
This compound: Initiated at 1 mg once daily and escalated every four weeks in a stepwise manner (e.g., 1 mg -> 3 mg -> 6 mg -> 12 mg).[2]
-
-
Primary Endpoint: Change from baseline in HbA1c at 52 weeks.[1]
-
Key Secondary Endpoints: Change from baseline in body weight, percentage of patients achieving HbA1c <7.0%, and percentage of patients achieving HbA1c <5.7%.[2]
-
Inclusion Criteria (Key):
-
Adults (≥18 years) with type 2 diabetes.
-
HbA1c between 7.0% and 10.5%.
-
Stable dose of metformin (≥1500 mg/day) for at least 90 days prior to screening.
-
-
Exclusion Criteria (Key):
-
Type 1 diabetes.
-
History of diabetic ketoacidosis or hyperosmolar hyperglycemic state within 6 months.
-
Severe heart failure (New York Heart Association Class IV).
-
History of pancreatitis.
-
Personal or family history of medullary thyroid carcinoma or Multiple Endocrine Neoplasia syndrome type 2.
-
Oral Semaglutide: PIONEER Clinical Trial Program
The PIONEER program was a series of Phase 3a trials designed to evaluate the efficacy and safety of oral semaglutide in various populations of patients with type 2 diabetes.
-
PIONEER 2 (NCT02863328): A 52-week, randomized, open-label, active-controlled trial comparing oral semaglutide (14 mg) with empagliflozin (25 mg) in 822 patients with type 2 diabetes inadequately controlled on metformin.
-
PIONEER 4 (NCT02863419): A 52-week, randomized, double-blind, double-dummy, active- and placebo-controlled trial comparing oral semaglutide (14 mg) with liraglutide (1.8 mg, subcutaneous) and placebo in 711 patients with type 2 diabetes inadequately controlled on metformin with or without an SGLT-2 inhibitor.[3]
-
General Methodology: The PIONEER trials typically involved a dose-escalation phase for oral semaglutide, starting at 3 mg and titrating up to 7 mg and 14 mg at 4-week intervals. The primary endpoint was generally the change in HbA1c from baseline.
III. Mechanism of Action and Signaling Pathway
Both this compound and semaglutide are GLP-1 receptor agonists, but they differ in their molecular nature, which influences their interaction with the receptor.
This compound is a non-peptide, small molecule agonist.[4] This structural difference allows it to be orally bioavailable without the need for an absorption enhancer. Preclinical studies indicate that this compound binds to the GLP-1 receptor with high affinity, though its binding site may differ from that of peptide agonists.[5]
Oral Semaglutide is a peptide-based GLP-1 analogue co-formulated with an absorption enhancer, sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC), which protects it from gastric degradation and facilitates its absorption.[6]
Upon binding to the GLP-1 receptor, both drugs activate the Gαs subunit of the G protein-coupled receptor. This initiates a downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various substrates to mediate the physiological effects of GLP-1, including glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying.
Caption: GLP-1 Receptor Signaling Pathway.
IV. Comparative Experimental Workflow
The development of an oral GLP-1 receptor agonist involves a rigorous preclinical and clinical testing pipeline. The following diagram illustrates a typical workflow, highlighting key stages from lead optimization to market approval.
Caption: Oral GLP-1 Agonist Development Workflow.
V. Conclusion
The head-to-head ACHIEVE-3 trial has established this compound as a potent oral GLP-1 receptor agonist with superior efficacy in A1C reduction and weight loss compared to oral semaglutide in patients with type 2 diabetes on a background of metformin. As a non-peptide small molecule, this compound offers a simplified oral administration regimen without the need for an absorption enhancer. These findings position this compound as a significant advancement in the oral treatment landscape for type 2 diabetes and potentially for obesity. Further research and long-term cardiovascular outcome trials will be crucial in fully defining the comparative therapeutic profiles of these two important oral incretin-based therapies.
References
- 1. hcplive.com [hcplive.com]
- 2. Lilly's oral GLP-1, this compound, superior to oral semaglutide in head-to-head trial [prnewswire.com]
- 3. Original Article [sciencehub.novonordisk.com]
- 4. Lilly's oral GLP-1, this compound, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 5. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Orforglipron: A New Contender in the Oral GLP-1 Receptor Agonist Landscape for Type 2 Diabetes and Obesity
For Immediate Release
In the rapidly evolving field of metabolic disease therapeutics, the emergence of oral glucagon-like peptide-1 receptor agonists (GLP-1 RAs) marks a significant paradigm shift, offering a convenient alternative to injectable formulations. This guide provides a comprehensive comparison of the efficacy and safety of the novel, non-peptidic, small-molecule GLP-1 RA, orforglipron, with the established oral peptide-based GLP-1 RA, semaglutide (Rybelsus). This analysis is intended for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and mechanistic insights.
Comparative Efficacy: HbA1c Reduction and Weight Loss
Clinical trial data has demonstrated this compound's potent glucose-lowering and weight-reducing effects. Head-to-head and placebo-controlled studies have provided a clear picture of its clinical potential.
Glycemic Control
In the ACHIEVE-3 clinical trial, this compound demonstrated superiority over oral semaglutide in reducing HbA1c levels in adults with type 2 diabetes inadequately controlled with metformin.[1] At 52 weeks, the highest dose of this compound (36 mg) resulted in a mean HbA1c reduction of 2.2 percentage points, compared to a 1.4 percentage point reduction with the highest dose of oral semaglutide (14 mg).[1] Furthermore, nearly three times as many participants taking the highest dose of this compound achieved near-normal blood sugar levels (A1C <5.7%) compared to those on the highest dose of oral semaglutide.[1]
The ACHIEVE-1 trial, a 40-week, randomized, double-blind, placebo-controlled study, evaluated this compound as a monotherapy in adults with type 2 diabetes.[2][3][4] The trial met its primary endpoint, showing a superior reduction in HbA1c from baseline compared to placebo across all doses (3 mg, 12 mg, and 36 mg).[2][5]
Weight Management
Significant weight loss has been a consistent finding in this compound clinical trials. In the ACHIEVE-3 trial, participants on the highest dose of this compound experienced an average weight loss of 9.2%, a 73.6% greater relative weight loss compared to the 5.3% reduction seen with the highest dose of oral semaglutide.[1]
In the ATTAIN-2 trial, which enrolled adults with obesity or overweight and type 2 diabetes, all three doses of this compound met the primary endpoint of superior body weight reduction compared to placebo at 72 weeks.[6][7] The phase 3 ACHIEVE-1 trial also demonstrated significant weight loss, with the highest dose (36 mg) leading to an average weight loss of 7.9% (7.3 kg or 16.0 lbs).[6]
Oral semaglutide has also shown efficacy in weight management. The OASIS 4 trial, a 64-week, phase 3, randomized, double-blind, placebo-controlled study, evaluated a 25 mg dose of oral semaglutide in adults with obesity or overweight without diabetes.[8][9][10][11] The trial demonstrated a mean weight reduction of 13.6% with oral semaglutide compared to 2.2% with placebo.[8][10]
Data Summary Tables
Table 1: Comparative Efficacy in Type 2 Diabetes (ACHIEVE-3 Trial)
| Efficacy Endpoint | This compound (12 mg) | This compound (36 mg) | Oral Semaglutide (7 mg) | Oral Semaglutide (14 mg) |
| Mean HbA1c Reduction | -1.9% | -2.2% | -1.1% | -1.4% |
| Mean Weight Loss | -6.7% | -9.2% | -3.7% | -5.3% |
| % Achieving A1C <5.7% | - | 37.1% | - | 12.5% |
Data from the 52-week ACHIEVE-3 trial.[1]
Table 2: Efficacy of this compound in Early Type 2 Diabetes (ACHIEVE-1 Trial)
| Efficacy Endpoint | This compound (3 mg) | This compound (12 mg) | This compound (36 mg) | Placebo |
| Mean HbA1c Reduction | -1.3% | -1.6% | -1.6% | - |
| Mean Weight Loss | - | - | -7.9% | - |
| % Achieving A1C ≤6.5% | - | - | >65% | - |
Data from the 40-week ACHIEVE-1 trial.[2][6]
Table 3: Efficacy of Oral Semaglutide in Obesity (OASIS 4 Trial)
| Efficacy Endpoint | Oral Semaglutide (25 mg) | Placebo |
| Mean Weight Reduction | -13.6% | -2.2% |
| % Achieving ≥5% Weight Loss | 79.2% | 31.1% |
| % Achieving ≥10% Weight Loss | 63.0% | 14.4% |
| % Achieving ≥15% Weight Loss | 50.0% | 5.6% |
| % Achieving ≥20% Weight Loss | 29.7% | 3.3% |
Data from the 64-week OASIS 4 trial.[10]
Safety and Tolerability
The safety profile of this compound is consistent with the GLP-1 RA class, with the most common adverse events being gastrointestinal in nature, such as diarrhea, nausea, dyspepsia, constipation, and vomiting.[1][2] In the ACHIEVE-3 trial, treatment discontinuation rates due to adverse events were 8.7% for the 12 mg dose and 9.7% for the 36 mg dose of this compound, compared to 4.5% and 4.9% for the 7 mg and 14 mg doses of oral semaglutide, respectively.[1] Notably, no hepatic safety signal was observed for this compound.[1] This is a critical point, as the development of another oral small-molecule GLP-1 RA, danuglipron, was discontinued due to hepatotoxicity.
The safety profile of oral semaglutide in the OASIS 4 trial was also consistent with the GLP-1 RA class, with the most common side effects being nausea and vomiting.[8][9]
Experimental Protocols
This compound: ACHIEVE Program
-
ACHIEVE-1: A 40-week, randomized, double-blind, placebo-controlled study evaluating this compound (3 mg, 12 mg, and 36 mg) as monotherapy in 559 adults with type 2 diabetes with inadequate glycemic control with diet and exercise alone.[2][4][5] Participants were naïve to insulin therapy and had a stable weight for at least 90 days prior to screening.[4] The primary endpoint was the change in HbA1c from baseline to 40 weeks.[5]
-
ACHIEVE-3: A 52-week, open-label, randomized Phase 3 clinical trial comparing the safety and efficacy of this compound (12 mg and 36 mg) to oral semaglutide (7 mg and 14 mg) in 1,698 adults with type 2 diabetes inadequately controlled with metformin.[1] The primary objective was to demonstrate the superiority of this compound in A1C reduction.[1]
Oral Semaglutide: Key Trials
-
OASIS 4: A 64-week, Phase 3, randomized, double-blind, placebo-controlled trial that enrolled 307 adults with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity, excluding diabetes.[8][9][11] Participants were randomized 2:1 to receive once-daily oral semaglutide 25 mg or placebo, alongside lifestyle intervention.[9][11] The trial included a 12-week dose escalation period.[8][9][11]
-
SOUL: A multicenter, international, randomized, double-blind, parallel-group, placebo-controlled cardiovascular outcomes trial involving 9,650 participants with type 2 diabetes and established atherosclerotic cardiovascular disease and/or chronic kidney disease.[12][13][14] The study compared oral semaglutide (14 mg once daily) with placebo, in addition to standard of care.[14] The primary outcome was the time to the first occurrence of a major adverse cardiovascular event (MACE).[13][14]
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists exert their effects by activating the GLP-1 receptor, a G-protein coupled receptor. This activation leads to a cascade of downstream signaling events. This compound is a non-peptidic, small-molecule agonist that exhibits Gs-biased signaling, which is believed to contribute to its efficacy and tolerability profile.
Caption: GLP-1 Receptor Signaling Pathway.
Comparative Experimental Workflow: ACHIEVE-3 Trial
The following diagram illustrates the workflow of the ACHIEVE-3 head-to-head clinical trial, comparing this compound and oral semaglutide.
Caption: ACHIEVE-3 Trial Workflow.
Conclusion
This compound has demonstrated superior efficacy in both glycemic control and weight reduction compared to oral semaglutide in a head-to-head clinical trial. Its development as a non-peptidic, small-molecule agonist offers potential manufacturing and accessibility advantages. The consistent safety profile, in line with the established GLP-1 RA class, and the absence of hepatic safety signals are promising. As further data from the extensive ACHIEVE and ATTAIN clinical trial programs become available, the position of this compound in the therapeutic landscape for type 2 diabetes and obesity will be further clarified. The availability of a potent and convenient oral GLP-1 RA like this compound has the potential to significantly impact patient management and outcomes in these prevalent chronic diseases.
References
- 1. Lilly’s oral GLP-1 this compound outperforms semaglutide in Phase III head-to-head trial [manufacturingchemist.com]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. hcplive.com [hcplive.com]
- 4. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 5. This compound Phase III ACHIEVE-1 Trial | ADA 2025 [delveinsight.com]
- 6. patientcareonline.com [patientcareonline.com]
- 7. Lilly's oral GLP-1, this compound, is successful in third Phase 3 trial, triggering global regulatory submissions this year for the treatment of obesity [prnewswire.com]
- 8. Oral Semaglutide Cuts 16.6% Weight in Phase 3 Trial | Technology Networks [technologynetworks.com]
- 9. Novo Nordisk’s oral semaglutide 25 mg (Wegovy® in a pill*) [globenewswire.com]
- 10. medscape.com [medscape.com]
- 11. FDA accepts filing application for oral semaglutide 25 mg, which if approved, would be the first oral GLP-1 treatment for obesity - BioSpace [biospace.com]
- 12. SOUL: Oral Semaglutide Bests Usual Care in High-Risk Type 2 Diabetes | tctmd.com [tctmd.com]
- 13. FDA approves Novo Nordisk's oral semaglutide for cardiovascular (CV) risk reduction in adults with type 2 diabetes who are at high risk, including those who have not had a prior CV event [prnewswire.com]
- 14. Effects of oral semaglutide on cardiovascular outcomes in individuals with type 2 diabetes and established atherosclerotic cardiovascular disease and/or chronic kidney disease: Design and baseline characteristics of SOUL, a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Orforglipron: A Comparative Analysis of Incretin Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of orforglipron, a non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist, with other key incretin receptors. The data presented here has been compiled from publicly available scientific literature and manufacturer resources.
Quantitative Analysis of Receptor Activity
This compound demonstrates high potency and selectivity for the human GLP-1 receptor. The following table summarizes the available quantitative data on its binding affinity (Ki) and functional potency (EC50) for the GLP-1R. While this compound is reported to be selective for the GLP-1R over the Gastric Inhibitory Polypeptide Receptor (GIPR) and the Glucagon Receptor (GCGR), specific quantitative binding or functional data for GIPR and GCGR were not publicly available at the time of this publication.
| Target Receptor | Parameter | Value (nM) | Assay Type |
| Human GLP-1R | Ki | ~1 - 4.4 | Radioligand Competition Binding |
| Human GLP-1R | EC50 | ~1.7 - 3.05 | cAMP Accumulation |
| Human GIPR | Ki / EC50 | Not Reported | - |
| Human GCGR | Ki / EC50 | Not Reported | - |
Note: One source indicated that this compound is selective for GLP-1R over GCGR and GIPR at a concentration of 100 nM, suggesting minimal to no activity at these receptors at this concentration.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the binding affinity and functional activity of compounds like this compound at incretin receptors.
Radioligand Competition Binding Assay for Ki Determination
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes prepared from cells expressing the human GLP-1R, GIPR, or GCGR.
-
Radiolabeled ligand (e.g., [¹²⁵I]GLP-1 for GLP-1R).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Incubate the mixture at a specified temperature (e.g., room temperature) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for EC50 Determination
This functional assay measures the ability of a compound to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the signaling pathway of incretin receptors.
Materials:
-
HEK293 cells stably expressing the human GLP-1R, GIPR, or GCGR.
-
This compound.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer containing varying concentrations of this compound.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.
-
The concentration of this compound that produces 50% of the maximal response (EC50) is determined from this curve.
Visualizations
GLP-1 Receptor Signaling Pathway
Orforglipron in Weight Management: A Meta-Analysis of Clinical Trial Data
A comprehensive comparison of the novel oral GLP-1 receptor agonist, orforglipron, with other leading treatments for weight management, supported by a detailed review of clinical trial data and experimental protocols.
This guide provides a meta-analysis of this compound, an investigational oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist, for the treatment of obesity and overweight. By summarizing key findings from Phase 2 and 3 clinical trials, and drawing comparisons with established alternatives such as oral semaglutide and liraglutide, this report offers researchers, scientists, and drug development professionals a detailed overview of this compound's therapeutic potential.
Comparative Efficacy: this compound vs. Alternatives
Clinical trial data demonstrates that this compound induces significant, dose-dependent weight loss in adults with obesity or overweight. The following tables summarize the primary efficacy endpoints from key clinical trials of this compound and its comparators.
Table 1: this compound Phase 2 (NCT05051579) Weight Loss Efficacy Data [1][2][3]
| Dosage | Mean Weight Change at 26 Weeks | Mean Weight Change at 36 Weeks | Participants Achieving ≥10% Weight Loss at 36 Weeks |
| 12 mg | -8.6% | -9.4% | 46% |
| 24 mg | -11.2% | -12.5% | 67% |
| 36 mg | -12.6% | -13.5% | 75% |
| 45 mg | -11.5% | -14.7% | 75% |
| Placebo | -2.0% | -2.3% | 9% |
Table 2: Comparative Efficacy of GLP-1 Receptor Agonists for Weight Management
| Drug (Trial) | Dosage | Trial Duration | Mean Weight Loss | Participants Achieving ≥5% Weight Loss | Participants Achieving ≥10% Weight Loss |
| This compound (Phase 2)[1][2][3] | 45 mg daily | 36 weeks | -14.7% | Not Reported | 75% |
| Oral Semaglutide (OASIS 4)[4][5] | 25 mg daily | 64 weeks | -13.6% | Not Reported | Not Reported |
| Liraglutide (SCALE Obesity and Pre-diabetes)[6][7][8] | 3.0 mg daily | 56 weeks | -8.0% | 63.2% | 33.1% |
| Placebo (SCALE Obesity and Pre-diabetes)[6][7][8] | - | 56 weeks | -2.6% | 27.1% | 10.6% |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited in this guide is provided below.
This compound Phase 2 Trial (NCT05051579)
-
Study Design: A 36-week, multicenter, randomized, double-blind, placebo-controlled trial.[1]
-
Participant Population: Adults with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity, and without diabetes.[1][2]
-
Intervention: Participants were randomly assigned to receive this compound (12 mg, 24 mg, 36 mg, or 45 mg) or a placebo once daily.[1][2] Dose escalation occurred over the initial weeks of treatment.[3]
-
Primary Endpoint: The primary endpoint was the percentage change in body weight from baseline at 26 weeks.[1][2]
-
Secondary Endpoints: Secondary endpoints included the percentage change in body weight at 36 weeks and the proportion of participants achieving weight reductions of at least 5%, 10%, and 15%.[1][2]
Oral Semaglutide OASIS 4 Trial
-
Study Design: A 71-week, randomized, double-blind, placebo-controlled trial.[5]
-
Participant Population: Adults with a BMI ≥30 or a BMI ≥27 with at least one weight-related complication, and without diabetes.[5]
-
Intervention: Participants received either 25 mg of oral semaglutide or a placebo once daily, in addition to lifestyle counseling.[5]
-
Primary Endpoints: The primary outcomes were the percent change in body weight at 64 weeks and a weight reduction of 5% or more.[5]
-
Secondary Endpoints: Secondary outcomes included achieving weight reductions of ≥10%, ≥15%, and ≥20%.[5]
Liraglutide SCALE Obesity and Pre-diabetes Trial
-
Study Design: A 56-week, randomized, double-blind, placebo-controlled trial.[8]
-
Participant Population: Non-diabetic individuals with a BMI of at least 30, or a BMI of at least 27 if they had treated or untreated dyslipidemia or hypertension.[8]
-
Intervention: Participants were assigned in a 2:1 ratio to receive either 3.0 mg of liraglutide or a placebo, administered as a once-daily subcutaneous injection, as an adjunct to diet and exercise.[8]
-
Primary Endpoint: The primary endpoints were the change in body weight and the proportions of patients losing at least 5% and more than 10% of their initial body weight.[9]
Mechanism of Action: GLP-1 Receptor Signaling Pathway
This compound is a non-peptide agonist of the GLP-1 receptor.[10] Activation of the GLP-1 receptor in various tissues, including the pancreas, brain, and gastrointestinal tract, leads to a cascade of downstream effects that contribute to improved glycemic control and weight loss.
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflow: Phase 2 Clinical Trial
The following diagram illustrates a typical workflow for a Phase 2 clinical trial, such as the one conducted for this compound (NCT05051579).
Caption: Phase 2 Clinical Trial Workflow.
References
- 1. Daily Oral GLP-1 Receptor Agonist this compound for Adults with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theironden.com [theironden.com]
- 3. sio-obesita.org [sio-obesita.org]
- 4. Oral Semaglutide Cuts 16.6% Weight in Phase 3 Trial | Technology Networks [technologynetworks.com]
- 5. pcmedproject.com [pcmedproject.com]
- 6. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 3a data from largest trial with liraglutide 3 mg demonstrated significantly greater weight loss versus placebo for adults with obesity [prnewswire.com]
- 8. A Randomized, Controlled Trial of 3.0 mg of Liraglutide in Weight Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. This compound Pill: What We Know So Far [medicalnewstoday.com]
A Comparative Analysis of Manufacturing Scalability: Orforglipron vs. Peptide-Based GLP-1 Agonists
A deep dive into the manufacturing landscapes of the novel oral, small-molecule GLP-1 receptor agonist, orforglipron, and its injectable peptide-based counterparts reveals significant differences in scalability, complexity, and cost of goods. This guide provides a comprehensive comparison of their manufacturing processes, supported by available data, to inform researchers, scientists, and drug development professionals.
The burgeoning field of glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity has been dominated by injectable peptide-based therapies. However, the emergence of orally available small molecules like this compound presents a paradigm shift, not only in patient administration but also in manufacturing feasibility and scalability. This report dissects the manufacturing processes of both classes of molecules, offering a comparative analysis of their scalability.
Key Manufacturing Differences at a Glance
This compound, as a small-molecule drug, is produced through traditional chemical synthesis. In contrast, peptide-based GLP-1 agonists, such as semaglutide and liraglutide, are manufactured using more complex and resource-intensive methods, primarily solid-phase peptide synthesis (SPPS) or recombinant DNA technology. These fundamental differences in molecular structure and synthesis routes have profound implications for manufacturing scale, efficiency, and cost.
From a production standpoint, small molecules like this compound generally offer significant advantages in scalability and cost when compared to the intricate processes required for complex peptide synthesis.[1] However, the synthesis of this compound is not without its own challenges, particularly concerning the control of chirality and polymorphism.[1]
Quantitative Comparison of Manufacturing Parameters
The following tables summarize the available quantitative data for key manufacturing parameters. It is important to note that precise, publicly available data for direct, head-to-head comparison is limited due to the proprietary nature of pharmaceutical manufacturing processes. The data presented here is compiled from various sources, including patents and scientific publications, and should be considered illustrative.
| Parameter | This compound (Small Molecule) | Peptide-Based GLP-1 Agonists (e.g., Semaglutide, Liraglutide) |
| Manufacturing Method | Chemical Synthesis | Solid-Phase Peptide Synthesis (SPPS) or Recombinant DNA Technology |
| Number of Synthetic Steps | 6-8 steps from commercial starting materials.[1] Potential for optimization to fewer steps.[2] | SPPS: Stepwise addition of each amino acid (typically >30 steps). Recombinant: Multi-step process including fermentation, purification, and chemical modification. |
| Overall Yield | Data not publicly available for the entire process. A 71% yield for a key step has been reported in a patent.[3] Generally higher overall yields are expected for small molecule syntheses compared to multi-step peptide synthesis. | SPPS: Even with high efficiency at each step (e.g., 99%), the overall yield for a 30-amino acid peptide can be significantly lower. Recombinant: A patent for liraglutide suggests a potential expression level of up to 11 g/L in yeast.[4] A chemical cleavage step in a recombinant process for a liraglutide precursor yielded about 70%.[5] |
| Cycle Time | Typically shorter due to fewer steps and more established manufacturing technologies. | SPPS: Can be lengthy, with each amino acid addition cycle taking time. Fully automated synthesis can couple 4-6 amino acids per day.[6] Recombinant: Fermentation, purification, and modification steps contribute to a longer overall cycle time. |
| Purity & Purification | High chiral purity (>99.9% enantiomeric excess) is a critical quality attribute.[1] Purification typically involves standard techniques like crystallization and chromatography. | High purity (>99.5%) is achievable but often requires multiple, complex purification steps, such as multi-step preparative High-Performance Liquid Chromatography (HPLC).[7] For example, a two-step HPLC purification for liraglutide yielded 91% in the first step and 80% in the second. |
| Solvent & Reagent Consumption | Generally lower than peptide synthesis. | SPPS is known for its high consumption of solvents and reagents, leading to a high Process Mass Intensity (PMI). It is estimated that up to 16,000 kg of chemicals may be needed per kg of GLP-1 API.[8] |
| Cost of Goods Sold (COGS) | Generally lower due to simpler processes, higher yields, and less expensive raw materials.[1] The average production cost per pack for small molecule drugs is significantly lower than for biologics.[9] | Higher due to the complexity of the manufacturing process, lower yields, expensive raw materials (e.g., protected amino acids), and extensive purification requirements. |
| Scalability | High scalability is a key advantage of small molecule manufacturing. | Scaling up SPPS presents challenges, including large reactor requirements and managing massive volumes of solvent waste.[10] Recombinant production is scalable but requires significant investment in large-scale fermentation and purification infrastructure. |
Experimental Protocols: A Glimpse into the Manufacturing Processes
This compound Synthesis (Illustrative Steps)
The synthesis of this compound is a multi-step chemical process. While the complete, detailed industrial protocol is proprietary, patent literature provides insight into the key transformations. The synthesis generally involves the construction of the core heterocyclic scaffold and the introduction of the necessary chiral centers with high stereoselectivity.[1]
A representative synthetic route might involve the following key stages:
-
Synthesis of Key Intermediates: Patents describe the synthesis of key building blocks, such as a substituted pyrazole-pyridine core and a functionalized indazole moiety.[3] For instance, one patent details the cyclization of dihydropyridines with a substituted phenylhydrazine to form a key intermediate, with a reported yield of 71% for one such step.[3]
-
Coupling and Final Assembly: The synthesized intermediates are then coupled to assemble the final this compound molecule. This often involves standard organic chemistry reactions.
-
Purification: The final product is purified to achieve the required high purity standards, including chiral purity. This may involve techniques like column chromatography and recrystallization.
Peptide-Based GLP-1 Agonist Manufacturing
SPPS is a common method for producing synthetic peptides. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
-
Resin Preparation: An appropriate resin (e.g., Wang resin) is prepared and the first C-terminal amino acid is attached.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the attached amino acid is removed using a base (e.g., piperidine in DMF).
-
Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with solvents to remove excess reagents and by-products.
-
Repeat: Steps 2-4 are repeated for each subsequent amino acid in the sequence.
-
Side-Chain Modification (if applicable): For molecules like semaglutide and liraglutide, a fatty acid side chain is attached to a specific lysine residue. This is a crucial step for extending the drug's half-life.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all remaining protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude peptide is subjected to extensive purification, often involving multiple rounds of preparative HPLC to achieve the desired purity of >99.5%.[7]
Recombinant DNA technology offers an alternative route for producing the peptide backbone of GLP-1 agonists.
-
Gene Synthesis and Cloning: A synthetic gene encoding the liraglutide precursor peptide is designed and cloned into an expression vector suitable for a host organism, such as the yeast Saccharomyces cerevisiae.[4]
-
Host Cell Transformation and Fermentation: The expression vector is introduced into the host cells, which are then cultured in large-scale fermenters. Under specific conditions, the host cells produce and may secrete the precursor peptide. A patent for liraglutide production in Saccharomyces cerevisiae reports achieving an expression level of up to 11 g/L.[4]
-
Harvest and Cell Lysis: The cells are harvested, and if the peptide is produced intracellularly, the cells are lysed to release the product.
-
Initial Purification: The crude peptide is separated from cell debris and other host cell proteins.
-
Chemical Modification (Acylation): The purified precursor peptide undergoes a chemical reaction to attach the fatty acid side chain to the specific lysine residue.
-
Final Purification: The acylated peptide (now the final drug substance) undergoes rigorous purification, typically involving multiple chromatographic steps, to remove impurities and achieve the required high purity. A novel method for producing a liraglutide precursor in E. coli reported a chemical cleavage yield of about 70% and a final purity of about 98% after gel filtration chromatography.[5]
Visualizing the GLP-1 Receptor Signaling Pathway and Manufacturing Workflows
To provide a clearer understanding of the biological context and the manufacturing complexities, the following diagrams illustrate the GLP-1 receptor signaling pathway and the generalized manufacturing workflows for this compound and peptide-based GLP-1 agonists.
Caption: GLP-1 Receptor Signaling Pathway
Caption: Manufacturing Workflows Comparison
Conclusion
The manufacturing scalability of this compound, a small-molecule GLP-1 agonist, presents a significant advantage over peptide-based counterparts. Its production through chemical synthesis involves fewer steps, is more amenable to established and scalable manufacturing infrastructure, and is anticipated to have a lower cost of goods. While challenges in controlling specific chemical properties like chirality and polymorphism exist, they are generally considered more manageable at a large scale compared to the complexities of industrial-scale peptide synthesis or recombinant protein production.
Peptide-based GLP-1 agonists, while clinically effective, face inherent manufacturing hurdles that impact scalability and cost. Solid-phase peptide synthesis is a lengthy and resource-intensive process with significant solvent consumption, while recombinant production requires substantial investment in biotechnology infrastructure and complex purification protocols.
The development of oral small-molecule GLP-1 agonists like this compound, therefore, represents not only a breakthrough in patient convenience but also a significant advancement in the manufacturability and potential accessibility of this important class of therapeutics. As the demand for GLP-1 therapies continues to grow, the scalability of manufacturing processes will be a critical factor in meeting global health needs.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Retrosynthetic Strategy for this compound (LY3502970) Using ChemAIRS, a Chemistry AI Tool — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. CN117964617A - Preparation method of GLP-1 receptor agonist this compound - Google Patents [patents.google.com]
- 4. WO2019082138A1 - Process for preparation of liraglutide using recombinant saccharomyces cerevisiae - Google Patents [patents.google.com]
- 5. A novel strategy for production of liraglutide precursor peptide and development of a new long-acting incretin mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. bcg.com [bcg.com]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to In Vivo Imaging Techniques for Validating Orforglipron's Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orforglipron (LY3502970) is an orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist in development for the treatment of type 2 diabetes and obesity.[1][2] Unlike injectable peptide-based GLP-1 receptor agonists, this compound offers the convenience of oral administration, potentially improving patient adherence.[2][3] As with any novel therapeutic, robust validation of its engagement with its intended target, the GLP-1 receptor (GLP-1R), is crucial for understanding its pharmacological profile and clinical efficacy. In vivo imaging techniques provide a powerful, non-invasive means to visualize and quantify this target engagement in living organisms.
This guide provides a comparative overview of key in vivo imaging modalities that can be employed to validate the target engagement of this compound. While specific imaging studies on this compound are not yet widely published, the techniques detailed here are the established standard for assessing the in vivo behavior of GLP-1 receptor agonists.
The GLP-1 Receptor Signaling Pathway
The therapeutic effects of this compound are mediated through the activation of the GLP-1 receptor, a class B G protein-coupled receptor. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. This primarily involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This signaling pathway is central to the glucose-dependent stimulation of insulin secretion and the suppression of glucagon release, which are key mechanisms for glycemic control.[4]
Caption: GLP-1 Receptor Signaling Pathway.
In Vivo Imaging Modalities for Target Engagement
Several advanced imaging techniques can be utilized to non-invasively assess the binding of this compound to the GLP-1 receptor in preclinical models. The primary methods include Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Optical Imaging.
Positron Emission Tomography (PET)
PET is a highly sensitive nuclear imaging technique that detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide (tracer). For GLP-1R imaging, a derivative of a known GLP-1R agonist, such as exendin-4, is labeled with a positron-emitting isotope like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu).[5][6][7] The resulting radiotracer is injected into the subject, and its distribution and binding to the GLP-1R can be quantified.
Single-Photon Emission Computed Tomography (SPECT)
SPECT is another nuclear imaging modality that measures gamma rays directly emitted from a radiotracer. Tracers for GLP-1R SPECT imaging often utilize isotopes like Indium-111 (¹¹¹In) or Technetium-99m (⁹⁹ᵐTc) conjugated to a GLP-1R agonist.[8][9][10] SPECT is generally more accessible and has lower operational costs than PET, though it typically offers lower sensitivity and spatial resolution.
Fluorescence Imaging
Fluorescence imaging uses fluorescent probes that emit light upon excitation. For GLP-1R, near-infrared (NIR) dyes can be conjugated to a targeting molecule like exendin-4.[11][12] This technique provides high spatial resolution, particularly for superficial tissues, and is well-suited for intraoperative guidance.[12] However, its application for deep tissue imaging in whole animals is limited by light scattering and absorption.
Comparison of In Vivo Imaging Techniques
| Feature | Positron Emission Tomography (PET) | Single-Photon Emission Computed Tomography (SPECT) | Fluorescence Imaging |
| Principle | Detection of annihilation photons from positron-emitting radionuclides. | Detection of single gamma photons from gamma-emitting radionuclides. | Detection of photons emitted from fluorescent probes after excitation. |
| Resolution | 1-2 mm | 5-10 mm | Sub-millimeter (superficial) |
| Sensitivity | Picomolar to nanomolar | Nanomolar to micromolar | Micromolar to millimolar |
| Quantification | Excellent | Good | Semi-quantitative |
| Tracer Examples | [⁶⁸Ga]Ga-DO3A-VS-exendin4[7], [⁶⁴Cu]Cu-E4-Fl[5] | [¹¹¹In]In-DTPA-exendin-4[9], [⁶⁷Ga]Ga-NOTA-EM2198[8] | Exendin-4-IRDye 800CW[11][12] |
| Advantages | High sensitivity and quantification capabilities. | Wider availability and lower cost of isotopes. | High resolution, real-time imaging, no ionizing radiation. |
| Disadvantages | High cost, requires a cyclotron for many isotopes. | Lower sensitivity and resolution compared to PET. | Limited tissue penetration, difficult to quantify deep tissue signals. |
Experimental Protocols
While specific protocols would be optimized for this compound, the following are generalized methodologies for validating GLP-1R target engagement based on existing literature.
PET Imaging Protocol with a Radiolabeled GLP-1R Agonist
-
Radiotracer Synthesis: A GLP-1R agonist (e.g., an exendin-4 derivative) is conjugated with a chelator (e.g., DOTA, NOTA) and radiolabeled with a positron-emitting isotope (e.g., ⁶⁸Ga).
-
Animal Model: Studies are typically conducted in rodents or non-human primates. To confirm specificity, a blocking study can be performed where a separate group of animals is pre-dosed with an excess of non-radiolabeled agonist to saturate the GLP-1 receptors.
-
Tracer Administration: The radiotracer is administered intravenously.
-
PET/CT or PET/MRI Scanning: Dynamic or static PET scans are acquired at various time points post-injection to monitor the biodistribution and target accumulation of the tracer.[6][7] CT or MRI is used for anatomical co-registration.
-
Image Analysis: Regions of interest (ROIs) are drawn over target organs (e.g., pancreas, brain) and non-target tissues to calculate the standardized uptake value (SUV), which is a semi-quantitative measure of tracer uptake. A significant reduction in SUV in the blocked group compared to the unblocked group indicates specific binding to the GLP-1R.
SPECT Imaging Protocol
The protocol for SPECT imaging is analogous to that of PET, with the key difference being the use of a SPECT radiotracer.
-
Radiotracer Synthesis: A GLP-1R agonist is labeled with a SPECT isotope (e.g., ¹¹¹In).[9]
-
Animal Model and Administration: Similar to the PET protocol, with blocking studies for specificity.
-
SPECT/CT Scanning: SPECT images are acquired, often with a CT component for anatomical reference.
-
Image Analysis: Quantification is typically performed by measuring the percentage of injected dose per gram of tissue (%ID/g) in various organs.
Near-Infrared (NIR) Fluorescence Imaging Protocol
-
Probe Synthesis: A GLP-1R agonist is conjugated to a NIR fluorescent dye (e.g., IRDye 800CW).[11][12]
-
Animal Model and Administration: The fluorescent probe is administered intravenously to animal models, often bearing GLP-1R-expressing tumors for clear signal visualization.[11][12]
-
In Vivo Imaging: Whole-body fluorescence imaging is performed at different time points using an in vivo imaging system (IVIS) or a similar device.[11][12]
-
Ex Vivo Analysis: After the final in vivo imaging session, animals are euthanized, and organs are excised for ex vivo imaging to confirm the in vivo findings and for histological correlation.[11][12]
-
Image Analysis: The fluorescent signal intensity in target and non-target tissues is quantified.
Workflow and Decision Making
The choice of imaging modality depends on the specific research question, available resources, and the stage of drug development.
Caption: General workflow for in vivo imaging studies.
Conclusion
In vivo imaging techniques, particularly PET, SPECT, and fluorescence imaging, are indispensable tools for validating the target engagement of novel therapeutics like this compound. While direct imaging data for this compound is still emerging, the well-established methodologies used for other GLP-1 receptor agonists provide a clear roadmap for its evaluation. PET and SPECT offer excellent sensitivity and quantification for whole-body biodistribution and receptor occupancy studies, while fluorescence imaging provides high-resolution data for more localized applications. The strategic application of these techniques will be instrumental in elucidating the in vivo pharmacology of this compound and accelerating its clinical development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Brain Imaging of the GLP-1 Receptor in Obesity Using 68Ga-NODAGA-Exendin-4 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucagonlike Peptide-1 Receptor Imaging in Individuals with Type 2 Diabetes | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. SPECT imaging of GLP-1R for the assessment of beta cell mass (BCM) change in a diabetic mouse model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Association of glucagon‐like peptide‐1 receptor‐targeted imaging probe with in vivo glucagon‐like peptide‐1 receptor agonist glucose‐lowering effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucagon-Like Peptide-1 Receptor PET/CT with 68Ga-NOTA-Exendin-4 for Detecting Localized Insulinoma: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Targeted Optical Imaging of the Glucagonlike Peptide 1 Receptor Using Exendin-4-IRDye 800CW - PMC [pmc.ncbi.nlm.nih.gov]
Orforglipron's Safety Profile: A Comparative Analysis Against Other Metabolic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of metabolic drug development is rapidly evolving, with a significant focus on incretin-based therapies. Orforglipron, an oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist, represents a novel advancement in this class. Its unique chemical structure and oral administration route differentiate it from the predominantly injectable peptide-based GLP-1 receptor agonists and dual-action agonists. This guide provides an objective comparison of the safety and tolerability profile of this compound against other key metabolic drugs, including the dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist tirzepatide, and the GLP-1 receptor agonists semaglutide (oral and injectable) and liraglutide. The information is compiled from published clinical trial data to support evidence-based assessment for research and development professionals.
Mechanism of Action: A Brief Overview
Metabolic drugs like this compound, semaglutide, liraglutide, and tirzepatide primarily function by mimicking the effects of endogenous incretin hormones. These hormones are released from the gut in response to nutrient intake and play a crucial role in glucose homeostasis and appetite regulation.
GLP-1 Receptor Agonism: this compound, semaglutide, and liraglutide all activate the GLP-1 receptor. This activation leads to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, delayed gastric emptying, and increased satiety, collectively contributing to improved glycemic control and weight loss.
Dual GIP and GLP-1 Receptor Agonism: Tirzepatide activates both the GIP and GLP-1 receptors. This dual agonism is believed to have a synergistic effect on insulin sensitivity and appetite regulation, potentially leading to greater efficacy in glycemic control and weight reduction.
Signaling Pathways
The binding of these agonists to their respective G-protein coupled receptors initiates a cascade of intracellular signaling events, primarily mediated by cyclic AMP (cAMP).
Figure 1: Simplified GLP-1 Receptor Signaling Pathway.
Figure 2: Simplified GIP Receptor Signaling Pathway.
Comparative Safety Profile: Clinical Trial Data
The safety and tolerability of these metabolic drugs have been extensively evaluated in large-scale clinical trial programs. The most frequently reported adverse events are gastrointestinal in nature, typically mild-to-moderate in severity, and often occur during the dose-escalation phase.
This compound: Safety Data from Phase 3 Trials
The ACHIEVE and ATTAIN clinical trial programs have evaluated the safety and efficacy of this compound in patients with type 2 diabetes and obesity.
Table 1: Adverse Events in this compound ACHIEVE-1 Trial (vs. Placebo) [1]
| Adverse Event | This compound 3 mg | This compound 12 mg | This compound 36 mg | Placebo |
| Diarrhea | 19% | 21% | 26% | 9% |
| Nausea | 13% | 18% | 16% | 2% |
| Dyspepsia | 11% | 20% | 15% | 7% |
| Constipation | 8% | 17% | 14% | 4% |
| Vomiting | 5% | 7% | 14% | 2% |
In the ACHIEVE-1 trial, no hepatic safety signal was observed for this compound.[2]
Head-to-Head Comparison: this compound vs. Oral Semaglutide
The ACHIEVE-3 trial provided the first head-to-head comparison of this compound with another oral GLP-1 receptor agonist, semaglutide. While detailed data on the incidence of specific adverse events from this trial have not yet been fully published, treatment discontinuation rates due to adverse events were reported.
Table 2: Treatment Discontinuation Due to Adverse Events in ACHIEVE-3 Trial [3]
| Treatment Arm | Discontinuation Rate |
| This compound 12 mg | 8.7% |
| This compound 36 mg | 9.7% |
| Oral Semaglutide 7 mg | 4.5% |
| Oral Semaglutide 14 mg | 4.9% |
The overall safety and tolerability profile of this compound in the ACHIEVE-3 trial was consistent with previous studies, with the most common adverse events being gastrointestinal-related and generally mild-to-moderate in severity.[3] No hepatic safety signal was observed for this compound.[3] It is important to note that the study was not powered to formally compare the safety and tolerability of the two drugs.[3]
Tirzepatide: Safety Data from the SURMOUNT-1 Trial
The SURMOUNT program has assessed the safety of tirzepatide in individuals with obesity or who are overweight.
Table 3: Common Adverse Events in Tirzepatide SURMOUNT-1 Trial (vs. Placebo)
| Adverse Event | Tirzepatide 5 mg | Tirzepatide 10 mg | Tirzepatide 15 mg | Placebo |
| Nausea | 24.6% | 33.3% | 35.7% | 9.5% |
| Diarrhea | 18.7% | 21.3% | 23.0% | 8.9% |
| Constipation | 16.8% | 14.7% | 11.7% | 6.4% |
| Vomiting | 8.3% | 11.0% | 12.2% | 1.7% |
Data derived from publicly available information on the SURMOUNT-1 trial. Percentages are approximate and for illustrative purposes.
In the SURMOUNT-1 trial, 78.9-81.8% of participants receiving tirzepatide reported at least one adverse event, compared to 72% in the placebo group.[4] Treatment discontinuation due to adverse events occurred in 4.3%, 7.1%, and 6.2% of participants in the 5 mg, 10 mg, and 15 mg tirzepatide groups, respectively, compared to 2.6% in the placebo group.[4]
Semaglutide and Liraglutide: A Snapshot of Safety
The safety profiles of injectable semaglutide, oral semaglutide, and liraglutide are well-characterized through extensive clinical trial programs like STEP, PIONEER, and SCALE, respectively. The predominant adverse events are gastrointestinal in nature.
Table 4: Common Gastrointestinal Adverse Events with Semaglutide and Liraglutide (vs. Placebo)
| Drug (Trial) | Nausea | Diarrhea | Vomiting | Constipation |
| Injectable Semaglutide 2.4 mg (STEP 1) | 44.2% | 31.5% | 24.5% | 23.4% |
| Placebo (STEP 1) | 17.5% | 16.1% | 6.9% | 11.1% |
| Oral Semaglutide 14 mg (PIONEER 1) | 11.4% | 10.0% | 6.8% | 5.1% |
| Placebo (PIONEER 1) | 5.7% | 6.3% | 2.3% | 2.8% |
| Liraglutide 3.0 mg (SCALE Obesity & Prediabetes) | 40.2% | 20.9% | 15.7% | 20.0% |
| Placebo (SCALE Obesity & Prediabetes) | 14.2% | 9.9% | 4.0% | 9.0% |
Data compiled from publicly available clinical trial information. Percentages are for illustrative comparison.
Experimental Protocols: A Methodological Overview
The clinical trials cited in this guide share common design elements, including randomized, controlled, and often double-blind methodologies. Below is a summary of the key protocols.
Figure 3: Generalized Clinical Trial Workflow.
This compound (ACHIEVE Program)
-
Study Design: The ACHIEVE trials are Phase 3, randomized, controlled studies. For instance, ACHIEVE-2 was an active-controlled, open-label study comparing this compound to dapagliflozin, while ACHIEVE-3 was an open-label, head-to-head trial against oral semaglutide.[3]
-
Participant Population: Adults with type 2 diabetes with inadequate glycemic control on metformin.[3]
-
Intervention: Once-daily oral this compound at varying doses (e.g., 12 mg and 36 mg), typically with a dose-escalation period.[3]
-
Comparator(s): Placebo, active comparators like dapagliflozin or oral semaglutide.
-
Duration: Typically 40 to 52 weeks.[3]
-
Safety Assessment: Monitoring and recording of adverse events, serious adverse events, and laboratory parameters.
Tirzepatide (SURMOUNT Program)
-
Study Design: The SURMOUNT trials are Phase 3, multicenter, double-blind, randomized, placebo-controlled studies.[5]
-
Participant Population: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication, excluding diabetes.[4]
-
Intervention: Once-weekly subcutaneous tirzepatide (5 mg, 10 mg, or 15 mg) with a 20-week dose-escalation period.[4]
-
Comparator: Placebo, with all participants receiving lifestyle intervention counseling.[4]
-
Duration: Typically 72 weeks.[4]
-
Safety Assessment: Collection of data on adverse events, with a focus on gastrointestinal events, pancreatitis, and gallbladder-related issues.
Semaglutide (PIONEER & STEP Programs)
-
PIONEER (Oral Semaglutide): A series of Phase 3a, randomized, controlled trials evaluating the efficacy and safety of once-daily oral semaglutide in adults with type 2 diabetes. Comparators included placebo and other oral antidiabetic drugs.
-
STEP (Injectable Semaglutide): A program of Phase 3 trials investigating the effect of once-weekly subcutaneous semaglutide 2.4 mg on weight management in adults with obesity or who are overweight.[6] These were randomized, double-blind, placebo-controlled trials.[7]
Liraglutide (SCALE Program)
-
Study Design: The SCALE program consisted of randomized, double-blind, placebo-controlled trials.
-
Participant Population: Adults with obesity or who were overweight with related comorbidities.
-
Intervention: Once-daily subcutaneous liraglutide 3.0 mg as an adjunct to diet and exercise.
-
Comparator: Placebo.
-
Duration: Typically 56 weeks.
-
Safety Assessment: Comprehensive monitoring of adverse events, including cardiovascular and pancreatic safety.
Conclusion
The safety profile of this compound, based on available Phase 3 clinical trial data, is consistent with the established safety profile of the GLP-1 receptor agonist class of drugs. The most frequently reported adverse events are mild-to-moderate gastrointestinal effects, which are also characteristic of other GLP-1 receptor agonists like semaglutide and liraglutide, as well as the dual GIP/GLP-1 receptor agonist tirzepatide. Head-to-head data from the ACHIEVE-3 trial indicate higher rates of treatment discontinuation due to adverse events for this compound compared to oral semaglutide, although the trial was not powered for a formal safety comparison. As a non-peptide, oral agent, this compound offers a different pharmacokinetic and pharmacodynamic profile that may influence its long-term safety and tolerability. Continued monitoring and further research, including the full publication of head-to-head trial data, will be crucial in fully elucidating the comparative safety of this compound within the expanding armamentarium of metabolic therapies.
References
- 1. Lilly's oral GLP-1, this compound, showed compelling efficacy and a safety profile consistent with injectable GLP-1 medicines, in complete Phase 3 results published in The New England Journal of Medicine [prnewswire.com]
- 2. Lilly's oral GLP-1, this compound, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 3. Efficacy and Safety of Once-Daily Oral Semaglutide 25 mg and 50 mg Compared With 14 mg in Adults With Type 2 Diabetes - American College of Cardiology [acc.org]
- 4. Eli Lilly's New Diabetes Drug Outperforms Novo Nordisk's Oral Semaglutide in Phase 3 Trial [ainvest.com]
- 5. novo-pi.com [novo-pi.com]
- 6. Semaglutide 2.4 mg for the Treatment of Obesity: Key Elements of the STEP Trials 1 to 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
Safety Operating Guide
Orforglipron: A Guide to Proper Laboratory Disposal
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the proper disposal of orforglipron, a non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist, within a laboratory or research setting. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Safety and Handling Information
According to available Safety Data Sheets (SDS), this compound is classified as not a hazardous substance or mixture . However, standard laboratory chemical handling and disposal practices should be observed to minimize environmental impact and occupational exposure.
| Data Point | Information | Source |
| Synonyms | LY3502970 | MedChemExpress SDS |
| Hazard Classification | Not a hazardous substance or mixture | AbMole BioScience SDS, MedChemExpress SDS |
| Primary Route of Exposure | Inhalation, Ingestion, Skin/Eye Contact | MedChemExpress SDS |
| Recommended Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, safety glasses, gloves) | General Laboratory Guidelines |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | MedChemExpress SDS |
Experimental Protocols for Waste Characterization
While this compound is not classified as hazardous, in a research and development context, any novel compound or formulation should undergo a waste characterization assessment. A typical experimental protocol for determining the hazardous characteristics of a waste stream involves:
-
Ignitability Test: Determine the flashpoint of the liquid waste using a Pensky-Martens closed-cup tester. A flashpoint below 60°C (140°F) would classify the waste as ignitable.
-
Corrosivity Test: Measure the pH of aqueous waste solutions using a calibrated pH meter. A pH less than or equal to 2 or greater than or equal to 12.5 indicates corrosivity.
-
Reactivity Test: Assess the stability of the waste and its potential to react violently with water, form explosive mixtures, or generate toxic gases. This is often a qualitative assessment based on the chemical properties of the compound and its formulation.
-
Toxicity Characteristic Leaching Procedure (TCLP): This procedure simulates landfill leaching and analyzes the leachate for specific toxic contaminants. While less common for non-hazardous pharmaceuticals, it may be required by local regulations for certain waste streams.
Step-by-Step Disposal Procedures for this compound
The following procedures are intended for the disposal of pure this compound, unused formulations, and contaminated laboratory materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired pure this compound powder, tablets, or capsules in a dedicated, clearly labeled waste container.
-
Contaminated solid materials such as weighing papers, gloves, and disposable labware should also be placed in this container.
-
The container must be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
The container should be stored in secondary containment to prevent spills.
-
2. Labeling:
-
All waste containers must be clearly labeled with the following information:
-
"Non-Hazardous Pharmaceutical Waste"
-
"this compound"
-
Accumulation Start Date
-
Principal Investigator/Laboratory Contact Information
-
3. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep containers closed except when adding waste.
-
Ensure that the storage area is away from drains and incompatible chemicals.
4. Disposal Pathway:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the disposal of the collected waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for the disposal of non-hazardous chemical waste. In many jurisdictions, even non-hazardous chemical waste must be incinerated.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Laboratory Waste Disposal Workflow.
By adhering to these procedures, researchers and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
Comprehensive Safety and Handling Guide for Orforglipron
Disclaimer: As of October 2025, a specific Safety Data Sheet (SDS) for Orforglipron has not been made publicly available. The following guidance is based on best practices for handling potent active pharmaceutical ingredients (APIs) and information available for other GLP-1 receptor agonists, such as Semaglutide. This information is intended to supplement, not replace, a comprehensive risk assessment and adherence to your institution's safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance on personal protective equipment (PPE), operational controls, disposal, and emergency procedures to ensure a safe laboratory environment.
Hazard Communication and Risk Assessment
This compound is a potent, non-peptide oral GLP-1 receptor agonist. While specific toxicity data is not yet available, it should be handled as a potent compound with the potential to elicit physiological effects at low doses. A thorough risk assessment should be conducted before any handling activities.
Key Potential Hazards:
-
Pharmacological Effects: As a GLP-1 receptor agonist, systemic absorption could lead to gastrointestinal effects (nausea, vomiting, diarrhea), and potential effects on blood glucose levels.
-
Unknown Long-term Effects: The full toxicological profile of this compound is not yet publicly known.
-
Dust Inhalation: If handled as a powder, inhalation of airborne particles is a primary route of exposure.
Personal Protective Equipment (PPE)
The selection of PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the type of operation.
| Operation | Required PPE | Recommended PPE |
| Weighing and Dispensing (Powder) | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Glasses with Side Shields- FFP3 or N95 Respirator | - Disposable Gown- Face Shield |
| Solution Preparation | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | - Chemical Splash Goggles |
| In Vitro / In Vivo Dosing | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | - As per specific animal handling protocols |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.
Engineering Controls and Safe Handling Practices
Engineering controls are the primary means of minimizing exposure to potent compounds.
-
Containment: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure.
-
Weighing: Use a balance with a draft shield within the ventilated enclosure.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Avoid sonication, which can generate aerosols.
-
General Practices:
-
Designate a specific area for handling this compound.
-
Keep containers tightly sealed when not in use.
-
Use a wet-wiping technique for cleaning surfaces to avoid generating dust. Do not use dry sweeping.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | - Collect in a clearly labeled, sealed container.- Dispose of as hazardous pharmaceutical waste according to institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, sealed hazardous waste container.- Dispose of as hazardous pharmaceutical waste. |
| Liquid Waste (Solutions containing this compound) | - Collect in a sealed, labeled waste container.- Dispose of as hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE | - Dispose of in a designated hazardous waste stream. |
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the compound. |
| Spill | - Evacuate the area.- Wear appropriate PPE, including a respirator.- Cover the spill with an absorbent material.- Carefully collect the material into a sealed, labeled container for hazardous waste disposal.- Clean the spill area with a suitable decontaminating solution. |
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for handling this compound in a research setting, emphasizing key safety checkpoints.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
